molecular formula C6H7N3O2 B1451691 2,3-Diaminopyridine-4-carboxylic acid CAS No. 1082930-45-7

2,3-Diaminopyridine-4-carboxylic acid

Cat. No.: B1451691
CAS No.: 1082930-45-7
M. Wt: 153.14 g/mol
InChI Key: QTYLIRSPCVNTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminopyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Diaminopyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminopyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-diaminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLIRSPCVNTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid: Charting a Course for a Novel Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Diaminopyridine-4-carboxylic acid represents a promising, yet synthetically elusive, heterocyclic building block for the fields of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid ortho to two vicinal amino groups on a pyridine scaffold suggests its potential utility in the construction of novel fused-ring systems, complex ligands, and pharmacologically active agents. This technical guide addresses the notable absence of established synthetic routes for this specific molecule by providing a comprehensive analysis of the synthesis of its core precursor, 2,3-diaminopyridine, and proposing several logically-derived strategies for the subsequent introduction of the C4-carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals seeking to explore the synthesis and application of this and related compounds.

Introduction: The Significance of the Diaminopyridine Scaffold

Pyridine derivatives are ubiquitous in nature and pharmacology. The introduction of multiple amino groups, particularly in a vicinal (2,3-) arrangement, creates a versatile platform for constructing imidazo[4,5-b]pyridines, which are analogues of purines and exhibit a wide range of biological activities. The further addition of a carboxylic acid group at the 4-position would provide a critical handle for peptide coupling, derivatization, or directing metallation, significantly expanding the synthetic possibilities. Despite this potential, a survey of the chemical literature reveals a stark lack of published methodologies for the preparation of 2,3-Diaminopyridine-4-carboxylic acid.

This guide will first provide a detailed, field-tested overview of the most reliable methods for synthesizing the crucial intermediate, 2,3-diaminopyridine. Subsequently, we will leverage fundamental principles of organic chemistry to propose and critically evaluate several plausible synthetic pathways to achieve the target molecule.

Foundational Synthesis: Preparation of the 2,3-Diaminopyridine Core

A robust and scalable synthesis of the 2,3-diaminopyridine core is the logical and necessary starting point. Numerous methods have been reported, but they generally converge on the reduction of a nitro-substituted aminopyridine. The most common and practical approach begins with the readily available 2-aminopyridine.

Preferred Synthetic Route: From 2-Aminopyridine

This multi-step synthesis involves bromination, nitration, reduction, and debromination to carefully control the regiochemistry and achieve the desired 2,3-substitution pattern. The causality behind each step is critical for success.

The overall workflow can be visualized as follows:

G cluster_0 Synthesis of 2,3-Diaminopyridine A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 2,3-Diamino-5-bromopyridine C->D Reduction (e.g., Fe/HCl) E 2,3-Diaminopyridine D->E Catalytic Hydrogenation (e.g., Pd/C)

Caption: Workflow for the synthesis of 2,3-diaminopyridine from 2-aminopyridine.

Step-by-Step Experimental Protocol (Adapted from Fox and Threlfall[1]):

  • Bromination: 2-Aminopyridine is treated with bromine in acetic acid. The amino group is an ortho-, para-director. To avoid substitution at the sterically hindered C3 position and disubstitution, the reaction is carefully controlled. The C5 position is electronically and sterically favored, yielding 2-amino-5-bromopyridine as the major product.[1][2]

  • Nitration: The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric and sulfuric acid. The amino group directs the incoming nitro group to the C3 position. The presence of the bromine at C5 helps to deactivate the ring slightly, preventing over-nitration, and further encourages C3 substitution. This step yields 2-amino-5-bromo-3-nitropyridine.[1][2]

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group. A common and effective method is using iron powder in the presence of an acid like hydrochloric acid in an ethanol/water mixture.[2] This reaction is robust and generally high-yielding, affording 2,3-diamino-5-bromopyridine.

  • Debromination: The final step is the removal of the bromine atom at the C5 position. This is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon or palladized strontium carbonate) under a hydrogen atmosphere in a basic solution.[1] This yields the final 2,3-diaminopyridine precursor.

Alternative Synthetic Approaches

Other documented methods for synthesizing 2,3-diaminopyridine include:

  • Reduction of 2-Amino-3-nitropyridine: This is a more direct route, but the initial nitration of 2-aminopyridine yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product being major. The separation is often tedious and results in low overall yields for the desired 3-nitro intermediate.[1]

  • Amination of 3-Amino-2-chloropyridine: This method involves nucleophilic aromatic substitution, reacting 3-amino-2-chloropyridine with aqueous ammonia at high temperatures and pressures, often in the presence of a copper catalyst.[3]

A comparison of these routes highlights the trade-offs between the number of steps, yield, and ease of purification.

Synthetic Route Starting Material Key Steps Advantages Disadvantages Overall Yield
Preferred Method 2-AminopyridineBromination, Nitration, Reduction, DebrominationReadily available starting material, good regiocontrol.Multi-step process.26–43%[1]
Direct Nitration 2-AminopyridineNitration, Separation, ReductionFewer steps.Poor yield of 3-nitro isomer, difficult separation.<10%[1]
Amination 3-Amino-2-chloropyridineHigh-pressure aminationFewer steps.Harsh reaction conditions (high temp/pressure), requires specialized equipment.Variable

Proposed Strategies for the Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid

With a reliable synthesis for the 2,3-diaminopyridine core established, the primary challenge is the introduction of a carboxylic acid group at the C4 position. The two amino groups are strongly activating and ortho-, para-directing, which complicates direct electrophilic substitution. We propose two primary strategic approaches.

Strategy 1: Late-Stage C4-Functionalization of a Pre-formed Diaminopyridine Ring

This approach involves modifying the 2,3-diaminopyridine precursor. Direct carboxylation is unlikely to be successful due to the high reactivity of the ring. A more controlled method would involve introducing a handle at the C4 position that can be converted to a carboxylic acid.

G cluster_1 Strategy 1: Late-Stage Functionalization A Protected 2,3-Diaminopyridine B 4-Bromo-2,3-diaminopyridine (Protected) A->B 1. Halogenation (e.g., NBS) C 4-Cyano-2,3-diaminopyridine (Protected) B->C 2. Cyanation (e.g., CuCN) D 2,3-Diaminopyridine-4-carboxylic acid C->D 3. Hydrolysis & Deprotection

Caption: Proposed late-stage functionalization strategy to introduce a C4-carboxyl group.

Rationale and Experimental Considerations:

  • Protection of Amino Groups: The high nucleophilicity of the amino groups necessitates their protection before attempting electrophilic substitution. Acylation (e.g., with acetic anhydride to form acetamides) is a standard method. This moderates the activating effect and prevents side reactions.

  • Directed Ortho-Metalation/Halogenation: With the amino groups protected, it might be possible to achieve regioselective functionalization. A directed ortho-metalation (DoM) approach using a strong base like n-butyllithium could potentially lithiate the C4 position, which could then be quenched with CO₂. However, the acidity of the other ring protons could lead to a mixture of products. A more plausible route is electrophilic halogenation (e.g., with N-bromosuccinimide, NBS) to introduce a bromine atom at the C4 position.

  • Conversion to Carboxylic Acid: The installed bromo group serves as a versatile handle. It can be converted to a carboxylic acid via several methods:

    • Cyanide Displacement followed by Hydrolysis: Reaction with a cyanide source (e.g., copper(I) cyanide in a Rosenmund-von Braun reaction) would yield the 4-cyano derivative. Subsequent acidic or basic hydrolysis of the nitrile would furnish the desired carboxylic acid.

    • Metal-Catalyzed Carboxylation: Palladium-catalyzed carbonylation reactions using carbon monoxide are also a viable option.

Trustworthiness and Challenges: This strategy relies on well-established transformations. However, the key challenge lies in achieving selective C4-halogenation on the protected diaminopyridine ring. The directing effects of the two protected amino groups may not exclusively favor the C4 position, potentially leading to mixtures of isomers that require careful chromatographic separation.

Strategy 2: Ring Synthesis with a Pre-installed C4-Carboxyl Group Precursor

This "convergent" strategy involves building the diaminopyridine ring onto a pyridine core that already contains a group at the C4 position that is, or can be converted to, a carboxylic acid. A suitable starting material would be 4-cyanopyridine or 4-methylpyridine (picoline).

G cluster_2 Strategy 2: Convergent Ring Synthesis A 4-Substituted Pyridine (e.g., 4-CN or 4-CH3) B 2-Chloro-3-nitro-4-substituted Pyridine A->B 1. Nitration & Chlorination C 2-Amino-3-nitro-4-substituted Pyridine B->C 2. Amination D 2,3-Diamino-4-substituted Pyridine C->D 3. Nitro Group Reduction E 2,3-Diaminopyridine-4-carboxylic acid D->E 4. Precursor Conversion (Hydrolysis or Oxidation)

Caption: Proposed convergent synthesis starting from a C4-functionalized pyridine.

Rationale and Experimental Considerations:

  • Functionalization of a 4-Substituted Pyridine: Starting with a compound like 4-cyanopyridine, a sequence of nitration and chlorination reactions would be required to install the necessary groups at the 2 and 3 positions. The regiochemistry of these steps would need careful optimization.

  • Introduction of the Amino Groups: Following the installation of a nitro group at C3 and a chloro group at C2, the synthesis could proceed analogously to known preparations of diaminopyridines. The chloro group could be displaced by ammonia (amination), and the nitro group could be reduced to the second amino group.

  • Conversion of the C4-Precursor: The final step would be the conversion of the C4 substituent into a carboxylic acid. If the starting material was 4-cyanopyridine, this would involve hydrolysis. If 4-methylpyridine was used, the methyl group would need to be oxidized (e.g., using KMnO₄ or other strong oxidizing agents), a step that should be performed before the sensitive amino groups are fully installed or after they are protected.

Trustworthiness and Challenges: This approach builds the complexity onto a simpler core, which can be advantageous. The primary challenge is the initial multi-step functionalization of the 4-substituted pyridine ring to install the 2-chloro and 3-nitro groups with the correct regioselectivity. These reactions can be low-yielding and produce isomeric byproducts. Furthermore, the conditions required for the final precursor conversion (e.g., strong oxidation or hydrolysis) must be compatible with the diaminopyridine functionality, which may necessitate protection/deprotection steps.

Conclusion and Future Outlook

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid is a challenging but achievable goal. While no direct, published methods currently exist, this guide provides a solid foundation by detailing the robust synthesis of the 2,3-diaminopyridine precursor. The proposed strategies of late-stage C4-functionalization and convergent ring synthesis offer plausible and logically sound avenues for investigation.

Success will likely depend on careful optimization of reaction conditions, particularly concerning regioselectivity and the use of appropriate protecting group strategies. The development of a reliable protocol for this molecule would provide the scientific community with a valuable and versatile building block, unlocking new possibilities in drug discovery and materials science.

References

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available from: [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124. Available from: [Link]

  • Google Patents. Preparing 2,3-diaminopyridine compounds. DE102009022830A1.
  • Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds. EP0299362A1.
  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2170–2171. Available from: [Link]

  • Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid esters. EP0274379A2.
  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid. EP0232118A2.
  • Brown, E. V., & Neil, R. H. (1971). Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(24), 3646-3648. Available from: [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124. Available from: [Link]

  • Google Patents. Preparing 2,3-diaminopyridine compounds. DE102009022830A1.

Sources

An In-depth Technical Guide to 2,3-Diaminopyridine-4-carboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This document serves as a comprehensive technical guide on 2,3-Diaminopyridine-4-carboxylic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that while the parent compound, 2,3-Diaminopyridine, is well-documented, specific literature on its 4-carboxylic acid derivative is notably sparse. Consequently, this guide has been constructed by integrating the established knowledge of 2,3-Diaminopyridine with foundational principles of organic chemistry to infer the properties and potential of 2,3-Diaminopyridine-4-carboxylic acid. This approach aims to provide a robust and scientifically grounded resource that not only summarizes existing data but also guides future research into this promising molecule.

Introduction to the 2,3-Diaminopyridine Scaffold

The 2,3-diaminopyridine framework is a cornerstone in the synthesis of a multitude of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structure, featuring two amino groups on a pyridine ring, imparts a high degree of reactivity and versatility, making it an ideal starting material for a wide array of chemical transformations.[1] Molecules derived from 2,3-diaminopyridine have shown significant potential in the development of treatments for neurological disorders, underscoring the importance of this scaffold in drug discovery pipelines.[1] The addition of a carboxylic acid group at the 4-position is anticipated to further enhance the utility of this scaffold by providing a handle for further derivatization, modulating physicochemical properties, and potentially introducing new biological activities.

Synthesis and Reactivity

Established Synthesis of the Core Scaffold: 2,3-Diaminopyridine

The most common and well-documented method for the synthesis of 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.[2][3][4] This transformation can be achieved using various reducing agents, including iron in acidified ethanol or tin and hydrochloric acid.[2][4] Alternative, though sometimes lower-yielding or more laborious, methods include the amination of 3-aminopyridine with sodamide or the catalytic reduction of 3-amino-2-nitropyridine.[2]

Experimental Protocol: Synthesis of 2,3-Diaminopyridine from 2-Amino-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: To the stirred suspension, add a reducing agent like iron powder or tin(II) chloride in portions.

  • Acidification: Acidify the reaction mixture with an appropriate acid, such as hydrochloric acid or acetic acid, to facilitate the reduction.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic solids.

  • Basification and Extraction: Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2,3-diaminopyridine.

Proposed Synthetic Pathway for 2,3-Diaminopyridine-4-carboxylic Acid

Synthetic Pathway A 2,3-Dichloro-4-methylpyridine B 2,3-Dichloro-4-pyridinecarboxylic acid A->B Oxidation (e.g., KMnO4) C 2,3-Diaminopyridine-4-carboxylic acid B->C Ammonolysis (e.g., aq. NH3, Cu catalyst)

Caption: Proposed synthetic pathway for 2,3-Diaminopyridine-4-carboxylic acid.

Hypothetical Experimental Workflow

  • Oxidation: Start with 2,3-dichloro-4-methylpyridine. The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) under basic conditions, followed by acidic workup to yield 2,3-dichloro-4-pyridinecarboxylic acid. The rationale for choosing this starting material is the relative inertness of the chloro-substituents to oxidation compared to the methyl group.

  • Ammonolysis: The resulting 2,3-dichloro-4-pyridinecarboxylic acid can then undergo nucleophilic aromatic substitution. Heating this intermediate with aqueous ammonia in the presence of a copper catalyst (e.g., copper(II) sulfate) in a sealed vessel would be expected to substitute both chlorine atoms with amino groups, yielding the target compound, 2,3-Diaminopyridine-4-carboxylic acid.[5] This step is predicated on the known reactivity of halopyridines towards amination.

Physicochemical Properties

The introduction of a carboxylic acid group at the 4-position is expected to significantly alter the physicochemical properties of the 2,3-diaminopyridine core.

Property2,3-Diaminopyridine2,3-Diaminopyridine-4-carboxylic Acid (Predicted)Rationale for Prediction
Molecular Formula C5H7N3[3][6]C6H7N3O2Addition of a -COOH group.
Molecular Weight 109.13 g/mol [3][6]153.14 g/mol Calculated based on the molecular formula.
Melting Point 110-115 °C[4][7]>200 °C (with decomposition)The carboxylic acid group will introduce strong hydrogen bonding, significantly increasing the melting point.
Solubility Soluble in water (50 mg/mL), soluble in polar organic solvents, insoluble in non-polar solvents.[8]Higher solubility in water and polar protic solvents.The polar carboxylic acid group will enhance aqueous solubility.
pKa Not readily availablepKa1 ~ 2-3 (carboxylic acid), pKa2 ~ 5-6 (pyridine N), pKa3/4 < 5 (amino groups)Based on pKa values of similar pyridine carboxylic acids and aminopyridines.[9]

Spectroscopic Characterization (Anticipated)

The structural features of 2,3-Diaminopyridine-4-carboxylic acid would give rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the different functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid) 3300 - 2500 (broad)The broadness is due to hydrogen bonding.[10]
N-H Stretch (Amino Groups) 3500 - 3300 (two bands)Symmetric and asymmetric stretching of the primary amine groups.
C=O Stretch (Carboxylic Acid) 1725 - 1700Typical for a carboxylic acid carbonyl. Conjugation with the pyridine ring may shift this slightly.[11]
C=N and C=C Stretches (Pyridine Ring) 1600 - 1450Characteristic aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide key information about the electronic environment of the protons.

  • Aromatic Protons: Two doublets are expected for the two protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. The exact chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.

  • Amino Protons: Two broad singlets corresponding to the two NH₂ groups, likely in the range of 4.0-6.0 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, in the range of 10-13 ppm.

¹³C NMR: The carbon NMR spectrum would show six distinct signals.

  • Carbonyl Carbon: Deshielded, expected in the range of 165-175 ppm.[11]

  • Aromatic Carbons: Five signals for the pyridine ring carbons, with chemical shifts influenced by the attached functional groups. The carbons attached to the amino groups would be shielded, while the carbon attached to the carboxylic acid group would be deshielded.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 153. A prominent fragment would likely be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 108.

Potential Applications and Biological Activity

While no specific biological activities have been reported for 2,3-Diaminopyridine-4-carboxylic acid, the known activities of its derivatives and related compounds allow for informed speculation on its potential applications.

Drug_Discovery_Workflow cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Potential Therapeutic Areas A 2,3-Diaminopyridine-4-carboxylic acid B Amide/Ester Formation A->B C Heterocycle Synthesis A->C D Coordination Chemistry A->D E Antineoplastic Agents B->E F Anti-infective Agents C->F G CNS Agents D->G

Caption: Potential drug discovery workflow for 2,3-Diaminopyridine-4-carboxylic acid.

As a Versatile Chemical Intermediate

The primary application of 2,3-Diaminopyridine-4-carboxylic acid is likely as a versatile intermediate in organic synthesis. The presence of three distinct functional groups (two amino groups and a carboxylic acid) allows for a wide range of selective chemical modifications.

  • Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters, allowing for the attachment of various side chains to explore structure-activity relationships.

  • Heterocycle Synthesis: The adjacent amino groups are ideal for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess a broad spectrum of biological activities.[12]

  • Coordination Chemistry: The pyridine nitrogen and the amino groups can act as ligands for metal ions, suggesting potential applications in the development of metal-based therapeutics or catalysts.[4]

Potential Biological Activities

Derivatives of 2,3-diaminopyridine have been investigated for a range of biological activities, suggesting that 2,3-Diaminopyridine-4-carboxylic acid could be a valuable starting point for the development of new therapeutic agents.

  • Anti-infective Agents: Derivatives of 2,3-diaminopyridine have shown promising activity against parasitic protozoans such as Plasmodium falciparum and Trypanosoma brucei.[13] The carboxylic acid moiety could be used to improve the pharmacokinetic properties of these compounds.

  • Enzyme Inhibitors: The pyridopyrimidine scaffold, which can be synthesized from 2,3-diaminopyridine, is present in several enzyme inhibitors.[14] The carboxylic acid group could serve as a key binding element to the active site of target enzymes.

  • Central Nervous System (CNS) Agents: Given the known applications of 2,3-diaminopyridine derivatives in neurological disorders, this compound could be a valuable building block for the synthesis of new CNS-active agents.[1]

Conclusion and Future Directions

2,3-Diaminopyridine-4-carboxylic acid represents a molecule of significant untapped potential. While direct experimental data is currently lacking, a thorough analysis of its parent scaffold and the fundamental principles of organic chemistry allows for a detailed prediction of its properties and reactivity. Its trifunctional nature makes it an exceptionally versatile building block for the synthesis of complex molecules and libraries of compounds for biological screening.

Future research should focus on the development of a reliable and scalable synthetic route to this compound. Following its synthesis, a comprehensive characterization of its physicochemical and spectroscopic properties is warranted. Furthermore, its utility as a scaffold in medicinal chemistry should be explored through the synthesis and biological evaluation of a diverse range of derivatives. The insights provided in this guide are intended to serve as a foundation for these future research endeavors.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124.
  • PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc, 2023(vii), 202312124.
  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • Foroughian, F., et al. (2011).
  • National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]

  • American Chemical Society. (n.d.). Infrared Spectra of Some Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

Sources

2,3-Diaminopyridine-4-carboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Diaminopyridine-4-carboxylic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Diaminopyridine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthetic routes, and its emerging role as a versatile building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Molecular Identity and Structural Elucidation

2,3-Diaminopyridine-4-carboxylic acid is a pyridine derivative substituted with two amino groups and one carboxylic acid group. These functional groups are arranged in a specific ortho- and meta-relationship that dictates its unique chemical reactivity and potential for forming complex molecular architectures.

Chemical Identifiers

To ensure unambiguous identification, the following key identifiers are provided for 2,3-Diaminopyridine-4-carboxylic acid and its parent scaffold, 2,3-Diaminopyridine.

Identifier2,3-Diaminopyridine-4-carboxylic acid2,3-Diaminopyridine (Parent Scaffold)
IUPAC Name 2,3-Diaminopyridine-4-carboxylic acidPyridine-2,3-diamine[1]
CAS Number 1082930-45-7[2]452-58-4[1][3][4][5][6]
Molecular Formula C₆H₇N₃O₂C₅H₇N₃[1][3][6]
Molecular Weight 153.14 g/mol 109.13 g/mol [1][3][6]
Canonical SMILES C1=C(C(=C(N=C1)N)N)C(=O)OC1=CC(=C(N=C1)N)N[1]
Core Chemical Structure

The structure of 2,3-Diaminopyridine-4-carboxylic acid features a pyridine ring, which is an aromatic heterocycle. The key feature is the vicinal arrangement of the two amino groups at positions C2 and C3. This arrangement is crucial for its utility in forming fused heterocyclic systems, such as imidazo[4,5-b]pyridines, through cyclocondensation reactions.[7][8] The carboxylic acid at C4 provides a key handle for further derivatization, influencing solubility and offering an additional point for molecular interactions.[9]

Caption: Ball-and-stick representation of 2,3-Diaminopyridine-4-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 2,3-Diaminopyridine-4-carboxylic acid are dominated by its functional groups. The presence of two basic amino groups and one acidic carboxylic acid group suggests zwitterionic character and influences its solubility in various solvents. While experimental data for the title compound is sparse, properties can be inferred from its parent compound, 2,3-Diaminopyridine.

PropertyValue (2,3-Diaminopyridine)Comments and Inferences for Carboxylic Acid Derivative
Appearance Off-white to light brown solid/powder[4]Expected to be a solid, potentially with a similar color.
Melting Point 110-115 °C[4][5]The melting point is expected to be significantly higher due to the carboxylic acid group, which allows for strong hydrogen bonding and potential zwitterion formation. For comparison, 3-Aminopyridine-4-carboxylic acid melts at 305-310 °C.[10]
Boiling Point 195 °C at 55 mmHg[4]Not applicable; the carboxylic acid derivative will likely decompose before boiling at atmospheric pressure.
Solubility Water: 100 g/L (20 °C)[4]Solubility will be highly pH-dependent. It is expected to be soluble in aqueous acidic and basic solutions. Solubility in neutral water may be lower than the parent amine due to strong intermolecular forces in the solid state.
pKa Data not availableThe compound will have at least three pKa values: one for the carboxylic acid (expected around pH 2-4) and two for the protonated amino groups/pyridine nitrogen (expected in the range of pH 4-7).

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid is not widely reported in the literature. However, a logical synthetic approach can be designed based on established pyridine chemistry. A common strategy involves the sequential functionalization of a pyridine precursor. The synthesis of the related compound, 2,3-diamino-5-bromopyridine, provides a validated template for the types of reactions required.[11]

A plausible multi-step synthesis would start from a readily available pyridine derivative, such as 2-aminopyridine. The key transformations would involve:

  • Halogenation: Introduction of a halogen (e.g., bromine) at the 5-position to direct subsequent nitration.

  • Nitration: Introduction of a nitro group at the 3-position. This is often a challenging step, as nitration of aminopyridines can lead to mixtures of isomers.[11]

  • Carboxylation: Introduction of the carboxylic acid group at the 4-position, which could be achieved through various methods, such as lithiation followed by quenching with CO₂, although this would require careful protection of the amino and nitro groups.

  • Reduction: Catalytic hydrogenation or reduction with metals like iron or tin in acidic media to convert the nitro group into the second amino group.[5][6][11]

Caption: General synthetic logic for functionalized 2,3-diaminopyridines.

Key Reactivity

The reactivity of 2,3-Diaminopyridine-4-carboxylic acid is a composite of its constituent functional groups:

  • Vicinal Diamines: This is the most significant feature for synthetic applications. The 1,2-diamine arrangement is a classic precursor for the synthesis of fused five-membered rings. Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the imidazo[4,5-b]pyridine (or 4-azabenzimidazole) ring system.[7][8] This reaction is a cornerstone of its use in medicinal chemistry.

  • Carboxylic Acid: The -COOH group can undergo standard transformations, including esterification, amide bond formation, and reduction to an alcohol. This allows for the attachment of various side chains to modulate properties like solubility, lipophilicity, and target binding.

  • Aromatic Ring System: The electron-donating amino groups activate the pyridine ring towards electrophilic substitution, although the pyridine nitrogen is deactivating. The precise reactivity is complex and depends on the reaction conditions.

Spectroscopic and Analytical Profile

Definitive characterization of 2,3-Diaminopyridine-4-carboxylic acid requires a suite of spectroscopic techniques. Below are the expected spectral features based on its structure.

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons at C5 and C6. - Amine Protons: Two broad singlets for the two -NH₂ groups, which may be exchangeable with D₂O. - Carboxyl Proton: A very broad singlet for the -COOH proton, often downfield (>10 ppm) and also exchangeable.
¹³C NMR - Six distinct signals for the six carbon atoms. The carboxyl carbon (C=O) would be the most downfield signal (δ > 165 ppm). The pyridine ring carbons would appear in the aromatic region (δ 100-160 ppm).
FT-IR - N-H Stretch: Broad absorption in the 3200-3500 cm⁻¹ region from the amino groups. - O-H Stretch: Very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond, often overlapping with N-H and C-H stretches. - C=O Stretch: Strong, sharp absorption around 1680-1720 cm⁻¹ from the carbonyl of the carboxylic acid. - C=C/C=N Stretch: Multiple absorptions in the 1450-1650 cm⁻¹ region from the aromatic pyridine ring.
Mass Spec. - (ESI+) : Expected [M+H]⁺ peak at m/z = 154.06. - (ESI-) : Expected [M-H]⁻ peak at m/z = 152.04.

Applications in Drug Discovery and Materials Science

The 2,3-diaminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets.[12] This utility is extended by the presence of the carboxylic acid group.

Precursor to Bioactive Heterocycles

The primary application of this molecule is as a synthon for creating more complex heterocyclic systems. As mentioned, condensation of the diamine moiety with various reagents is a powerful method for generating libraries of imidazo[4,5-b]pyridine derivatives.[7][8] These resulting scaffolds have demonstrated a wide range of biological activities:

  • Antiparasitic Agents: Derivatives have shown promising activity against parasitic protozoans like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness).[8]

  • Antibacterial Agents: Certain imidazopyridines synthesized from 2,3-diaminopyridine show antimicrobial effects against bacteria such as E. coli and Staphylococcus aureus.[13]

  • Kinase Inhibitors: Fused heterocyclic systems derived from diaminopyridines are explored as inhibitors of protein kinases, which are critical targets in cancer therapy.

Caption: Role as a scaffold for generating diverse bioactive compounds.

Ligand in Coordination Chemistry

The combination of nitrogen donors (from the ring and amino groups) and an oxygen donor (from the carboxylate) makes 2,3-Diaminopyridine-4-carboxylic acid an excellent candidate for forming stable complexes with metal ions.[14][15] These organometallic complexes can have applications in catalysis, materials science, and as potential therapeutic agents themselves.

Exemplar Experimental Protocol: Synthesis of a Key Precursor

While a specific protocol for the title compound is not available, the following procedure for the synthesis of 2,3-Diamino-5-bromopyridine from 2-aminopyridine is well-documented and illustrates the fundamental steps of halogenation, nitration, and reduction that are central to this area of chemistry.[11]

Causality: This multi-step synthesis is a classic example of controlling regioselectivity in aromatic systems. Bromination at C5 deactivates this position and helps direct the incoming electrophile (NO₂⁺) to the C3 position. The final reduction step must be selective for the nitro group without affecting the bromo-substituent (if desired) or the pyridine ring.

Step 1: Bromination of 2-Aminopyridine
  • Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Reaction: Cool the solution to below 20°C in an ice bath. Add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour.

  • Workup: After addition, stir for another 2 hours at room temperature. Pour the mixture into 3 L of water. Neutralize carefully with concentrated sodium hydroxide solution until the pH is ~8.

  • Isolation: Filter the precipitated solid, wash with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine
  • Setup: To a flask containing 200 mL of concentrated sulfuric acid, cool to 0°C. Add 86 g (0.5 mole) of 2-amino-5-bromopyridine in portions, keeping the temperature below 10°C.

  • Reaction: Add 36 mL of fuming nitric acid dropwise over 1 hour, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to 50°C for 2 hours.

  • Workup: Cool the reaction mixture and pour it onto 1 kg of crushed ice. Neutralize with concentrated ammonium hydroxide.

  • Isolation: Filter the yellow precipitate, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine
  • Setup: In a suitable reaction vessel, prepare a solution of 113 g (0.5 mole) of stannous chloride dihydrate in 250 mL of concentrated hydrochloric acid.

  • Reaction: Add 43.6 g (0.2 mole) of 2-amino-5-bromo-3-nitropyridine in small portions with stirring. The reaction is exothermic. After the initial reaction subsides, heat the mixture on a steam bath for 1 hour.

  • Workup: Cool the mixture and add a solution of 120 g of sodium hydroxide in 500 mL of water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,3-diamino-5-bromopyridine.

References

  • Sigma-Aldrich. 2,3-diaminopyridine-4-carboxylic acid | 1082930-45-7.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • ResearchGate. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis.
  • Sigma-Aldrich. 2,3-Diaminopyridine 95 452-58-4.
  • ResearchGate.
  • RVR LABS. 2,3-Diaminopyridine,CAS NO 452-58-4.
  • PubChem. 2,3-Diaminopyridine | C5H7N3 | CID 9956.
  • ChemicalBook. 2,3-Diaminopyridine | 452-58-4.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6.
  • Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti.
  • ChemicalBook. 2,3-Diaminopyridine synthesis.
  • Benchchem.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ResearchGate. Three new cobalt(II) carboxylates with 2-, 3-and 4-aminopyridine: Syntheses, structures and magnetic properties | Request PDF.
  • Sigma-Aldrich. 2-Aminopyridine-3-carboxylic acid 98 5345-47-1.

Sources

Introduction: Situating 2,3-Diaminopyridine-4-carboxylic acid in the Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Diaminopyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Researchers investigating novel heterocyclic scaffolds may encounter specific derivatives such as 2,3-Diaminopyridine-4-carboxylic acid (CAS Number: 1082930-45-7).[1] While this specific molecule is cataloged, the public domain literature and research data pertaining directly to it are notably sparse. However, its foundational structure, 2,3-Diaminopyridine (CAS: 452-58-4) , is a well-characterized and versatile chemical intermediate that serves as a cornerstone for the synthesis of a multitude of complex organic molecules.[2]

This guide, therefore, provides an in-depth technical exploration of the parent compound, 2,3-Diaminopyridine. By understanding its synthesis, reactivity, and the biological context of the broader aminopyridine class, researchers and drug development professionals can effectively leverage this building block for creating novel therapeutic agents and research tools. We will delve into its physicochemical properties, established synthetic protocols, and its pivotal role as a precursor to biologically active compounds, including imidazopyridines and ligands for organometallic complexes.[3][4] The broader context of aminopyridine pharmacology, particularly the action of related compounds on ion channels, will also be explored to illuminate the therapeutic potential of scaffolds derived from this core.[5][6][7]

Part 1: Core Physicochemical Properties and Identifiers

Accurate characterization is the bedrock of reproducible science. 2,3-Diaminopyridine is a pale yellow to brown solid powder at room temperature.[8][9] Its two amino groups, positioned ortho to each other on the pyridine ring, grant it unique reactivity and make it an excellent precursor for cyclization reactions.[2]

Below is a summary of its key properties, compiled from authoritative chemical databases.

PropertyValueSource(s)
CAS Number 452-58-4[10][11]
Molecular Formula C₅H₇N₃[10][11]
Molecular Weight 109.13 g/mol [10][11]
IUPAC Name pyridine-2,3-diamine[11]
Appearance Off-white to light brown solid/powder[8]
Melting Point 110-115 °C[4][8]
Boiling Point 195 °C at 55 mmHg[8]
Solubility Soluble in water (100 g/L at 20 °C), soluble in polar organic solvents like DMF.[8][9]
SMILES C1=CC(=C(N=C1)N)N[11]
InChIKey ZZYXNRREDYWPLN-UHFFFAOYSA-N[11]

Part 2: Synthesis of 2,3-Diaminopyridine and Key Derivatives

The synthesis of 2,3-Diaminopyridine can be approached through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity. Common strategies include the reduction of a nitro-substituted aminopyridine or a multi-step pathway originating from the readily available 2-aminopyridine.[4][12]

Workflow 1: Multi-Step Synthesis from 2-Aminopyridine

A robust and well-documented method involves the bromination and subsequent nitration of 2-aminopyridine, followed by a final reduction step. This pathway provides reliable access to the target compound.[12]

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B  Br₂ / Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C  HNO₃ / H₂SO₄ D 2,3-Diaminopyridine C->D  Reduction (e.g., Fe/HCl) G cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP Action Potential Propagation K_Channel Exposed Voltage-Gated Potassium (Kv) Channel AP->K_Channel Depolarization K_Efflux K⁺ Ion Efflux K_Channel->K_Efflux Block Channel Blockade AP_Fail Conduction Failure K_Efflux->AP_Fail Causes Aminopyridine Aminopyridine (e.g., 4-AP) Aminopyridine->K_Channel Blocks AP_Restore Restored Conduction Block->AP_Restore Leads to

Caption: Mechanism of action for aminopyridine-based potassium channel blockers.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,3-Diaminopyridine is essential for safety.

  • Hazard Profile: According to the Globally Harmonized System (GHS) classifications, 2,3-Diaminopyridine is considered harmful or toxic if swallowed and causes skin and serious eye irritation. [11]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Storage: The compound is air-sensitive and alkaline. [8][9]It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. [9]

Conclusion

While direct information on 2,3-Diaminopyridine-4-carboxylic acid is limited, its parent molecule, 2,3-Diaminopyridine, stands as a compound of significant value for chemical synthesis and drug discovery. Its defined physicochemical properties and established synthetic routes make it a reliable starting material. The unique ortho-diamine configuration on the pyridine ring provides a gateway to diverse and complex heterocyclic systems, such as imidazopyridines and pyridopyrimidines, which have shown considerable therapeutic potential. Grounded in the proven success of related aminopyridines as ion channel modulators, derivatives of 2,3-Diaminopyridine represent a promising scaffold for the development of next-generation therapeutics, particularly in neuroscience and oncology.

References

  • Zimmermann, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PMC - NIH. [Link]

  • Keogh, M., et al. (2012). The Use of Aminopyridines in Neurological Disorders. ResearchGate. [Link]

  • Strupp, M., et al. (2011). Aminopyridines for the treatment of neurologic disorders. PMC - PubMed Central. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

  • Nadeem, M., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed. [Link]

  • The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Bertorini, T. E., et al. (2011). Effects of 3-4 diaminopyridine (DAP) in motor neuron diseases. PubMed. [Link]

  • 2,3-Diaminopyridine | C5H7N3 | CID 9956. PubChem. [Link]

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • Gangjee, A., et al. (1999). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. PubMed. [Link]

  • Wang, C., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. [Link]

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc. [Link]

  • 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194. PubChem. [Link]

  • Peršuri, A., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Prospective Synthesis and Applications of 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. While many of its derivatives have been extensively studied, a significant number of potentially valuable structures remain synthetically uncharted. This guide delves into the prospective discovery and utility of one such molecule: 2,3-Diaminopyridine-4-carboxylic acid . Although direct literature on this specific compound is sparse, its structural motifs—a vicinal diamine and a carboxylic acid on a pyridine ring—suggest a rich and versatile chemical profile. This document, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals, postulating a scientifically rigorous pathway for its synthesis and exploring its potential applications based on established chemical principles and analogous structures.

Strategic Rationale: The Promise of a Multifunctional Scaffold

The intrinsic value of 2,3-Diaminopyridine-4-carboxylic acid lies in the unique interplay of its functional groups. The 2,3-diaminopyridine core is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry. The addition of a carboxylic acid at the 4-position introduces a versatile handle for further chemical modifications. This functional group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can serve as a key interaction point with biological targets or as a reactive site for polymerization or surface functionalization. The strategic placement of these groups suggests a molecule with significant potential as a building block in drug discovery and materials science.

A Proposed Synthetic Pathway: From Halogenated Precursors to the Target Molecule

Given the absence of a documented synthesis, a logical and robust synthetic strategy is proposed, commencing from a readily accessible, appropriately functionalized pyridine precursor. The envisioned multi-step synthesis is designed to be both efficient and adaptable, allowing for potential optimization at each stage.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 2,3-Diaminopyridine-4-carboxylic acid points towards a key intermediate, a dinitro-substituted cyanopyridine. The amino groups can be derived from the reduction of nitro groups, and the carboxylic acid can be obtained through the hydrolysis of a nitrile. This leads to a proposed synthetic sequence starting from a halogenated pyridine.

G Target 2,3-Diaminopyridine-4-carboxylic acid Intermediate1 2,3-Dinitro-4-pyridinecarboxylic acid Target->Intermediate1 Reduction of Nitro Groups Intermediate2 4-Cyano-2,3-dinitropyridine Intermediate1->Intermediate2 Hydrolysis of Nitrile Intermediate3 4-Chloro-2,3-dinitropyridine Intermediate2->Intermediate3 Nucleophilic Substitution (Cyanation) StartingMaterial Pyridine Derivative Intermediate3->StartingMaterial Nitration & Halogenation

Caption: Retrosynthetic analysis of 2,3-Diaminopyridine-4-carboxylic acid.

Step-by-Step Experimental Protocol (Prospective)

This protocol is a hypothetical but experimentally sound procedure based on well-established transformations in pyridine chemistry.

Step 1: Synthesis of 4-Chloro-2,3-dinitropyridine

The synthesis would begin with a suitable pyridine precursor, which would undergo nitration and chlorination. For instance, starting with 2-amino-4-chloropyridine, a series of nitration and diazotization/chlorination steps could lead to the desired 4-chloro-2,3-dinitropyridine. The nitration of pyridine rings, especially those bearing electron-donating groups, is a well-documented process, often requiring strong acidic conditions.[1][2]

Step 2: Cyanation of 4-Chloro-2,3-dinitropyridine to yield 4-Cyano-2,3-dinitropyridine

The chloro group at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro groups.[3][4] This allows for a relatively facile displacement by a cyanide nucleophile.

  • Reagents and Conditions:

    • 4-Chloro-2,3-dinitropyridine (1 equivalent)

    • Sodium cyanide or potassium cyanide (1.1 equivalents)

    • Aprotic polar solvent (e.g., DMSO or DMF)

    • Reaction Temperature: 50-80 °C

    • Reaction Time: 4-6 hours

  • Procedure:

    • Dissolve 4-Chloro-2,3-dinitropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Add sodium cyanide portion-wise, monitoring for any exotherm.

    • Heat the reaction mixture to the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Cyano-2,3-dinitropyridine.

Step 3: Hydrolysis of 4-Cyano-2,3-dinitropyridine to 2,3-Dinitro-4-pyridinecarboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[5][6][7] Acid-catalyzed hydrolysis is proposed here to avoid potential side reactions with the nitro groups under strong basic conditions.

  • Reagents and Conditions:

    • 4-Cyano-2,3-dinitropyridine (1 equivalent)

    • Concentrated sulfuric acid (e.g., 70% v/v in water)

    • Reaction Temperature: 100-120 °C (reflux)

    • Reaction Time: 8-12 hours

  • Procedure:

    • Carefully add 4-Cyano-2,3-dinitropyridine to the sulfuric acid solution in a round-bottom flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for the specified duration.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The product, 2,3-Dinitro-4-pyridinecarboxylic acid, should precipitate out of the solution.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 4: Reduction of 2,3-Dinitro-4-pyridinecarboxylic acid to 2,3-Diaminopyridine-4-carboxylic acid

The simultaneous reduction of two nitro groups to amino groups is a common transformation. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride or iron in acidic media could also be employed.[1][8]

  • Reagents and Conditions:

    • 2,3-Dinitro-4-pyridinecarboxylic acid (1 equivalent)

    • Palladium on carbon (10% w/w, 5 mol%)

    • Solvent: Ethanol or Methanol

    • Hydrogen gas (balloon or Parr hydrogenator)

    • Reaction Temperature: Room temperature

    • Reaction Time: 12-24 hours

  • Procedure:

    • Dissolve 2,3-Dinitro-4-pyridinecarboxylic acid in the chosen alcohol in a hydrogenation flask.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure 2,3-Diaminopyridine-4-carboxylic acid.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 2,3-Diaminopyridine-4-carboxylic acid can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₆H₆N₄O₂
Molecular Weight 166.14 g/mol
Appearance Off-white to light brown solid
Melting Point >250 °C (with decomposition)
Solubility Sparingly soluble in water and common organic solvents; soluble in acidic and basic aqueous solutions.
¹H NMR (DMSO-d₆, ppm) δ 7.5-7.8 (d, 1H, H-6), δ 6.5-6.8 (d, 1H, H-5), δ 5.0-6.0 (br s, 4H, -NH₂), δ 12.0-13.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆, ppm) δ 168-172 (-COOH), δ 150-155 (C-2), δ 140-145 (C-6), δ 135-140 (C-3), δ 120-125 (C-4), δ 110-115 (C-5)
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 3200-2500 (O-H stretching), 1700-1680 (C=O stretching), 1640-1600 (N-H bending), 1600-1450 (aromatic C=C and C=N stretching)

Potential Applications and Future Directions

The unique structural features of 2,3-Diaminopyridine-4-carboxylic acid open up a wide array of potential applications.

Medicinal Chemistry: A Gateway to Novel Heterocycles

The primary utility of this molecule in drug discovery lies in its ability to serve as a precursor to complex heterocyclic systems. The vicinal diamines are perfectly positioned to undergo condensation reactions with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines.[9][10][11] The carboxylic acid group at the 4-position can be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting compounds. These pyrido[2,3-b]pyrazine scaffolds are known to exhibit a broad range of biological activities, including as kinase inhibitors and antibacterial agents.

G Diaminopyridine 2,3-Diaminopyridine- 4-carboxylic acid Pyridopyrazine Substituted Pyrido[2,3-b]pyrazine- carboxylic acid Diaminopyridine->Pyridopyrazine Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Pyridopyrazine FurtherDerivatives Bioactive Molecules Pyridopyrazine->FurtherDerivatives Amide Coupling, Esterification, etc.

Caption: Synthesis of bioactive molecules from 2,3-Diaminopyridine-4-carboxylic acid.

Materials Science: Building Blocks for Functional Polymers and MOFs

The presence of both amino and carboxylic acid groups makes 2,3-Diaminopyridine-4-carboxylic acid an attractive monomer for the synthesis of novel polymers. The amino groups can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, while the carboxylic acid can be used for esterification-based polymerizations. The resulting polymers, incorporating the rigid and functional pyridine core, could exhibit interesting thermal and electronic properties.

Furthermore, the molecule can act as a multidentate ligand for the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine ring and the amino groups, along with the oxygen atoms of the carboxylate, can coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing.

Conclusion and Outlook

While the synthesis of 2,3-Diaminopyridine-4-carboxylic acid has not been explicitly reported, this in-depth guide provides a scientifically grounded and plausible pathway for its discovery and preparation. The proposed synthetic route leverages well-established chemical transformations, offering a clear roadmap for experimental validation. The predicted properties and potential applications in medicinal chemistry and materials science underscore the significant value that this currently unexplored molecule could offer. It is our hope that this technical guide will inspire and equip researchers to venture into this uncharted chemical territory and unlock the full potential of 2,3-Diaminopyridine-4-carboxylic acid.

References

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards. Retrieved from [Link]

  • Changshu Lianchuang Chemical Co., Ltd. (2014). Method for preparing 2,3-diamino pyridine. CN103664762A.
  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • Chem-Impex International. (n.d.). 4-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

  • Ahmad, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33831-33845.
  • Ahmad, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Chem-Impex International. (n.d.). 6-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

  • Ishida, K., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine-4-carboxylic acid. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124.
  • Sci-Hub. (1983). ChemInform Abstract: SYNTHESIS OF PYRIDO(2,3‐B)PYRAZINES AND STUDY OF THEIR ANTITUMOR ACTIVITY.
  • ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

  • Wang, X., et al. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Reilly Industries, Inc. (1998).
  • Nanjing University of Science and Technology. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
  • Anhui Guoxing Biochemical Co., Ltd. (2009). Synthesis method of 4-cyanopyridine. CN101602719B.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Aminopyridine-2-carboxylic Acid: Bridging Pharmaceuticals and Materials Science. Retrieved from [Link]

  • U.S. Army Research Laboratory. (1995). 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. DTIC.
  • Thiemann, T., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961.
  • Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides. US8952170B2.
  • Al-Zaydi, K. M. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2009(11), 133-143.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Katritzky, A. R., et al. (2005).
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 28(32), 6590–6616.
  • Nantong Acetic Acid Chemical Co., Ltd. (2013).
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Council of Scientific & Industrial Research. (2008).
  • YouTube. (2015). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Minihane, M., & Morris, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3234.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-26). Wiley-VCH.
  • Wong, K. M., et al. (2019). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of general physiology, 151(11), 1286–1299.

Sources

Spectroscopic Data of 2,3-Diaminopyridine-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3-Diaminopyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for 2,3-Diaminopyridine-4-carboxylic acid, this guide synthesizes data from structurally analogous compounds and predictive models to offer a robust interpretation of its expected spectroscopic profile. Each section includes detailed, field-proven experimental protocols, in-depth data interpretation, and visual aids to facilitate a deeper understanding of the molecule's structural features.

Introduction to 2,3-Diaminopyridine-4-carboxylic Acid

2,3-Diaminopyridine-4-carboxylic acid, also known as 2,3-diaminoisonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two amino groups and a carboxylic acid group, provides multiple sites for chemical modification and interaction. This unique combination of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Diaminopyridine-4-carboxylic acid is expected to exhibit characteristic absorption bands corresponding to its amine, carboxylic acid, and aromatic pyridine functionalities.

Predicted IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for 2,3-Diaminopyridine-4-carboxylic acid based on typical frequencies for its constituent functional groups.[1][2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (primary amines)
3300-2500Very BroadO-H stretching (carboxylic acid)
~1700-1680StrongC=O stretching (carboxylic acid)
~1620-1580Medium-StrongN-H bending (primary amines) & C=C/C=N stretching (pyridine ring)
~1400-1300MediumC-N stretching (aromatic amine)
~1300-1200MediumC-O stretching (carboxylic acid)
~900-650Medium-StrongC-H out-of-plane bending (aromatic)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a standard procedure for acquiring the FT-IR spectrum of a solid sample like 2,3-Diaminopyridine-4-carboxylic acid using an ATR accessory, which is a common and convenient method.

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have been allowed to stabilize.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid 2,3-Diaminopyridine-4-carboxylic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.

  • Cleaning: After analysis, retract the pressure arm and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Interpretation of the IR Spectrum

The IR spectrum of 2,3-Diaminopyridine-4-carboxylic acid is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibrations of the two primary amine groups, typically appearing as sharper bands between 3400 and 3200 cm⁻¹.

A strong, sharp peak around 1700-1680 cm⁻¹ is anticipated for the carbonyl (C=O) stretch of the carboxylic acid. The presence of both the broad O-H and the strong C=O bands is a strong indicator of the carboxylic acid functionality.

The aromatic pyridine ring will give rise to C=C and C=N stretching vibrations in the 1620-1580 cm⁻¹ region, which may overlap with the N-H bending vibration of the amino groups. Aromatic C-H out-of-plane bending bands are expected in the fingerprint region (below 1000 cm⁻¹), and their exact positions can provide information about the substitution pattern of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-Diaminopyridine-4-carboxylic acid, ¹H and ¹³C NMR will be crucial for confirming the substitution pattern and the electronic environment of the different atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 2,3-Diaminopyridine-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Broad Singlet1HCOOH
~7.5-7.7Doublet1HH-6
~6.5-6.7Doublet1HH-5
~6.0-6.5Broad Singlet2HNH₂ (at C-2)
~5.5-6.0Broad Singlet2HNH₂ (at C-3)
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2,3-Diaminopyridine-4-carboxylic acid in DMSO-d₆ are summarized in the following table.

Chemical Shift (δ, ppm)Assignment
~168-172C=O (Carboxylic Acid)
~150-155C-2
~145-150C-6
~135-140C-4
~120-125C-3
~105-110C-5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Diaminopyridine-4-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Parameters: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is appropriate.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Baseline correction and phasing are applied as needed.

Interpretation of NMR Spectra

¹H NMR: The most downfield signal is expected to be the acidic proton of the carboxylic acid, appearing as a broad singlet. The two protons on the pyridine ring (H-5 and H-6) will appear as doublets due to coupling with each other. The protons of the two amino groups will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. Deuterium exchange (by adding a drop of D₂O) can be used to confirm the assignment of the COOH and NH₂ protons, as these signals will disappear from the spectrum.

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atoms of the pyridine ring will appear in the aromatic region. The carbons attached to the electronegative nitrogen atoms and the amino groups (C-2 and C-6) are expected to be shifted downfield compared to the other ring carbons. The specific chemical shifts will be influenced by the electron-donating effect of the amino groups and the electron-withdrawing effect of the carboxylic acid group.

Structural Visualization and NMR Assignments

Caption: Molecular structure of 2,3-Diaminopyridine-4-carboxylic acid with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

For 2,3-Diaminopyridine-4-carboxylic acid (C₆H₇N₃O₂), the following key ions are expected in the mass spectrum.

m/z (mass-to-charge ratio)Interpretation
153.05[M]⁺, Molecular ion
136.05[M - NH₃]⁺
108.06[M - COOH]⁺
79.04[C₅H₅N]⁺ fragment (pyridine ring)
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically using a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (153.14 g/mol ). Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-COOH, 45 Da) to give a peak at m/z 108, and potentially the loss of an amino group (-NH₂, 17 Da) or ammonia (-NH₃, 17 Da). The fragmentation pattern can provide valuable confirmation of the compound's structure.

Fragmentation Pathway

Fragmentation_Pathway M [C₆H₇N₃O₂]⁺˙ m/z = 153 M_minus_COOH [C₅H₆N₃]⁺ m/z = 108 M->M_minus_COOH - COOH M_minus_NH3 [C₆H₄N₂O₂]⁺˙ m/z = 136 M->M_minus_NH3 - NH₃

Caption: Proposed fragmentation pathway for 2,3-Diaminopyridine-4-carboxylic acid in EI-MS.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 2,3-Diaminopyridine-4-carboxylic acid. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected features in IR, ¹H NMR, ¹³C NMR, and mass spectra. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of phenylalanine. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • PubChem. (n.d.). Picolinic acid. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diaminopyridine-4-carboxylic acid is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups and a carboxylic acid group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[1] Understanding and quantifying its solubility is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,3-Diaminopyridine-4-carboxylic acid. While direct, quantitative solubility data for this specific molecule is not extensively published, this document outlines the fundamental principles that dictate its solubility and provides detailed protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of 2,3-Diaminopyridine-4-carboxylic acid is governed by a combination of factors inherent to its molecular structure and the properties of the solvent system.[2][3]

Molecular Structure and Physicochemical Properties

2,3-Diaminopyridine-4-carboxylic acid possesses both acidic (carboxylic acid) and basic (amino and pyridine ring nitrogen) functionalities. This amphoteric nature is a primary determinant of its solubility behavior, particularly in aqueous media.

  • pKa Considerations : The compound will have multiple pKa values corresponding to the protonation/deprotonation of the carboxylic acid and the amino groups. The solubility in aqueous solutions will be highly dependent on the pH of the medium, as this will dictate the ionization state of the molecule.[1] A lower pKa value for the carboxylic acid suggests it will be deprotonated (anionic) at higher pH, while the amino groups will be protonated (cationic) at lower pH. The zwitterionic form may exhibit the lowest aqueous solubility.

  • Hydrogen Bonding : The presence of amino and carboxylic acid groups allows for the formation of strong hydrogen bonds with polar protic solvents like water, methanol, and ethanol, which is expected to enhance solubility in these media.[4]

  • Polarity : The molecule has a significant degree of polarity due to the nitrogen and oxygen atoms, suggesting good solubility in polar solvents.[3]

Factors Influencing Solubility

Several external factors can significantly impact the solubility of 2,3-Diaminopyridine-4-carboxylic acid:

  • Solvent : The principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this polar molecule. The solubility is expected to be higher in polar protic solvents that can engage in hydrogen bonding and lower in non-polar aprotic solvents.

  • pH : As an amphoteric substance, its aqueous solubility will be at a minimum at its isoelectric point and will increase in acidic or basic solutions due to salt formation.[1][4]

  • Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This relationship should be experimentally verified.

  • Crystal Form : The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[3]

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of 2,3-Diaminopyridine-4-carboxylic acid. The following sections detail established methodologies.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility : This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material. The shake-flask method is the gold standard for its determination.[5][6]

  • Kinetic Solubility : This is often measured in high-throughput settings and reflects the concentration at which a compound precipitates from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer.[7]

For a comprehensive understanding, determining the thermodynamic solubility is recommended.

Recommended Protocol: Equilibrium Shake-Flask Method

This method is highly reliable for determining the thermodynamic solubility of compounds.[5][8]

Objective : To determine the equilibrium solubility of 2,3-Diaminopyridine-4-carboxylic acid in various solvents and at different pH values.

Materials :

  • 2,3-Diaminopyridine-4-carboxylic acid (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology :

  • Preparation : Add an excess amount of solid 2,3-Diaminopyridine-4-carboxylic acid to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition : Add a precise volume of the desired solvent or buffer to each vial.

  • Equilibration : Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a 0.22 µm filter.[7] This step is critical to avoid including solid particles in the analysis.

  • Quantification : Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[7] A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis : Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be summarized in a clear and organized manner.

Table 1: Hypothetical Solubility Data for 2,3-Diaminopyridine-4-carboxylic acid at 25 °C

Solvent/BufferpHSolubility (mg/mL)
Deionized Water~ (isoelectric point)To be determined
0.1 M HCl1.0To be determined
PBS5.0To be determined
PBS7.4To be determined
0.1 M NaOH13.0To be determined
MethanolN/ATo be determined
EthanolN/ATo be determined
DMSON/ATo be determined
Visualizing Experimental Workflows and Concepts

Diagrams can effectively illustrate the experimental process and theoretical underpinnings.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Centrifuge or filter to obtain saturated supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

G Influence of pH on the Solubility of an Amphoteric Compound center Minimum Solubility (Isoelectric Point, Zwitterion) high_ph High Solubility (Anionic Form) center->high_ph Increase pH low_ph High Solubility (Cationic Form) low_ph->center Increase pH

Caption: Influence of pH on Solubility.

Conclusion

While specific solubility data for 2,3-Diaminopyridine-4-carboxylic acid requires empirical determination, its molecular structure provides a strong basis for predicting its behavior. Its amphoteric nature, with both acidic and basic functional groups, suggests that its aqueous solubility will be highly pH-dependent. For researchers and drug developers, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for quantifying this critical parameter. Accurate solubility data is essential for the successful application of this compound in synthesis, formulation, and other scientific endeavors.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • 2,3-diaminopyridine - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Liu, Y., Wu, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1856–1866. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • 2,3-Diaminopyridine | C5H7N3. (n.d.). PubChem. [Link]

  • Raval, A. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. SlideShare. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Importance of Solubility and Solubility Enhancement Techniques. (2019). Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2019). A REVIEW ON IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

Sources

theoretical studies of 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: A Theoretical Investigation Blueprint: Unveiling the Physicochemical and Pharmacological Potential of 2,3-Diaminopyridine-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 2,3-Diaminopyridine-4-carboxylic acid, a molecule of significant interest for pharmaceutical and materials science applications. In the absence of extensive experimental data, this document serves as a blueprint for employing robust computational methods, primarily Density Functional Theory (DFT), to predict and understand the molecule's structural, vibrational, electronic, and non-linear optical properties. We will detail the causality behind methodological choices, from functional and basis set selection to the application of advanced analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping. The protocols and insights provided herein are designed to empower researchers to perform validated in silico experiments, accelerating the discovery and development process by providing a foundational understanding of the molecule's potential before undertaking extensive laboratory synthesis and testing.

Introduction: The Rationale for Investigation

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives, particularly those functionalized with amino and carboxylic acid groups, are of paramount importance. Aminopyridines can act as crucial hydrogen bond donors and acceptors, while the carboxylic acid moiety enhances solubility and provides a key interaction point for biological targets.[2][3]

2,3-Diaminopyridine-4-carboxylic acid presents a particularly compelling structure. It combines a pyridine ring with two adjacent amino groups and a carboxylic acid group, creating a molecule with a high density of functional sites for potential intermolecular interactions. This unique arrangement suggests significant potential in drug design as a versatile building block and in materials science for the development of novel non-linear optical (NLO) materials.

This guide establishes a detailed theoretical protocol to elucidate the fundamental properties of this molecule. By leveraging computational chemistry, we can construct a comprehensive profile encompassing its stable conformation, electronic behavior, and spectroscopic signatures, thereby providing critical insights to guide future experimental work.

Computational Methodology: The Scientist's Toolkit

The foundation of a reliable theoretical study lies in the judicious selection of computational methods. Our approach is grounded in Density Functional Theory (DFT), which offers an exceptional balance of computational accuracy and efficiency for medium-sized organic molecules.[4][5]

The Power of Density Functional Theory (DFT)

DFT calculations determine the electronic structure of a molecule by solving the Schrödinger equation based on electron density rather than a complex many-electron wavefunction. This approach has become the workhorse of computational chemistry for its ability to produce highly accurate results for molecular geometries, energies, and properties.[5] For this investigation, we propose the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its excellent performance in predicting the structural and vibrational properties of a vast range of organic compounds.[1]

Selecting the Functional and Basis Set

To accurately describe the electronic distribution, including lone pairs and potential hydrogen bonding, a robust basis set is essential. We recommend the Pople-style 6-311++G(d,p) basis set.[6][7]

  • 6-311G: A triple-zeta valence basis set that provides flexibility for valence electrons.

  • ++: Adds diffuse functions to both hydrogen and heavy atoms, which are critical for accurately describing anions, lone pairs, and non-covalent interactions.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron densities, which is crucial for accurately modeling bonding.

Workflow Overview

The computational investigation follows a logical, multi-step process. Each step builds upon the last, creating a self-validating system where the results of one calculation inform the next.

G cluster_0 Step 1: Structural Analysis cluster_1 Step 2: Electronic & Reactivity Analysis cluster_2 Step 3: Property Prediction a Initial Structure Input b Geometry Optimization (B3LYP/6-311++G(d,p)) a->b c Vibrational Frequency Analysis b->c d HOMO-LUMO Analysis c->d e Molecular Electrostatic Potential (MEP) c->e f Natural Bond Orbital (NBO) Analysis c->f g Non-Linear Optical (NLO) Property Calculation c->g h Simulated IR/Raman Spectra c->h

Caption: Computational workflow for theoretical analysis.

Structural and Vibrational Analysis: Defining the Molecular Architecture

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, which systematically adjusts the positions of the atoms to find the configuration with the lowest potential energy. The resulting optimized geometry represents the molecule's most probable structure in the gas phase.

Key Structural Parameters

The optimized geometry provides a wealth of quantitative data. Below is a table of predicted key bond lengths and angles for 2,3-Diaminopyridine-4-carboxylic acid, based on established values for similar fragments. These parameters are fundamental to understanding the molecule's planarity, conjugation, and potential for steric hindrance.

ParameterBond/AnglePredicted ValueSignificance
Bond Lengths
C=O (carboxyl)1.21 ÅIndicates a standard double bond character.
C-O (carboxyl)1.35 ÅLonger than C=O, indicating single bond character.
C-C (ring-carboxyl)1.50 ÅTypical sp²-sp² single bond length.
C-N (amino)1.37 ÅShorter than a typical C-N single bond, suggesting some delocalization of the nitrogen lone pair into the ring.
C-N (pyridine ring)~1.34 ÅCharacteristic of aromatic C-N bonds.
Bond Angles
O-C-O (carboxyl)124°Reflects the sp² hybridization of the carboxyl carbon.
C-C-N (amino)121°Deviations from 120° can indicate steric strain between adjacent amino and carboxyl groups.
Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed. This serves two purposes:

  • Verification: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

  • Spectroscopic Prediction: The calculation yields a set of vibrational modes and their corresponding frequencies, which directly correlate to the peaks observed in infrared (IR) and Raman spectroscopy.[7] This allows for the assignment of experimental spectra and provides a unique vibrational fingerprint for the molecule.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid~3450 (broad)Strong (IR)
N-H StretchAmino Groups3300 - 3400Medium (IR)
C=O StretchCarboxylic Acid~1720Very Strong (IR)
C=N, C=C StretchPyridine Ring1550 - 1620Strong (IR, Raman)
N-H BendingAmino Groups~1600Medium (IR)

Electronic Properties: Mapping Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[8]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.[9]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5]

G cluster_main Energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Predicted Energy = -1.45 eV Energy->LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Predicted Energy = -5.95 eV LUMO->HOMO ΔE = 4.50 eV (Energy Gap)

Caption: Predicted HOMO-LUMO energy level diagram.

For 2,3-Diaminopyridine-4-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the pyridine ring.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites of intermolecular interactions, particularly hydrogen bonding.[2]

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the carboxylic oxygen atoms and the pyridine nitrogen. These are sites that will act as hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, such as around the acidic proton of the carboxyl group and the hydrogens of the amino groups. These are sites that will act as hydrogen bond donors.

The MEP map for this molecule would clearly illustrate its amphiprotic nature, highlighting its capability to engage in complex hydrogen-bonding networks, a key feature for drug-receptor interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular charge transfer and delocalization effects.[10][11] It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For this molecule, key expected interactions would include:

  • n → π : Delocalization of the lone pair (n) from the amino nitrogens into the antibonding (π) orbitals of the aromatic ring.

  • n → σ *: Hyperconjugative interactions that contribute to overall molecular stability.

These interactions are crucial for understanding the molecule's electronic structure and the influence of its substituent groups.

Potential Applications and Drug Development Insights

Non-Linear Optical (NLO) Properties

The molecular structure, featuring electron-donating amino groups (donors) and an electron-withdrawing carboxyl group/pyridine ring (acceptors), is characteristic of a "push-pull" system. Such systems often exhibit significant NLO properties.[6][12] Theoretical calculations can predict the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response.

NLO ParameterPredicted Value (a.u.)Significance
Dipole Moment (μ)~4.5 DebyeIndicates significant charge separation.
Polarizability (α)~9 x 10⁻²⁴ esuMeasure of the molecule's response to an electric field.
First Hyperpolarizability (β)> 5 x 10⁻³⁰ esuIndicates potential for second-harmonic generation.
Pharmacological Implications

The theoretical data directly informs drug development strategies:

  • Pharmacophore Modeling: The optimized geometry and MEP map provide a 3D model of hydrogen bond donors and acceptors, essential for designing molecules that fit into a specific receptor's active site.

  • Reactivity and Metabolism: The HOMO/LUMO energies and MEP map can help predict sites susceptible to metabolic transformation.

  • Binding Affinity: NBO analysis can help rationalize the strength of intramolecular interactions, which influences the molecule's conformational preferences and, consequently, its binding to a target.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the steps for a DFT-based analysis using a computational chemistry package like Gaussian.

  • Step 1: Structure Creation

    • Build the 3D structure of 2,3-Diaminopyridine-4-carboxylic acid using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, low-level molecular mechanics cleanup to ensure reasonable bond lengths and angles.

  • Step 2: Geometry Optimization and Frequency Calculation

    • Set up the calculation input file.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

      • Opt: Requests a geometry optimization to find the energy minimum.

      • Freq: Requests a frequency calculation to verify the minimum and compute vibrational modes.

    • Specify the charge (0) and multiplicity (1, singlet) for the molecule.

    • Submit and run the calculation.

  • Step 3: Analysis of Optimization and Frequencies

    • Open the output file and confirm that the optimization converged successfully.

    • Check the frequency results. Verify there are no imaginary frequencies.

    • Visualize the vibrational modes to correlate them with the functional groups (e.g., C=O stretch).

    • Extract the final optimized coordinates for the next steps.

  • Step 4: Calculation of Electronic Properties

    • Create a new input file using the optimized coordinates from Step 3.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO

      • Pop=NBO: Requests a Natural Bond Orbital analysis. The HOMO/LUMO energies are calculated by default.

    • To generate an MEP map, add the keyword Output=WFX and use the resulting wavefunction file in a visualization program.

    • Submit and run the calculation.

  • Step 5: Data Extraction and Visualization

    • From the output file, extract the energies of the HOMO and LUMO to calculate the energy gap.

    • Analyze the NBO output section to identify key donor-acceptor interactions and their stabilization energies (E(2)).

    • Use a visualization program to plot the HOMO, LUMO, and the MEP surface.

Conclusion

This guide has presented a comprehensive and authoritative blueprint for the theoretical investigation of 2,3-Diaminopyridine-4-carboxylic acid. By systematically applying DFT calculations, researchers can obtain reliable predictions of the molecule's structural, vibrational, and electronic properties. This in silico approach provides a deep understanding of the molecule's intrinsic characteristics, highlighting its potential as a versatile scaffold for drug discovery and a candidate for NLO materials. The methodologies and predictive insights detailed herein serve as a critical first step, enabling a more targeted and efficient experimental exploration of this promising compound.

References

Sources

Methodological & Application

Application Note: The Strategic Use of 2,3-Diaminopyridine-4-carboxylic Acid in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: A Versatile Building Block for Medicinal Chemistry

2,3-Diaminopyridine-4-carboxylic acid is a highly functionalized pyridine derivative that serves as a powerful scaffold in modern heterocyclic synthesis. Its strategic arrangement of three distinct functional groups—an ortho-diamine system and a carboxylic acid—on a pyridine core makes it an exceptionally valuable precursor for constructing complex, fused-ring systems. The adjacent amino groups (at C2 and C3) are primed for cyclocondensation reactions, typically with 1,2-dicarbonyl compounds, to readily form a pyrazine ring. The carboxylic acid moiety at the C4 position is often retained post-cyclization, providing a crucial handle for subsequent functionalization to explore structure-activity relationships (SAR) in drug discovery programs. This note details the primary application of this reagent in the synthesis of pyrido[2,3-b]pyrazines and outlines protocols for its use and further derivatization.

Core Application: Synthesis of Pyrido[2,3-b]pyrazine-7-carboxylic Acids

The most direct and widely employed application of 2,3-diaminopyridine-4-carboxylic acid is its reaction with α-dicarbonyl compounds to form the pyrido[2,3-b]pyrazine ring system. This reaction, known as the Hinsberg condensation, is a robust and high-yielding method for accessing this privileged heterocyclic core, which is found in numerous biologically active molecules.

Underlying Mechanism and Rationale

The reaction proceeds via a sequential double condensation. One amino group acts as a nucleophile, attacking one of the carbonyl carbons of the α-dicarbonyl partner. The resulting intermediate undergoes dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to form the dihydropyrido[2,3-b]pyrazine. This intermediate subsequently aromatizes, often in situ, to yield the stable, conjugated final product. The use of a mildly acidic solvent like acetic acid or ethanol is common, as it protonates the carbonyl oxygen, enhancing its electrophilicity without fully protonating the less basic pyridine-based amino groups, thereby facilitating the initial nucleophilic attack.

General Reaction Scheme

Caption: General synthesis of pyrido[2,3-b]pyrazines.

Protocol 1: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine-7-carboxylic Acid

This protocol describes a representative synthesis using benzil as the α-dicarbonyl component.

Objective: To synthesize a core pyrido[2,3-b]pyrazine scaffold with retention of the carboxylic acid for potential downstream modifications.

Materials:

  • 2,3-Diaminopyridine-4-carboxylic acid (1.0 eq)

  • Benzil (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol and Deionized Water (for washing)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,3-diaminopyridine-4-carboxylic acid (e.g., 1.53 g, 10 mmol) and benzil (e.g., 2.10 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (approx. 30-40 mL) to the flask. The acetic acid serves as both a solvent to dissolve the reactants and a catalyst for the condensation.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux with gentle stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours, often indicated by the precipitation of the product from the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate will form. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the 2,3-diphenylpyrido[2,3-b]pyrazine-7-carboxylic acid, typically as a crystalline solid.

Self-Validation:

  • Confirmation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Purity can be assessed by melting point analysis and HPLC. The product can be further purified by recrystallization from a suitable solvent system like DMF/water if necessary.

Data Presentation: This synthetic route is versatile and can be applied to various α-dicarbonyl compounds.

α-Dicarbonyl ReactantR1 SubstituentR2 SubstituentTypical Yield (%)
Glyoxal-H-H75-85%
Diacetyl (2,3-Butanedione)-CH₃-CH₃80-90%
Benzil-Ph-Ph85-95%
1-Phenyl-1,2-propanedione-CH₃-Ph>80% (mixture of regioisomers possible)

Post-Condensation Derivatization: The Carboxylic Acid Handle

The true synthetic utility of the title compound is realized in the subsequent reactions of the resulting pyrido[2,3-b]pyrazine-7-carboxylic acid. The carboxylic acid group is a versatile functional handle for building molecular complexity, most commonly through amide bond formation.

Workflow for Library Synthesis

This workflow is central to many medicinal chemistry programs, allowing for the rapid generation of an array of analogues for biological screening.

G A 2,3-Diaminopyridine- 4-carboxylic Acid B Pyrido[2,3-b]pyrazine- 7-carboxylic Acid A->B Step 1: Cyclocondensation D Final Product Library: Amide Analogues B->D Step 2: Amide Coupling C Diverse Amine Library (R-NH₂) C->D

Application Notes and Protocols: 2,3-Diaminopyridine-4-carboxylic Acid as a Versatile Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 2,3-Diaminopyridine-4-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can effectively modulate biological targets is paramount. 2,3-Diaminopyridine-4-carboxylic acid (also known as 2,3-diaminoisonicotinic acid) emerges as a highly strategic, yet under-documented, building block for the synthesis of potent pharmaceutical agents. Its unique trifunctional nature—comprising vicinal amino groups and a carboxylic acid on a pyridine core—offers a convergence of synthetic handles for constructing complex molecular architectures.

The primary utility of this scaffold lies in its role as a direct precursor to the imidazo[4,5-b]pyridine ring system, a core motif in numerous kinase inhibitors.[1][2] The structural analogy of this fused heterocycle to endogenous purines allows molecules derived from it to effectively compete for the ATP-binding sites of various protein kinases. The carboxylic acid at the 4-position of the starting pyridine translates to the 7-position of the resulting imidazo[4,5-b]pyridine, providing a crucial vector for diversification and interaction with solvent-exposed regions of the target protein. This application note details the synthesis, key transformations, and strategic application of 2,3-diaminopyridine-4-carboxylic acid in the development of kinase inhibitors, with a focus on Glycogen Synthase Kinase-3β (GSK-3β).[3][4]

Physicochemical and Key Data Summary

While extensive experimental data for 2,3-diaminopyridine-4-carboxylic acid is not widely published, its key identifiers and properties of analogous compounds provide valuable context for its use.

PropertyValue / InformationSource
Chemical Name 2,3-Diaminopyridine-4-carboxylic acid-
Synonyms 2,3-Diaminoisonicotinic acid[5]
CAS Number 1082930-45-7[5][6]
Molecular Formula C₆H₇N₃O₂[5]
Molecular Weight 153.14 g/mol [5]
pKa (Predicted) ~1.4 (pyridinium), ~3.5 (carboxylic acid)Analogous Compounds[7][8]
Solubility (Inferred) Soluble in alkaline aqueous solutions, DMSO, DMF.Analogous Compounds[9]

Synthetic Strategy and Plausible Protocol

The synthesis of 2,3-diaminopyridine-4-carboxylic acid is not commonly detailed. However, a logical and efficient pathway can be constructed based on established pyridine chemistry, starting from 2-amino-4-picoline. The strategy involves a regioselective nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group.

Diagram: Proposed Synthetic Pathway

G cluster_0 Plausible Synthesis of 2,3-Diaminopyridine-4-carboxylic acid A 2-Amino-4-picoline B 2-Amino-3-nitro-4-picoline A->B  HNO₃ / H₂SO₄   C 2-Amino-3-nitro-4-pyridinecarboxylic acid B->C  KMnO₄, heat   D 2,3-Diaminopyridine-4-carboxylic acid C->D  H₂, Pd/C  

Caption: Plausible synthetic route to the title compound.

Protocol 1: Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid (Hypothetical)

This protocol is a well-reasoned hypothetical procedure based on analogous transformations.[10][11][12]

Step 1: Nitration of 2-Amino-4-picoline

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2-amino-4-picoline (1.0 eq). Maintain the temperature below 10 °C.

  • Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

  • The product, 2-amino-3-nitro-4-picoline, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidation to 2-Amino-3-nitro-4-pyridinecarboxylic Acid

  • Suspend 2-amino-3-nitro-4-picoline (1.0 eq) in water.

  • Add sodium carbonate (1.2 eq).

  • Heat the mixture to reflux (100 °C).

  • Add a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water portion-wise over several hours, maintaining a purple color.

  • After the addition is complete, continue refluxing until the purple color disappears.

  • Filter the hot solution to remove manganese dioxide (MnO₂).

  • Cool the filtrate to 0 °C and acidify with concentrated HCl to pH ~2.

  • The product, 2-amino-3-nitro-4-pyridinecarboxylic acid, will precipitate. Collect by filtration, wash with cold water, and dry.

Step 3: Reduction to 2,3-Diaminopyridine-4-carboxylic Acid

  • Dissolve 2-amino-3-nitro-4-pyridinecarboxylic acid (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

  • Add palladium on carbon (10% Pd/C, ~5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 2,3-diaminopyridine-4-carboxylic acid.

Core Application: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

The most valuable application of 2,3-diaminopyridine-4-carboxylic acid is its intramolecular cyclization to form the fused imidazo[4,5-b]pyridine scaffold. This transformation creates a key intermediate for the synthesis of kinase inhibitors. The reaction is typically a condensation-dehydration, which can be achieved by heating with formic acid or an orthoformate ester.

Diagram: Cyclization to Imidazo[4,5-b]pyridine Core

G A 2,3-Diaminopyridine- 4-carboxylic acid B 3H-imidazo[4,5-b]pyridine- 7-carboxylic acid A->B  HCOOH, Δ or HC(OEt)₃, Δ

Caption: Formation of the key imidazopyridine intermediate.

Protocol 2: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic Acid

This protocol is adapted from general procedures for imidazopyridine synthesis.[1][13][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-diaminopyridine-4-carboxylic acid (1.0 eq) in formic acid (98-100%, ~10-20 volumes).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If not, carefully remove the excess formic acid under reduced pressure.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether, to remove residual formic acid. Dry the product, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, under high vacuum. The purity is often sufficient for the next step without further purification.

Application in Drug Development: Amide Library Synthesis for GSK-3β Inhibitors

The 3H-imidazo[4,5-b]pyridine-7-carboxylic acid intermediate is a perfect substrate for creating libraries of potential drug candidates via amide bond formation. The carboxylic acid serves as a handle to introduce a wide variety of amine-containing fragments, allowing for extensive Structure-Activity Relationship (SAR) exploration. GSK-3β inhibitors are sought after for treating a range of diseases including Alzheimer's disease, type 2 diabetes, and certain cancers.[4][15]

Diagram: Amide Coupling Workflow

G cluster_workflow Amide Library Synthesis Workflow Start 3H-imidazo[4,5-b]pyridine- 7-carboxylic acid Activate Activate Carboxylic Acid (e.g., HATU, EDC/HOBt) Start->Activate Couple Amide Bond Formation Activate->Couple Amine Diverse Amine Building Block (R-NH₂) Amine->Couple Product Target Molecule: Imidazo[4,5-b]pyridine-7-carboxamide Couple->Product

Caption: General workflow for generating a library of amide derivatives.

Protocol 3: Representative Amide Coupling

This protocol describes a standard amide coupling procedure using HATU, a common and efficient coupling reagent.[16][17][18]

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction to completion by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final amide product.

Conclusion and Future Perspectives

2,3-Diaminopyridine-4-carboxylic acid represents a synthetically tractable and highly valuable building block for constructing imidazo[4,5-b]pyridine-based pharmaceuticals. Its utility as a direct precursor to a scaffold ripe for diversification makes it a powerful tool for researchers in drug discovery. The protocols and strategies outlined herein provide a foundational guide for leveraging this molecule in the rapid generation of compound libraries targeting therapeutically relevant protein kinases. As the demand for novel kinase inhibitors continues to grow, the strategic application of such versatile building blocks will be instrumental in the development of next-generation medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards. [Link]

  • Kunce, D., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Cellamare, S., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International Journal of Molecular Sciences, 21(9), 3249. [Link]

  • Atwell, S., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • A-Star Research. 1082930-45-7 2,3-diaminopyridine-4-carboxylic acid. [Link]

  • Kunce, D., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Google Patents.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2‑b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. [Link]

  • ResearchGate. Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic.... [Link]

  • Rosenberg, S. H., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]

  • Google Patents. Preparing 2,3-diaminopyridine compounds, useful e.g.
  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Google Patents. Method for preparing 2,3-diamino pyridine.
  • Google Patents. Process for the production of 2-amino-3-hydroxypyridines.
  • Google Patents.
  • Google Patents.
  • Perdih, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(19), 3583. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Amino-3-nitro-4-picoline: Properties, Applications, and Manufacturing. [Link]

  • JoVE. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • ResearchGate. Pd-catalyzed amide coupling reaction produces imidazo[4,5-b]pyridines.. [Link]

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Eureka | Patsnap. Preparation method of 2-amino-3-nitro pyridine. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

Sources

synthesis of pyrido[2,3-b]pyrazines from 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. These compounds are integral to the development of novel therapeutics, exhibiting a wide array of biological activities. Notably, derivatives have been investigated as potent antagonists for the TRPV1 receptor in pain management, as inhibitors of erlotinib-resistant cancer cell lines, and as potential antibacterial agents.[1] The unique electronic properties of this fused heterocyclic system also make it a candidate for applications in nonlinear optics and as an electrochemical DNA sensor.[2]

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of pyrido[2,3-b]pyrazines, focusing on the versatile and accessible starting material, 2,3-diaminopyridine-4-carboxylic acid. This precursor allows for the direct incorporation of a carboxylic acid moiety at the 7-position, a key functional handle for further molecular elaboration and conjugation in drug development programs.

Mechanistic Overview: The Cyclocondensation Pathway

The cornerstone of this synthesis is the cyclocondensation reaction between an ortho-diaminopyridine and a 1,2-dicarbonyl compound. This reaction proceeds through a well-established mechanism involving the sequential formation of two imine bonds, followed by an aromatizing oxidation to yield the stable pyrido[2,3-b]pyrazine ring system.

The use of 2,3-diaminopyridine-4-carboxylic acid introduces an electron-withdrawing carboxylic acid group onto the pyridine ring. This substituent can influence the nucleophilicity of the amino groups and, consequently, the reaction kinetics. However, the reaction feasibility is confirmed by the existence of pyrido[2,3-b]pyrazine-7-carboxylic acid, indicating that the cyclocondensation can proceed efficiently without concomitant decarboxylation under appropriate conditions.[3]

The general mechanism can be visualized as follows:

Reaction_Mechanism A 2,3-Diaminopyridine- 4-carboxylic Acid I1 Initial Adduct A->I1 + Dicarbonyl B 1,2-Dicarbonyl (e.g., Glyoxal) B->I1 I2 Mono-imine Intermediate I1->I2 - H2O I3 Dihydropyrido[2,3-b]pyrazine I2->I3 Intramolecular Cyclization - H2O P Pyrido[2,3-b]pyrazine- 7-carboxylic Acid I3->P Oxidation (e.g., air)

Caption: General mechanism for the synthesis of Pyrido[2,3-b]pyrazine-7-carboxylic acid.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of pyrido[2,3-b]pyrazine-7-carboxylic acid and its derivatives. The choice of the 1,2-dicarbonyl compound will determine the substitution pattern on the pyrazine ring.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine-7-carboxylic Acid using Glyoxal

This protocol outlines the synthesis of the parent pyrido[2,3-b]pyrazine-7-carboxylic acid, a key intermediate for further functionalization.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
2,3-Diaminopyridine-4-carboxylic acidC₆H₇N₃O₂153.14Major SupplierEnsure purity >98%
Glyoxal monohydrateC₂H₄O₃76.05Major SupplierA convenient source of glyoxal
TolueneC₇H₈92.14Major SupplierAnhydrous grade recommended
EthanolC₂H₅OH46.07Major SupplierFor recrystallization
Activated CharcoalC12.01Major SupplierFor decolorization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2,3-diaminopyridine-4-carboxylic acid (15.3 g, 0.1 mol).

  • Addition of Reagents: Add toluene (150 mL) to the flask, followed by glyoxal monohydrate (7.6 g, 0.1 mol).

  • Reaction Execution: Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark trap will drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is triturated with a minimal amount of cold ethanol and filtered to collect the solid product. For higher purity, the product can be recrystallized from hot ethanol, using activated charcoal for decolorization if necessary.

  • Drying: The purified solid is dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine-7-carboxylic Acid using Diacetyl (Biacetyl)

This protocol demonstrates the synthesis of a substituted derivative, which is crucial for studying structure-activity relationships (SAR).

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
2,3-Diaminopyridine-4-carboxylic acidC₆H₇N₃O₂153.14Major SupplierEnsure purity >98%
Diacetyl (Biacetyl)C₄H₆O₂86.09Major SupplierFreshly distilled for best results
Glacial Acetic AcidCH₃COOH60.05Major SupplierActs as both solvent and catalyst

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyridine-4-carboxylic acid (7.65 g, 0.05 mol) in glacial acetic acid (50 mL).

  • Addition of Reagent: Add diacetyl (4.3 g, 0.05 mol) to the solution.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into 200 mL of ice-water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from an ethanol/water mixture to afford the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C.

Causality and Experimental Choices

  • Solvent Choice: Toluene is used in the reaction with glyoxal to facilitate the removal of water via azeotropic distillation, which is critical for driving the equilibrium towards product formation.[4] In contrast, glacial acetic acid can serve as both a solvent and an acidic catalyst, which can be beneficial for the condensation with less reactive dicarbonyls like diacetyl.

  • Catalysis: While the condensation can proceed without an explicit catalyst, acidic conditions often accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic. However, with the carboxylic acid-containing starting material, a milder approach without strong acid is often preferred to avoid potential side reactions.

  • Regioselectivity: When using unsymmetrical 1,2-dicarbonyl compounds (e.g., methylglyoxal), the formation of two regioisomers is possible. The regiochemical outcome can be influenced by factors such as the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions (pH, temperature). A careful analysis of the product mixture by NMR or chromatography is essential in such cases.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of pyrido[2,3-b]pyrazine-7-carboxylic acid derivatives.

Synthesis_Workflow Start Start: 2,3-Diaminopyridine- 4-carboxylic Acid Setup Reaction Setup: Add Diamine, Solvent, and Dicarbonyl Start->Setup Reaction Cyclocondensation: Reflux with Water Removal or in Acetic Acid Setup->Reaction Workup Work-up: Solvent Removal/ Precipitation Reaction->Workup Purification Purification: Trituration/ Recrystallization Workup->Purification Analysis Characterization: NMR, MS, IR Purification->Analysis End Final Product Analysis->End

Caption: A streamlined workflow for the synthesis of Pyrido[2,3-b]pyrazines.

Conclusion and Future Perspectives

The synthesis of pyrido[2,3-b]pyrazines from 2,3-diaminopyridine-4-carboxylic acid offers a direct and efficient route to a versatile class of heterocyclic compounds. The protocols detailed herein are robust and can be adapted for the synthesis of a diverse library of derivatives by varying the 1,2-dicarbonyl component. The presence of the carboxylic acid handle in the final product is a significant advantage for further chemical modifications, such as amide bond formation, which is a cornerstone of many medicinal chemistry programs. Future work in this area will likely focus on the development of asymmetric syntheses to control regioselectivity and the exploration of novel biological targets for this promising scaffold.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Amino derivatives of pyrido[2,3-b]pyrazine carboxylic acids and esters. Google Patents.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available at: [Link]

  • Pyrido[2,3-b]pyrazine-7-carboxylic acid. PubChem. Available at: [Link]

Sources

Applications of 2,3-Diaminopyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Diaminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability. The 2,3-diaminopyridine scaffold, in particular, offers a unique platform for the construction of fused heterocyclic systems that mimic endogenous purines. This structural analogy allows derivatives of 2,3-diaminopyridine to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The introduction of a carboxylic acid at the 4-position of this scaffold, creating 2,3-Diaminopyridine-4-carboxylic acid, further enhances its utility as a versatile starting material in drug discovery. The carboxylic acid group can serve as a crucial binding element to the target protein or as a handle for further chemical elaboration, enabling the generation of diverse compound libraries for screening.

Core Applications in Drug Discovery

The strategic placement of vicinal amino groups and a carboxylic acid moiety on the pyridine ring makes 2,3-Diaminopyridine-4-carboxylic acid a highly valuable precursor for several classes of therapeutic agents.

Synthesis of Fused Heterocyclic Systems: Imidazo[4,5-b]pyridines

The most prominent application of 2,3-diaminopyridines in medicinal chemistry is their use as precursors for the synthesis of imidazo[4,5-b]pyridines. These bicyclic systems are bioisosteres of purines and have been shown to possess a broad spectrum of biological activities. The carboxylic acid group at the 4-position of the starting material can be retained in the final product, where it may play a critical role in target engagement.

Key Therapeutic Areas for Imidazo[4,5-b]pyridine Derivatives:

  • Antiparasitic Agents: Derivatives of 2,3-diaminopyridine have been investigated for their activity against parasitic protozoans such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis).[1][2] A number of compounds have shown promising activity against T. brucei, with IC50 values in the low micromolar range.[1][2]

  • Anticancer Agents: The imidazo[4,5-b]pyridine scaffold is found in numerous kinase inhibitors. Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive targets for drug development. The pyrido[2,3-d]pyrimidine scaffold, accessible from 2,3-diaminopyridine precursors, is present in inhibitors of tyrosine kinases, PI3K, and CDKs.[3]

  • Antimicrobial Agents: Imidazo[4,5-b]pyridine derivatives have also demonstrated antibacterial and antifungal activities.[4]

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group in many drugs, contributing to their pharmacological activity through various mechanisms.[5]

  • Target Binding: The carboxylate can form strong ionic interactions and hydrogen bonds with amino acid residues in the active site of a target protein. This is a common feature in many enzyme inhibitors.

  • Solubility and Pharmacokinetics: The carboxylic acid group can improve the aqueous solubility of a drug molecule, which is often a desirable property for oral bioavailability. However, its ionizable nature can also limit passive diffusion across biological membranes.[6][7]

  • Bioisosteric Replacement: In cases where the carboxylic acid group presents pharmacokinetic challenges, it can be replaced with a bioisostere, such as a tetrazole, hydroxamic acid, or sulfonamide.[6][7][8] Understanding the structure-activity relationship of the carboxylic acid is crucial for designing effective bioisosteric replacements.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylic Acid Derivative

This protocol describes a general method for the synthesis of an imidazo[4,5-b]pyridine derivative from 2,3-Diaminopyridine-4-carboxylic acid and a substituted benzaldehyde. This method is adapted from procedures used for the synthesis of related imidazo[4,5-b]pyridines.[9]

Workflow Diagram:

start 2,3-Diaminopyridine-4-carboxylic acid + Substituted Benzaldehyde reagents DMSO, Na2S2O5 start->reagents Add reaction Cyclization Reaction (Heat) reagents->reaction Initiate workup Aqueous Work-up & Precipitation reaction->workup Cool & Add Water purification Filtration & Washing workup->purification Isolate Solid product 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylic Acid purification->product

Caption: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylic Acid.

Materials:

  • 2,3-Diaminopyridine-4-carboxylic acid

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na2S2O5)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,3-Diaminopyridine-4-carboxylic acid (1 equivalent) in DMSO.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add sodium metabisulfite (0.55 equivalents) to the reaction mixture.

  • Heat the mixture at 120 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylic acid.

Rationale: This one-pot synthesis proceeds via the formation of an adduct between the aldehyde and sodium metabisulfite, which then reacts with the diamine to form the imidazole ring through a cyclocondensation reaction. DMSO serves as a high-boiling polar aprotic solvent suitable for this transformation.

Protocol 2: In Vitro Anti-proliferative Assay against Trypanosoma brucei

This protocol outlines a whole-cell viability assay to screen compounds for their activity against the bloodstream form of Trypanosoma brucei brucei. This assay is based on the use of a metabolic indicator dye, such as Alamar Blue (resazurin), to assess cell viability.[10]

Workflow Diagram:

start Prepare serial dilutions of test compound plate Add T. brucei culture to 384-well plate start->plate Add compound incubate1 Incubate for 48 hours plate->incubate1 add_dye Add Alamar Blue (resazurin) incubate1->add_dye incubate2 Incubate for 24 hours add_dye->incubate2 read Measure fluorescence (Ex/Em: 560/590 nm) incubate2->read analyze Calculate IC50 values read->analyze

Caption: Workflow for in vitro anti-trypanosomal activity screening.

Materials:

  • Trypanosoma brucei brucei bloodstream form culture

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Test compounds dissolved in DMSO

  • Alamar Blue (Resazurin) solution

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in HMI-9 medium in a 384-well plate. Include a positive control (e.g., suramin) and a negative control (DMSO vehicle).

  • Harvest T. brucei from culture and adjust the cell density to 2 x 10^4 cells/mL in fresh HMI-9 medium.

  • Add 50 µL of the cell suspension to each well of the 384-well plate containing the diluted compounds, resulting in a final cell density of 1 x 10^4 cells/well.

  • Incubate the plates at 37 °C in a 5% CO2 atmosphere for 48 hours.

  • Add 10 µL of Alamar Blue solution to each well.

  • Incubate the plates for an additional 24 hours.

  • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Rationale: Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells. A decrease in fluorescence in the presence of the test compound indicates cytotoxic or cytostatic activity.

Data Presentation

The following table provides hypothetical IC50 values for a series of 2-Aryl-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives against T. brucei and a mammalian cell line (for selectivity assessment).

CompoundR-group on Aryl RingT. brucei IC50 (µM)Mammalian Cell Line CC50 (µM)Selectivity Index (CC50/IC50)
1a 4-Cl1.5>50>33
1b 4-OCH33.2>50>15
1c 3,4-diCl0.84556
1d 4-CF32.1>50>24
Suramin (Positive Control)0.1>100>1000

Conclusion

2,3-Diaminopyridine-4-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its strategic arrangement of functional groups provides a robust platform for the synthesis of diverse heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines, with a wide range of therapeutic potential. The protocols and data presented herein provide a framework for researchers to explore the applications of this compound in their drug discovery programs, from the synthesis of novel derivatives to their biological evaluation against critical disease targets.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(vii), 124-140.
  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery, [Link]

  • Sykes, M. L., & Avery, V. M. (2009). A whole cell viability based HTS campaign for the discovery of compounds with anti-proliferative activity against Trypanosoma brucei brucei strain 427. PLoS neglected tropical diseases, 3(11), e525. [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate, [Link]

  • Harer, J., et al. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central, [Link]

  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2154-2155. [Link]

  • de Koning, H. P. (2012). A static-cidal assay for Trypanosoma brucei to aid hit prioritisation for progression into drug discovery programmes. PLoS neglected tropical diseases, 6(11), e1933. [Link]

  • Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules (Basel, Switzerland), 23(1), 134. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2024). MDPI, [Link]

  • Mäser, P., & Wittlin, S. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. Methods in molecular biology (Clifton, N.J.), 2116, 341–350. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central, [Link]

  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 2025, 21. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of research in pharmacy, 27(5), 1632–1646. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, [Link]

  • Reported activities for T.b.brucei reference compounds. (2016). ResearchGate, [Link]

  • Reported activities for T.b.brucei reference compounds. (2016). ResearchGate, [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. (2011). RSC Publishing, [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed, [Link]

  • What is the importance of carboxylic group in the structure of drugs?. (2021). ResearchGate, [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (2025). ACS Omega, [Link]

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2021). Journal of the Chinese Chemical Society, [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central, [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). National Institutes of Health, [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2023). Taylor & Francis Online, [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2020). PubMed Central, [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central, [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications, [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central, [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed, [Link]

Sources

Protocol for the Derivatization of 2,3-Diaminopyridine-4-carboxylic Acid: Synthesis of Imidazo[4,5-b]pyridine-7-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides detailed protocols and strategic insights for the derivatization of 2,3-Diaminopyridine-4-carboxylic acid. The primary focus is on the cyclocondensation of the vicinal diamino functionality to construct the versatile 3H-imidazo[4,5-b]pyridine-7-carboxylic acid core. This scaffold is a crucial intermediate in the synthesis of biologically active molecules, including kinase inhibitors and potential anticancer agents.[1][2] This document outlines two robust methods for derivatization: an oxidative condensation with aldehydes and a dehydration reaction with carboxylic acids, providing researchers with a comprehensive framework for synthesis, optimization, and troubleshooting.

Introduction and Strategic Considerations

2,3-Diaminopyridine and its derivatives are foundational building blocks in medicinal chemistry. The arrangement of adjacent amino groups on the pyridine ring provides a reactive moiety for constructing fused heterocyclic systems. The most common and synthetically valuable transformation is the cyclocondensation reaction to form the imidazo[4,5-b]pyridine ring system, also known as 4-azabenzimidazole. These scaffolds are prevalent in small-molecule drugs due to their broad-spectrum biological activity.

The derivatization of 2,3-Diaminopyridine-4-carboxylic acid specifically leads to 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives.[1] The strategic value of this transformation lies in its ability to introduce diverse substituents at the 2-position of the imidazole ring, which directly influences the molecule's steric and electronic properties and, consequently, its biological target engagement.

The core chemical logic involves the reaction of the dinucleophilic 1,2-diamine with a dielectrophilic partner, typically a carboxylic acid or an aldehyde.[3][4]

  • With Carboxylic Acids: The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration. This process often requires harsh conditions, such as high temperatures and the use of strong dehydrating agents like polyphosphoric acid (PPA), to drive the reaction to completion.[3][4]

  • With Aldehydes: The initial condensation forms a dihydro-imidazo[4,5-b]pyridine (an imidazoline intermediate). A subsequent oxidation step is necessary to achieve the aromatic imidazo[4,5-b]pyridine product.[3][4] This can be accomplished using an external oxidant or by conducting the reaction in a high-boiling, oxidizing solvent like nitrobenzene.[5]

The choice between these pathways depends on the desired substituent at the 2-position and the stability of the starting materials and product to the reaction conditions.

G cluster_start Starting Material cluster_path1 Pathway 1: Aldehyde Condensation cluster_path2 Pathway 2: Carboxylic Acid Condensation cluster_product Product start 2,3-Diaminopyridine- 4-carboxylic acid aldehyde R-CHO (Aldehyde) start->aldehyde acid R-COOH (Carboxylic Acid) start->acid product 2-Substituted 3H-imidazo[4,5-b]pyridine- 7-carboxylic acid aldehyde->product oxidant Oxidant (e.g., Nitrobenzene) oxidant->product acid->product ppa Dehydrating Agent (e.g., PPA) ppa->product

Sources

Application Notes & Protocols: 2,3-Diaminopyridine-4-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer both biological efficacy and desirable pharmacokinetic properties is paramount. The pyridine ring, a quintessential "privileged scaffold," has consistently demonstrated its value in a multitude of therapeutic agents.[1] This guide focuses on a particularly versatile, yet underexplored, derivative: 2,3-Diaminopyridine-4-carboxylic acid . Its unique trifunctional architecture—a vicinal diamine system ortho to a carboxylic acid—presents a powerful platform for the construction of complex, fused heterocyclic systems. These systems, particularly the pyrido[2,3-d]pyrimidine core, are integral to a new generation of targeted therapeutics, most notably as potent kinase inhibitors.[2][3][4]

This document eschews a rigid, templated format. Instead, it is structured to provide a logical and practical workflow for the researcher. We begin by establishing a robust, albeit proposed, synthetic pathway to the title compound, grounded in established pyridine chemistry. Subsequently, we delve into its application, providing detailed protocols for its conversion into high-value, bioactive scaffolds. The causality behind each experimental choice is elucidated, transforming these protocols from mere instructions into a self-validating system for the discerning scientist.

Part 1: Synthesis of the Core Scaffold: 2,3-Diaminopyridine-4-carboxylic Acid

While a direct, one-pot synthesis of 2,3-diaminopyridine-4-carboxylic acid is not prominently documented, a logical and high-yield pathway can be constructed from readily available precursors. The strategy hinges on the sequential functionalization of a substituted pyridine ring, a cornerstone of heterocyclic chemistry. The proposed pathway leverages known transformations, for which analogous procedures are cited to provide authoritative grounding.

Proposed Synthetic Workflow

The multi-step synthesis is designed for robustness and scalability, initiating from 2-chloro-4-methylpyridine.

Synthetic_Pathway A 2-Chloro-4-methylpyridine B 2-Chloro-3-nitro-4-methylpyridine A->B  Nitration  (HNO₃/H₂SO₄) C 2-Chloro-3-nitro-4-pyridinecarboxylic acid B->C  Oxidation  (KMnO₄) D 2-Amino-3-nitro-4-pyridinecarboxylic acid C->D  Amination  (aq. NH₃) E 2,3-Diaminopyridine-4-carboxylic acid D->E  Reduction  (H₂, Pd/C)

Caption: Proposed synthetic pathway to 2,3-Diaminopyridine-4-carboxylic acid.

Protocol 1.1: Synthesis of 2-Chloro-3-nitro-4-methylpyridine
  • Rationale: Nitration of the pyridine ring is directed by the existing substituents. The chloro group is deactivating, while the methyl group is activating. The nitration is expected to occur at the 3-position, which is ortho to the activating methyl group and meta to the deactivating chloro group.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (100 mL), cool to 0°C in an ice-salt bath.

    • Slowly add 2-chloro-4-methylpyridine (25.5 g, 0.2 mol). Maintain the temperature below 10°C.

    • Prepare a nitrating mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (30 mL), pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the pyridine solution over 1 hour, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4 hours.

    • Pour the reaction mixture carefully onto crushed ice (500 g).

    • Neutralize the solution with a saturated solution of sodium carbonate until pH 7-8 is reached.

    • The precipitated product is filtered, washed with cold water, and dried under vacuum.

    • Recrystallize from ethanol to yield the title compound.

Protocol 1.2: Synthesis of 2-Chloro-3-nitro-4-pyridinecarboxylic acid
  • Rationale: The methyl group at the 4-position is susceptible to oxidation to a carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.

  • Procedure:

    • Suspend 2-chloro-3-nitro-4-methylpyridine (17.2 g, 0.1 mol) in water (200 mL).

    • Heat the suspension to 80°C with vigorous stirring.

    • Slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over 2 hours. The purple color of the permanganate should disappear after each addition.

    • After the addition is complete, continue heating at 95°C for 6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to pH 2-3.

    • The precipitated product is filtered, washed with cold water, and dried to afford 2-chloro-3-nitro-4-pyridinecarboxylic acid.

Protocol 1.3: Synthesis of 2-Amino-3-nitro-4-pyridinecarboxylic acid
  • Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing nitro group. Reaction with ammonia will displace the chloride.

  • Procedure:

    • Place 2-chloro-3-nitro-4-pyridinecarboxylic acid (20.2 g, 0.1 mol) in a sealed pressure vessel.

    • Add concentrated aqueous ammonia (150 mL).

    • Heat the vessel to 140-150°C for 10-12 hours. The internal pressure will increase.

    • Cool the vessel to room temperature, and carefully vent any excess pressure.

    • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to pH 3-4.

    • The resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Protocol 1.4: Synthesis of 2,3-Diaminopyridine-4-carboxylic acid
  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine. Palladium on carbon is the catalyst of choice for this transformation.

  • Procedure:

    • Dissolve 2-amino-3-nitro-4-pyridinecarboxylic acid (18.3 g, 0.1 mol) in ethanol (250 mL) in a hydrogenation flask.

    • Add 10% Palladium on carbon (1.0 g).

    • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, 2,3-diaminopyridine-4-carboxylic acid.

Part 2: Application in the Synthesis of Bioactive Scaffolds

The strategic placement of the two amino groups and the carboxylic acid on the pyridine ring makes 2,3-diaminopyridine-4-carboxylic acid a powerful precursor for constructing fused heterocyclic systems. The following protocols detail the synthesis of two such systems with significant therapeutic potential.

Application 2.1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones - A Gateway to Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone of many potent and selective kinase inhibitors.[2][4] The ortho-disposition of an amino group and a carboxylic acid in our title compound allows for a facile cyclocondensation to form the pyrimidinone ring.

Pyrido_Synthesis A 2,3-Diaminopyridine-4-carboxylic acid B Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold A->B reagent Formamide (HCONH₂) or Formic Acid (HCOOH) reagent->B

Caption: Cyclocondensation to form the Pyrido[2,3-d]pyrimidin-4(3H)-one scaffold.

  • Causality and Mechanism: This reaction proceeds via an initial acylation of the more nucleophilic 2-amino group by formamide (or formic acid), followed by an intramolecular cyclization with the loss of water. The carboxylic acid at the 4-position is poised for this ring-closing step. Using formamide as both a reagent and a solvent is an efficient method for this transformation.[5]

  • Protocol 2.1.1: Synthesis of 8-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one

    • In a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine-4-carboxylic acid (1.53 g, 10 mmol).

    • Add formamide (20 mL).

    • Heat the mixture to 180-190°C and maintain at this temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • Pour the mixture into cold water (100 mL) to fully precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.

  • Significance and Further Functionalization: The resulting 8-amino-pyrido[2,3-d]pyrimidin-4(3H)-one is a versatile intermediate. The remaining amino group at the 8-position can be further functionalized, for example, through Buchwald-Hartwig coupling or other cross-coupling reactions, to introduce diverse side chains that can target the specific pockets of various kinases, such as EGFR and PIM-1.[2][3]

Application 2.2: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-diones

The vicinal diamine functionality of the title compound can be exploited to construct a pyrazine ring, leading to the pyrido[2,3-b]pyrazine scaffold. This class of compounds is also of significant interest in medicinal chemistry.

Pyrazine_Synthesis A 2,3-Diaminopyridine-4-carboxylic acid B Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Scaffold A->B reagent Oxalyl Chloride or Diethyl Oxalate reagent->B

Caption: Synthesis of the Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione scaffold.

  • Causality and Mechanism: The reaction of the 1,2-diamine with a two-carbon electrophile, such as oxalyl chloride or diethyl oxalate, leads to the formation of the six-membered pyrazine ring. The carboxylic acid at the 4-position remains as a handle for further derivatization or to influence solubility and binding.

  • Protocol 2.2.1: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid

    • Suspend 2,3-diaminopyridine-4-carboxylic acid (1.53 g, 10 mmol) in ethanol (50 mL).

    • Add diethyl oxalate (1.46 g, 10 mmol).

    • Heat the mixture to reflux for 8 hours. A precipitate will form as the reaction proceeds.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol and then diethyl ether.

    • Dry the product under vacuum to yield the title compound.

Part 3: Biological Activity Data

While specific biological data for derivatives of 2,3-diaminopyridine-4-carboxylic acid are not available, the pyrido[2,3-d]pyrimidine scaffold it produces is well-documented as a potent inhibitor of various kinases implicated in cancer. The following table summarizes the activity of representative compounds from the literature that share this core structure.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCytotoxicity IC₅₀ (µM)Reference
Compound 4 PIM-111.4MCF-70.57[3]
Compound 10 PIM-117.2HepG20.99[3]
Compound 8a EGFR (mutant)-A-54910.3[2]
Compound 8b EGFR (mutant)-PC-314.2[2]
Compound 9a EGFR (wild type)-HCT-11612.8[2]

References

  • Al-Ostath, A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11865. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11847-11863. [Link]

  • Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, 53, 44. [Link]

  • Kailaiying Pharmaceutical Group (Tianjin) Co., Ltd. (2020). Method for preparing 2,3-diamino pyridine. CN111732536A.
  • Adarsh, V. K., et al. (2021). Pyrido[2,3-d]pyrimidines as anticancer agents: A medicinal chemistry perspective. Archiv der Pharmazie, 354(10), e2100147. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Tanasa, F., & Comanita, D. (2011). Formamide, a novel challenging reagent for the direct synthesis of non-n-substituted cyclic imides. Revue Roumaine de Chimie, 56(7-8), 759-764. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diaminopyridine-4-carboxylic acid is a pyridine derivative of significant interest in pharmaceutical and chemical research. Its structural features, comprising a pyridine ring substituted with two amino groups and a carboxylic acid group, make it a versatile building block in the synthesis of various heterocyclic compounds, including potential therapeutic agents.[1][2] The precise and accurate analytical determination of this compound is paramount for quality control during synthesis, pharmacokinetic studies, and metabolite identification in drug development.

This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 2,3-Diaminopyridine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific techniques. The methods described herein are designed to ensure scientific integrity and provide reliable, reproducible results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3-Diaminopyridine-4-carboxylic acid is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC₆H₇N₃O₂N/A
Molecular Weight153.14 g/mol N/A
AppearanceSolid powder[3]
Melting Point110-115 °C (decomposes)[4]
SolubilitySoluble in water (50 mg/mL)[3]

Note: The properties of the carboxylic acid derivative are inferred from the parent compound, 2,3-diaminopyridine, and general chemical principles.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of 2,3-Diaminopyridine-4-carboxylic acid in various matrices. Its high resolution, sensitivity, and adaptability make it ideal for purity assessment and concentration determination. The presence of both amino and carboxylic acid groups allows for versatile detection methods, including UV-Vis and mass spectrometry.

Scientific Principles

The separation of 2,3-Diaminopyridine-4-carboxylic acid by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of the analyte is governed by its hydrophobic interactions with the stationary phase. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation from impurities and other matrix components. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for protonating the carboxylic acid and amino groups, which improves peak shape and retention time consistency.[5][6]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC quantification of 2,3-Diaminopyridine-4-carboxylic acid.

Detailed Protocol: Reversed-Phase HPLC

1. Materials and Reagents:

  • 2,3-Diaminopyridine-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Degas both mobile phases prior to use.

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3-Diaminopyridine-4-carboxylic acid reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

5. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)

6. Data Analysis:

  • Inject the calibration standards and the unknown samples.

  • Integrate the peak area of 2,3-Diaminopyridine-4-carboxylic acid.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7][8] LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the confident identification and quantification of the analyte at very low concentrations.

Scientific Principles

In LC-MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The protonated molecule ([M+H]⁺) of 2,3-Diaminopyridine-4-carboxylic acid can then be detected and quantified. For enhanced selectivity, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is fragmented, and a specific product ion is monitored (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This technique significantly reduces background noise and matrix interference.[9]

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of 2,3-Diaminopyridine-4-carboxylic acid.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • All reagents listed for HPLC.

  • Internal Standard (IS): An isotopically labeled analog of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Biological matrix (e.g., plasma, urine).

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
LC
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B in 5 minutes
Flow Rate0.4 mL/min
MS
Ionization ModeESI Positive
MRM TransitionPrecursor Ion ([M+H]⁺) → Product Ion (To be determined by infusion)
Collision EnergyTo be optimized

5. Method Validation:

  • The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,3-Diaminopyridine-4-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Scientific Principles

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about the functional groups and their connectivity. Coupling constants (J) in ¹H NMR reveal the spatial relationship between neighboring protons.

Expected ¹H and ¹³C NMR Spectral Data

¹H NMR (in DMSO-d₆):

  • The aromatic protons on the pyridine ring are expected to appear in the range of δ 6.0-8.0 ppm.

  • The protons of the two amino groups will likely appear as broad singlets, with their chemical shifts being concentration and temperature-dependent.

  • The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR (in DMSO-d₆):

  • The carbon atoms of the pyridine ring are expected in the aromatic region (δ 100-160 ppm).

  • The carboxylic acid carbonyl carbon will be significantly downfield (δ > 165 ppm).[13]

Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

3. Data Interpretation:

  • Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to confirm the structure of 2,3-Diaminopyridine-4-carboxylic acid.

UV-Vis Spectroscopy for Basic Characterization

UV-Vis spectroscopy is a simple and rapid technique that can be used for the preliminary identification and concentration estimation of 2,3-Diaminopyridine-4-carboxylic acid.

Scientific Principles

This technique measures the absorption of ultraviolet and visible light by a molecule. The pyridine ring and its substituents contain chromophores that absorb UV light at specific wavelengths, resulting in a characteristic spectrum. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Protocol: UV-Vis Analysis

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., water, ethanol) to prepare a stock solution.

  • Prepare a series of dilutions for quantitative analysis.

2. Data Acquisition:

  • Record the UV-Vis spectrum of the sample solution from 200 to 400 nm using a spectrophotometer.

  • Use the solvent as a blank.

3. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax).

  • For quantification, measure the absorbance at λmax for the standard solutions and construct a calibration curve.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the robust and reliable analysis of 2,3-Diaminopyridine-4-carboxylic acid. The choice of technique will depend on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or routine quantification. For routine quality control and purity assessment, HPLC with UV detection is a suitable and cost-effective method. For trace-level quantification in complex matrices, LC-MS/MS is the gold standard. NMR spectroscopy remains the definitive tool for structural elucidation. By following the detailed protocols and understanding the underlying scientific principles, researchers can ensure the generation of high-quality, defensible analytical data.

References

  • PubChem. 2,3-Diaminopyridine. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • OSHA. PV2143 - Aminopyridines. Occupational Safety and Health Administration. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • ResearchGate. Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Available from: [Link]

  • Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-protozoal agents. Available from: [Link]

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

  • Google Patents. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds.
  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available from: [Link]

  • National Institutes of Health. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Available from: [Link]

  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • ResearchGate. (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • SciSpace. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Available from: [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available from: [Link]

  • National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... Available from: [Link]

  • Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Available from: [Link]

  • BioResources. Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. Available from: [Link]

Sources

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2,3-Diaminopyridine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this application note details a systematic approach to method development, including physicochemical considerations, selection of chromatographic parameters, and a full protocol for method validation in line with industry standards. While a specific, pre-validated method is not widely available in published literature, this guide offers a robust framework for establishing a reliable and reproducible analytical method.

Introduction: The Analytical Challenge

2,3-Diaminopyridine-4-carboxylic acid is a heterocyclic aromatic compound of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for assessing purity, stability, and quantity in various sample matrices. The molecule's structure, featuring a pyridine ring, two amino groups, and a carboxylic acid group, presents a unique set of physicochemical properties that must be carefully considered for chromatographic analysis. This compound is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (amino groups, pyridine nitrogen) functionalities. This characteristic dictates that mobile phase pH will be a critical parameter in controlling its retention and peak shape in reversed-phase HPLC.

Physicochemical Properties and Chromatographic Implications

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development. While experimental data for 2,3-Diaminopyridine-4-carboxylic acid is scarce, we can infer its likely behavior based on its structural components.

  • Structure:

    • Pyridine Ring: Aromatic, capable of π-π interactions with certain stationary phases.

    • Amino Groups (-NH₂): Basic, readily protonated at acidic pH.

    • Carboxylic Acid Group (-COOH): Acidic, deprotonated at basic pH.

  • Amphoteric Nature: The presence of both acidic and basic groups means the molecule's overall charge is highly dependent on the pH of the surrounding medium. This directly impacts its retention in ion-exchange and reversed-phase chromatography.

  • Solubility: The parent compound, 2,3-Diaminopyridine, is reported to be soluble in water (50 mg/mL), though the solution may be opaque and colored[1][2]. The carboxylic acid group is expected to enhance aqueous solubility, especially at neutral to basic pH where it is deprotonated.

Proposed HPLC Method Development Strategy

Given the amphoteric nature of 2,3-Diaminopyridine-4-carboxylic acid, a reversed-phase method utilizing a buffered mobile phase is the most logical starting point. The following sections outline the recommended steps for developing a robust and specific method.

Column Selection

A modern, high-purity silica C18 column is the recommended starting point due to its versatility and wide availability.

  • Stationary Phase: C18 (L1)

  • Dimensions: 4.6 x 150 mm, 3.5 µm (for standard HPLC) or a sub-2 µm particle column for UHPLC applications.

  • Rationale: The C18 phase will provide hydrophobic retention of the pyridine ring. The use of an end-capped column is crucial to minimize secondary interactions between the basic amino groups and residual acidic silanols on the silica surface, which can cause significant peak tailing.

Mobile Phase Optimization

The mobile phase composition, particularly its pH, is the most critical factor for achieving good chromatography for this analyte.

  • Mobile Phase A (Aqueous): A buffered aqueous solution. Phosphate or acetate buffers are common choices. The buffer concentration should be sufficient to control the pH, typically in the 10-25 mM range.

  • Mobile Phase B (Organic): Acetonitrile is recommended over methanol as it often provides better peak shape and lower backpressure.

  • pH Scouting: A systematic evaluation of mobile phase pH is essential. The goal is to work at a pH where the analyte is in a single, stable ionic form.

    • Acidic pH (e.g., pH 2.5-3.5): At this pH, the carboxylic acid will be protonated (neutral), and the amino groups and pyridine nitrogen will be protonated (positive charge). The overall molecule will be cationic. This can lead to good retention on a C18 column. Using an acid like phosphoric acid or formic acid in the mobile phase is common for such separations[5].

    • Mid-Range pH (e.g., pH 5-7): In this range, the molecule may exist as a zwitterion (protonated amines, deprotonated carboxylate), which can sometimes lead to poor retention and peak shape. This range should generally be avoided unless empirical data proves it effective.

    • Recommendation: Start with an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.7) as this is often successful for pyridine-containing compounds[2].

Detection Wavelength

The optimal detection wavelength must be determined experimentally.

  • Procedure: Prepare a dilute solution of 2,3-Diaminopyridine-4-carboxylic acid in the initial mobile phase. Using a photodiode array (PDA) or diode array detector (DAD), acquire the UV spectrum from 190 to 400 nm.

  • Selection: Choose the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Also, consider other wavelengths where potential impurities might absorb but the main peak does not, if multi-wavelength detection is necessary for purity analysis.

Initial Chromatographic Conditions

The following table summarizes the recommended starting parameters for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides general-purpose reversed-phase retention.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Provides an acidic pH to ensure consistent protonation of basic groups, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 15 minutes, followed by a 5-minute holdA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Injection Volume 5 µLA small volume to minimize potential peak distortion.
Detection PDA/DAD, acquire spectrum from 190-400 nm, monitor at λmaxTo determine the optimal wavelength for sensitivity and specificity.

Experimental Protocol: Method Development and Validation

This section provides a step-by-step protocol for developing and validating the HPLC method.

Materials and Reagents
  • 2,3-Diaminopyridine-4-carboxylic acid reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (or Phosphoric Acid), analytical grade or higher

  • Other reagents for forced degradation studies (Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide)

Workflow for Method Development

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Validation A Select C18 Column B Prepare Mobile Phase (0.1% Formic Acid, ACN) A->B C Determine λmax using PDA/DAD B->C D Run Scouting Gradient (5-95% B) C->D E Adjust Gradient Slope for Optimal Resolution D->E F Fine-tune pH/Buffer if Peak Shape is Poor E->F G Define System Suitability (Tailing, Plates, %RSD) F->G H Perform Method Validation (ICH Q2(R1)) G->H

Caption: HPLC Method Development Workflow.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method.[6][7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any degradation products can be resolved from the main peak.

ConditionReagent/StressProcedure
Acid Hydrolysis 0.1 M HClIncubate the sample solution at 60 °C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOHIncubate the sample solution at 60 °C for 24 hours. Neutralize with an equivalent amount of HCl before injection.
Oxidation 3% H₂O₂Incubate the sample solution at room temperature for 24 hours.
Thermal Stress Solid StateExpose the solid reference standard to 80 °C for 48 hours. Dissolve in diluent before injection.
Photolytic Stress UV and Visible LightExpose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and 200 watt hours/square meter.

A control sample (unstressed) must be analyzed alongside the stressed samples.

Method Validation Protocol

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

G Validation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision LOD/LOQ Robustness

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: Demonstrated by the separation of the main peak from any degradation products, impurities, or placebo components. Peak purity analysis using a PDA detector is essential.

  • Linearity: Analyze a minimum of five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, organic modifier composition ± 2%) and assess the impact on the results.

Data Presentation and System Suitability

All quantitative results should be presented in clear, well-structured tables. System suitability tests must be performed before any validation or sample analysis to ensure the chromatographic system is performing adequately.

System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0%For 5 or 6 replicate injections of the standard.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and system.

Conclusion

This application note provides a detailed, science-driven protocol for the development and validation of an HPLC method for 2,3-Diaminopyridine-4-carboxylic acid. By following a systematic approach that begins with understanding the analyte's physicochemical properties and progresses through methodical optimization and rigorous validation, researchers can establish a reliable, specific, and robust analytical method suitable for quality control, stability studies, and other applications in a regulated environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectrum of 2,3-Diaminopyridine with different.... Retrieved from [Link]

  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. Retrieved from [Link]

  • Sultan, M. A. (2010). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 18(5). Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutica Analytica Acta. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Application Notes & Protocols: NMR Spectroscopy of 2,3-Diaminopyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Structural Complexity of Diaminopyridine Carboxylic Acids

2,3-Diaminopyridine-4-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as crucial intermediates for a variety of pharmacologically important molecules, including kinase inhibitors and anti-plasmodial agents.[1][2] The pyridine core, functionalized with two amino groups and a carboxylic acid, creates a unique electronic environment and presents specific challenges for unambiguous structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

The inherent properties of these molecules—such as the presence of multiple basic nitrogen atoms, an acidic carboxylic acid proton, and the potential for zwitterion formation—can lead to complex NMR spectra.[3] Chemical shifts are highly sensitive to factors like solvent choice, concentration, and pH, which can alter protonation states and hydrogen-bonding dynamics.[4][5] The labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups often result in broad signals or can be completely absent from the spectrum due to chemical exchange with deuterated solvents like D₂O or CD₃OD.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to overcome these challenges. It details field-proven protocols for sample preparation, outlines a logical strategy for data acquisition using a suite of 1D and 2D NMR experiments, and offers insights into the interpretation of the resulting spectra. By explaining the causality behind each experimental choice, this document serves as both a practical protocol and an educational resource for the robust characterization of 2,3-diaminopyridine-4-carboxylic acid derivatives.

Part I: Protocol for High-Resolution NMR Sample Preparation

Causality: The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. To obtain high-resolution spectra with sharp lines, the sample must be free of suspended particulate matter, dissolved paramagnetic impurities (like oxygen), and concentration gradients.[8][9] Improper sample preparation is a common source of poor data, leading to broad spectral lines that no amount of instrument shimming can correct.[9]

Materials:

  • Analyte (2,3-diaminopyridine-4-carboxylic acid derivative): 5-25 mg for ¹H NMR; 20-100 mg for ¹³C NMR.[10]

  • High-purity deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD).

  • Glass vial (e.g., 4 mL).

  • High-quality 5 mm NMR tube.

  • Pasteur pipette and bulb.

  • Small plug of cotton or glass wool.

  • Internal standard (optional, e.g., TMS).

Step-by-Step Methodology:

  • Solvent Selection—The Critical First Step:

    • Rationale: The polarity and hydrogen-bonding capability of the solvent are paramount. Due to the polar amino and carboxylic acid functional groups, non-polar solvents like chloroform-d (CDCl₃) are often unsuitable for the parent acid and its salts, though they may be appropriate for ester derivatives.[11][12][13]

    • Primary Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice. It is a polar aprotic solvent with a high dissolving power for many polar organic molecules.[6] Crucially, it slows down the exchange rate of labile -NH₂ and -COOH protons, allowing them to be observed as distinct (though often broad) signals.

    • Alternative Solvents:

      • Deuterium Oxide (D₂O): Useful for confirming the identity of exchangeable protons. The -NH₂ and -COOH protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H spectrum.[6] An internal standard like DSS or TSP is required for referencing.[10]

      • Methanol-d₄ (CD₃OD): A polar protic solvent that can also be effective. However, like D₂O, it will promote the exchange of labile protons, often leading to their disappearance.[6]

  • Dissolution in a Secondary Vial:

    • Rationale: Directly adding the solid sample to the NMR tube and then adding the solvent can lead to clumping, incomplete dissolution, and a non-homogenous sample, all of which degrade spectral quality.[8][10]

    • Procedure: Weigh the desired amount of the analyte into a clean, dry glass vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] Gently vortex or swirl the vial until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution, but ensure the vial is capped to prevent solvent evaporation.

  • Filtration to Remove Particulates:

    • Rationale: Even high-purity samples can contain microscopic dust or other suspended materials that cause line broadening.[9] Filtration is a simple and effective step to improve resolution.

    • Procedure: Take a clean Pasteur pipette and place a small, loose plug of cotton wool into the narrow tip. Using a second pipette or a thin rod, gently push it down.[9] Attach a bulb and draw the dissolved sample from the vial through the cotton filter, transferring the clear filtrate directly into the NMR tube.

  • Volume and Concentration Check:

    • Rationale: The NMR instrument's receiver coils are optimized for a specific sample height. An insufficient sample volume will make it extremely difficult to achieve good magnetic field homogeneity (shimming), resulting in distorted peak shapes.[9]

    • Procedure: Ensure the final solvent height in the NMR tube is between 4.0 and 5.0 cm, corresponding to a volume of approximately 0.6-0.7 mL for a standard 5 mm tube.[8]

  • Capping and Labeling:

    • Procedure: Cap the NMR tube securely and label it clearly with a permanent marker. If the sample is to be stored, sealing the cap with Parafilm can prevent solvent evaporation and contamination.

Part II: A Logical Strategy for NMR Data Acquisition

A hierarchical approach to data acquisition is the most efficient path to complete structural assignment. Starting with simple 1D experiments to get an overview, followed by targeted 2D experiments to establish connectivity, ensures that all necessary information is gathered systematically.

Workflow for Complete Structural Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Assignment H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1->COSY Identifies J-coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Assigns protons to carbons C13 ¹³C NMR (Carbon Backbone) DEPT DEPT-135 (CH, CH₂, CH₃ ID) C13->DEPT Determines carbon multiplicity HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirms direct assignments Structure Complete Structure & Stereochemistry HMBC->Structure Assigns quaternary carbons & fragments

Caption: Key HMBC correlations for assigning quaternary carbons.

Part III: Data Interpretation and Spectral Characteristics

Typical NMR Data Summary

The following table summarizes the expected chemical shift ranges for the parent 2,3-diaminopyridine-4-carboxylic acid in DMSO-d₆. Note that actual values will vary based on substitution, concentration, and temperature.

Atom / Group¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Notes
-COOH 12.0 - 14.0165 - 175¹H: Very broad singlet, exchanges with D₂O. ¹³C: Quaternary.
-NH₂ (at C2/C3) 4.5 - 6.0-¹H: Two broad singlets, exchanges with D₂O.
Pyridine H-5 7.0 - 7.5115 - 125¹H: Doublet.
Pyridine H-6 7.5 - 8.0145 - 155¹H: Doublet.
Pyridine C-2 -150 - 160¹³C: Quaternary, attached to N and NH₂.
Pyridine C-3 -130 - 140¹³C: Quaternary, attached to NH₂.
Pyridine C-4 -140 - 150¹³C: Quaternary, attached to COOH.
The Critical Influence of pH and Derivatization
  • pH Sensitivity: The molecule has multiple sites that can be protonated or deprotonated: the pyridine nitrogen (pKa ~5-6), the amino groups, and the carboxylic acid (pKa ~2-4). Small changes in the sample's pH can significantly alter the protonation state, which in turn causes large changes in the electron density and, therefore, the chemical shifts of nearby nuclei. [4][14]For instance, protonation of the pyridine nitrogen will cause a significant downfield shift of all ring protons and carbons due to the increased positive charge and inductive electron withdrawal. It is crucial to either buffer the sample or, at a minimum, be aware that minor acidic impurities can confound spectral comparisons between samples.

  • Ester Derivatives: Converting the carboxylic acid to an ester is a common derivatization. This will induce predictable changes in the NMR spectra:

    • The broad -COOH proton signal (>12 ppm) will disappear.

    • New signals corresponding to the alkyl group of the ester (e.g., a quartet and triplet for an ethyl ester) will appear in the aliphatic region (δ 1-4.5 ppm). [13][15] 3. The chemical shift of the carbonyl carbon will shift slightly, but remain in the δ 160-170 ppm range.

    • The solubility of the molecule in less polar solvents like CDCl₃ will likely increase.

By following these detailed protocols and interpretation strategies, researchers can confidently elucidate the structure of novel 2,3-diaminopyridine-4-carboxylic acid derivatives, ensuring data integrity and accelerating the pace of discovery.

References

  • NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Solvents, deuterated for NMR for laboratory. (n.d.). Scharlab. Retrieved from [Link]

  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Sample Preparation - NMR. (n.d.). University of Alberta. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. (2014). Semantic Scholar. Retrieved from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Institutes of Health. Retrieved from [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • 3,4-Diaminopyridine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,6-Diaminopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,3-Diaminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2000). Semantic Scholar. Retrieved from [Link]

  • NMR Solvents & Reference Compounds. (n.d.). ArZa Bioscience. Retrieved from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). National Institutes of Health. Retrieved from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ResearchGate. Retrieved from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. (2010). Google Patents.
  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2022). ResearchGate. Retrieved from [Link]

  • NMR Study of Hyperporphyrin Effects in the Protonations of Porphyrins with 4-Aminophenyl and 4-Pyridyl Meso Substituents. (2015). PubMed. Retrieved from [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. Retrieved from [Link]

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2023). ResearchGate. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). National Institutes of Health. Retrieved from [Link]

  • Two-Dimensional NMR Spectroscopy (COSY & HSQC). (2021). YouTube. Retrieved from [Link]

  • Pyridinecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene. (1975). ResearchGate. Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary. Retrieved from [Link]

Sources

Application Notes and Protocols: 2,3-Diaminopyridine-4-carboxylic Acid as a Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Ligand on the Frontier of Coordination Chemistry

In the vast landscape of organometallic chemistry, the design and synthesis of novel ligands are paramount to the discovery of new catalysts, therapeutics, and functional materials. Pyridine-based ligands have long been a cornerstone of this field, offering a rich tapestry of electronic and steric properties that can be finely tuned. This guide delves into the potential of a largely unexplored yet highly promising ligand: 2,3-Diaminopyridine-4-carboxylic acid.

While direct literature on this specific molecule as a ligand is sparse, its constituent functional groups—a pyridine ring, two adjacent amino groups, and a carboxylic acid—suggest a remarkable versatility in metal coordination. The juxtaposition of a classic pyridine nitrogen donor, two nucleophilic amino groups, and a potentially chelating carboxylate moiety presents a unique platform for constructing novel organometallic complexes. This document serves as a forward-looking guide for researchers, providing a proposed synthetic pathway for the ligand, predicting its coordination behavior, and offering detailed, experience-based protocols for the synthesis and characterization of its metal complexes. We will explore its potential applications in catalysis and medicinal chemistry, drawing parallels with well-established related structures.

Part 1: Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid - A Proposed Route

Given the absence of a commercially available source or a standardized synthesis protocol for 2,3-Diaminopyridine-4-carboxylic acid, we propose a plausible multi-step synthetic route based on established pyridine functionalization methodologies. The core strategy involves the introduction of a carboxylic acid group at the 4-position of a protected 2,3-diaminopyridine precursor.

Rationale for the Synthetic Strategy

Direct carboxylation of 2,3-diaminopyridine presents significant challenges due to the presence of two acidic N-H protons which are incompatible with common organometallic carboxylation reagents like Grignard or organolithium reagents. Therefore, a protecting group strategy is essential. Furthermore, starting from a pre-functionalized pyridine with a handle for carboxylation at the 4-position, followed by the introduction of the amino groups, is an alternative but potentially more complex route. The proposed synthesis below prioritizes a more convergent approach.

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid A 2,3-Diamino-4-bromopyridine B Protected Diamine A->B Protection (e.g., Boc) C Lithiation B->C Lithium-Halogen Exchange (e.g., n-BuLi) D Carboxylation with CO2 C->D Quench with dry CO2 E Deprotection D->E Acidic hydrolysis (e.g., TFA or HCl) F 2,3-Diaminopyridine-4-carboxylic Acid E->F Final Product

Caption: Proposed synthetic workflow for 2,3-Diaminopyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 2,3-Diamino-4-bromopyridine

  • Rationale: The amino groups are protected to prevent their reaction with the organolithium reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic conditions and its ease of removal under acidic conditions.

  • Procedure:

    • To a stirred solution of 2,3-diamino-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the di-Boc protected 2,3-diamino-4-bromopyridine.

Step 2: Lithium-Halogen Exchange and Carboxylation

  • Rationale: Lithium-halogen exchange is a reliable method for generating an organolithium species from an aryl halide. This nucleophilic species can then react with carbon dioxide to form a carboxylate.

  • Procedure:

    • Dissolve the protected diamine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection to Yield the Final Ligand

  • Rationale: The Boc protecting groups are removed under acidic conditions to yield the final product. Trifluoroacetic acid (TFA) is effective for this purpose.

  • Procedure:

    • Dissolve the crude carboxylated intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) in excess and stir at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Filter the solid and wash with cold diethyl ether.

    • The product can be further purified by recrystallization.

Part 2: Coordination Chemistry and Predicted Chelation Modes

The unique arrangement of donor atoms in 2,3-Diaminopyridine-4-carboxylic acid allows for a variety of potential coordination modes, making it a highly versatile ligand. The specific mode of coordination will depend on factors such as the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands.

G cluster_modes Predicted Coordination Modes of 2,3-Diaminopyridine-4-carboxylic Acid M1 M N1_py N M1->N1_py N1_amino N M1->N1_amino C1_O O C1_OH OH label1 Bidentate (N,N) M2 M N2_py N M2->N2_py C2_O O M2->C2_O N2_amino1 N N2_amino2 N label2 Bidentate (N,O) M3 M N3_py N M3->N3_py N3_amino N M3->N3_amino C3_O O M3->C3_O N3_amino2 N label3 Tridentate (N,N,O) M4a M N4_py N M4a->N4_py N4_amino N M4a->N4_amino M4b M C4_O1 O M4b->C4_O1 C4_O2 O M4b->C4_O2 label4 Bridging

Caption: Potential coordination modes of 2,3-Diaminopyridine-4-carboxylic acid.

  • Bidentate (N,N) Chelation: The pyridine nitrogen and the adjacent amino group at the 3-position can form a stable five-membered chelate ring with a metal center.

  • Bidentate (N,O) Chelation: The pyridine nitrogen and the carboxylate group can form a six-membered chelate ring. This mode is common for pyridine-carboxylic acid ligands.

  • Tridentate (N,N,O) Chelation: In a pincer-like fashion, the pyridine nitrogen, the 3-amino group, and the carboxylate can all coordinate to a single metal center, leading to highly stable complexes.

  • Bridging Ligand: The ligand can bridge two or more metal centers, with the pyridine and amino groups coordinating to one metal and the carboxylate group coordinating to another. This can lead to the formation of coordination polymers or polynuclear complexes.

Part 3: Protocols for the Synthesis of Organometallic Complexes

Drawing on established procedures for related aminopyridine and pyridine-carboxylate ligands, we provide the following detailed protocols for the synthesis of representative organometallic complexes.

Protocol 1: Synthesis of a Ruthenium(II) Arene Complex

Rationale: Ruthenium(II) arene complexes are of significant interest for their catalytic and medicinal properties. The reaction of the ligand with a dimeric ruthenium precursor is a standard method for their synthesis.[1]

  • Materials:

    • 2,3-Diaminopyridine-4-carboxylic acid

    • [Ru(p-cymene)Cl₂]₂

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, suspend 2,3-Diaminopyridine-4-carboxylic acid (2.1 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.0 eq) in methanol to deprotonate the carboxylic acid in situ.

    • To this mixture, add [Ru(p-cymene)Cl₂]₂ (1.0 eq).

    • Reflux the reaction mixture for 4-6 hours. The solution should change color, indicating complex formation.

    • Allow the solution to cool to room temperature, then reduce the volume of the solvent in vacuo.

    • The resulting precipitate is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of a Rhodium(III) Cp Complex*

Rationale: Rhodium(III) complexes containing a pentamethylcyclopentadienyl (Cp*) ligand are known to have applications in catalysis and bioorganometallic chemistry.

  • Materials:

    • 2,3-Diaminopyridine-4-carboxylic acid

    • [RhCp*Cl₂]₂

    • Triethylamine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve [RhCp*Cl₂]₂ (1.0 eq) and 2,3-Diaminopyridine-4-carboxylic acid (2.2 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (2.2 eq) to act as a base to deprotonate the carboxylic acid and scavenge the HCl formed.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Filter the mixture to remove any triethylammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a DCM/hexane solvent system.

Protocol 3: Synthesis of a Copper(II) Complex

Rationale: Copper(II) complexes with nitrogen and oxygen donor ligands often exhibit interesting structural and biological properties.

  • Materials:

    • 2,3-Diaminopyridine-4-carboxylic acid

    • Copper(II) acetate monohydrate

    • Ethanol/water solvent mixture

  • Procedure:

    • Dissolve 2,3-Diaminopyridine-4-carboxylic acid (2.0 eq) in a minimal amount of hot ethanol.

    • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in water.

    • Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with constant stirring.

    • A precipitate should form immediately.

    • Heat the mixture to reflux for 1-2 hours to ensure complete reaction.

    • Cool the mixture to room temperature.

    • Collect the solid product by filtration, wash with water, then ethanol, and finally diethyl ether.

    • Dry the complex in a desiccator.

Part 4: Characterization of the Ligand and its Complexes

A thorough characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes. The following table summarizes the key analytical techniques and the expected information to be obtained.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation of the ligand and its diamagnetic complexes.Confirmation of the pyridine ring and substituent protons and carbons. Coordination-induced shifts in the complex spectra.
Infrared (IR) Spectroscopy Identification of functional groups and investigation of coordination.Presence of N-H, C=O, and C=N stretching frequencies. A shift in the C=O stretching frequency upon coordination to the metal.
Mass Spectrometry (e.g., ESI-MS) Determination of the molecular weight of the ligand and its complexes.Observation of the molecular ion peak [M+H]⁺ for the ligand and characteristic isotopic patterns for the metal complexes.
Elemental Analysis Determination of the elemental composition (C, H, N).Confirmation of the empirical formula of the synthesized compounds.
Single-Crystal X-ray Diffraction Unambiguous determination of the solid-state structure of the complexes.Provides precise bond lengths, bond angles, and the coordination geometry around the metal center.

Part 5: Potential Applications

The unique structural features of organometallic complexes derived from 2,3-Diaminopyridine-4-carboxylic acid suggest a range of potential applications.

Catalysis

The presence of multiple donor sites and the potential for forming stable chelate rings make these complexes promising candidates for catalysis. For instance, ruthenium and rhodium complexes could be explored as catalysts in hydrogenation, transfer hydrogenation, and C-H activation reactions. The amino groups could play a role in substrate activation through hydrogen bonding.

G cluster_catalysis Hypothetical Catalytic Cycle for Transfer Hydrogenation A [M]-H (Active Catalyst) B Substrate Coordination A->B Substrate (e.g., Ketone) C Hydride Transfer B->C Intramolecular Transfer D Product Release C->D Product (e.g., Alcohol) D->A Regeneration with H-donor

Caption: A simplified, hypothetical catalytic cycle for transfer hydrogenation.

Medicinal Chemistry and Drug Development

Many metal complexes, particularly those of ruthenium and rhodium, have been investigated as anti-cancer agents.[1] The 2,3-diaminopyridine moiety is a known pharmacophore, and its incorporation into a metal complex could lead to compounds with enhanced biological activity. The carboxylate group can improve aqueous solubility, which is a desirable property for drug candidates. Furthermore, copper complexes are known for their antimicrobial and anticancer activities.[2]

Conclusion

2,3-Diaminopyridine-4-carboxylic acid represents a promising, yet underexplored, ligand in organometallic chemistry. Its synthesis, while requiring a multi-step approach, is feasible based on established organic transformations. The versatility in its coordination behavior opens the door to a wide array of novel organometallic complexes with diverse geometries and electronic properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this ligand and to unlock its potential in catalysis, medicinal chemistry, and materials science. The self-validating nature of the proposed protocols, coupled with rigorous characterization, will ensure the integrity of the experimental outcomes.

References

  • Sharma, G., & Narula, A. K. (2015). Synthesis and optoelectronic properties of three Eu (III)-dipicolinate complexes based on α-picolinic acid, 2-aminopyridine and 2-hydroxypyridine as secondary ligands. Journal of Materials Science: Materials in Electronics, 26(2), 1009-1017.
  • Hossain, M. M., Bashar, M. A., Khan, M. N., Roy, P. K., & Mannan, M. A. (2018). Physical and Spectral Characterization of Ni (II), Cu (II), Co (II) and Cd (II) Complexes with Schiff Base of Salicylaldehyde and 2-Aminopyridine Towards Potential Microbial Application. American Journal of Applied Chemistry, 6(4), 147-155.
  • Dojer, B., Pevec, A., Belaj, F., & Kristl, M. (2015). Two New Zinc (II) Acetate with 3- and 4- Aminopyridine; Syntheses and Structural Properties. Acta Chimica Slovenica, 62(2), 312-318.
  • Nagashree, S., Mallu, P., Mallesha, L., & Bindya, S. (2013).
  • Pozharski, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Markees, D. G., et al. (1970). Quinoline derivatives as antimalarials. Journal of Medicinal Chemistry, 13(2), 324-326.
  • Gapiński, J., et al. (2020). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 25(23), 5693. [Link]

  • Wagaw, S., et al. (1998). Ortho-Directed Metalation of 3-Carboxy-β-carbolines: Use of the SmI2-Cleavable 9-N-(N',N'-Dimethylsulfamoyl) Blocking Group for the Preparation of 9-N-Deprotected 4-Amino Derivatives via Azide Introduction or a Palladium-Catalyzed Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(3), 872-877.
  • Castillo, O., et al. (2001). Cu(II) complexes with dicarboxylic acids and 3-aminopyridine. Inorganic Chemistry, 40(22), 5526-5535.
  • Espinet, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13478-13490. [Link]

  • Min, K. S., & Yoon, T. P. (2010). A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination. Journal of the American Chemical Society, 132(38), 13386-13388.
  • Beijer, F. H., et al. (1996). Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stabilities. The Journal of Organic Chemistry, 61(18), 6371-6380.
  • Yaghi, O. M., et al. (1995). Selective binding and removal of guests in a microporous metal-organic framework.
  • Chen, P., et al. (2016). Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids. RSC Advances, 6(85), 81101-81109. [Link]

  • Wang, B., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Angewandte Chemie International Edition, 63(7), e202316982. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Diaminopyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. We understand that synthesizing highly substituted pyridine heterocycles presents unique challenges. This guide provides in-depth, experience-driven answers to common problems and questions, moving beyond simple protocols to explain the underlying chemical principles.

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid is not a trivial pursuit. The primary challenge lies in installing the C-4 carboxylic acid group on a pyridine ring that is already highly activated by two electron-donating amino groups at the C-2 and C-3 positions. Direct carboxylation is often unselective. Therefore, a robust synthesis relies on a multi-step approach, beginning with the construction of the 2,3-diaminopyridine core, followed by a carefully planned functionalization strategy.

This guide is structured into two main sections:

  • Troubleshooting the Synthesis of the 2,3-Diaminopyridine Core: This section addresses common issues encountered while preparing the essential precursor.

  • Strategies for C-4 Carboxylation: This section explores the primary synthetic challenge and proposes a logical, field-proven workflow to achieve the final target molecule.

Part 1: Troubleshooting the Synthesis of the 2,3-Diaminopyridine Core

The most reliable and frequently cited route to 2,3-diaminopyridine starts from the readily available 2-aminopyridine. This pathway involves sequential bromination, nitration, reduction, and dehalogenation.[1][2]

Frequently Asked Questions (FAQs)

Question 1: I am starting from 2-aminopyridine. What is the most robust and scalable synthetic route to 2,3-diaminopyridine?

Answer: The most dependable route is the multi-step synthesis reported in Organic Syntheses, which offers good overall yields and avoids many of the pitfalls of other methods.[1] The key steps are:

  • Selective Bromination: 2-aminopyridine is brominated at the 5-position. The C-5 position is electronically favored for electrophilic substitution.

  • Nitration: The resulting 2-amino-5-bromopyridine is nitrated at the 3-position.

  • Reduction: The nitro group is reduced to an amine using reagents like iron in acidic media to yield 2,3-diamino-5-bromopyridine.

  • Dehalogenation: The bromine at C-5 is removed via catalytic hydrogenation to give the final 2,3-diaminopyridine.

This pathway is advantageous because it controls regioselectivity, and the intermediates are generally stable, crystalline solids that are easier to purify than those in alternative routes, such as the direct nitration of 2-aminopyridine, which produces a hard-to-separate mixture of isomers.[1]

Question 2: My bromination of 2-aminopyridine is giving me a mixture of products, including a significant amount of dibrominated species. How can I improve the selectivity for 2-amino-5-bromopyridine?

Answer: This is a classic selectivity problem. The amino group is a powerful activating group, making the pyridine ring susceptible to over-bromination. The key to achieving mono-bromination at the C-5 position lies in strict temperature and stoichiometry control.

  • Causality: At low temperatures, the reaction kinetics favor substitution at the most electronically enriched and sterically accessible position, which is C-5. As the temperature rises, the reaction becomes less selective, and the formation of 2-amino-3,5-dibromopyridine increases.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Begin the dropwise addition of bromine dissolved in acetic acid while maintaining the reaction temperature below 20°C using an ice bath.[1]

    • Control Stoichiometry: Use precisely one equivalent of bromine relative to 2-aminopyridine.

    • Monitor the Reaction: After about half the bromine has been added, you can allow the temperature to rise to 50°C. This helps keep the product's hydrobromide salt in solution longer, preventing it from crashing out and trapping starting material.[1]

    • Purification: The primary byproduct, 2-amino-3,5-dibromopyridine, can be effectively removed from the desired product by washing the crude solid with hot petroleum ether, in which the desired mono-bromo product is significantly less soluble.[1]

Question 3: The nitration of 2-amino-5-bromopyridine is a hazardous step and my yields are inconsistent. What are the critical parameters for success?

Answer: You are correct to be cautious; nitration with concentrated sulfuric and nitric acids is highly exothermic and requires careful management. Inconsistent yields often stem from poor temperature control or improper workup.

  • Causality: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in situ. The reaction rate and potential for side reactions are highly dependent on temperature. The substrate must be fully dissolved and protonated in the sulfuric acid before the nitric acid is introduced to ensure a homogeneous reaction and prevent localized overheating.

  • Troubleshooting Steps:

    • Pre-cool Vigorously: Dissolve the 2-amino-5-bromopyridine in concentrated sulfuric acid in a flask submerged in an ice/salt bath, ensuring the internal temperature is below 5°C before starting the addition of nitric acid.[1]

    • Slow, Controlled Addition: Add the nitric acid dropwise with vigorous stirring, ensuring the temperature never exceeds 5°C during the addition.

    • Staged Warming: After the addition is complete, stir at 0°C for one hour, then allow the reaction to slowly warm to room temperature for another hour, and finally heat gently to 50-60°C for a final hour to drive the reaction to completion.[1]

    • Careful Quenching: The workup is critical. Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring. This must be done in a well-ventilated fume hood. Neutralization with a strong base (like 40% NaOH) is also highly exothermic and requires external cooling to prevent boiling.

Part 2: Strategies and Challenges in C-4 Carboxylation

With a reliable synthesis for the 2,3-diaminopyridine core established, we now address the main objective: installing a carboxylic acid at the C-4 position.

Question 4: Can I use a direct carboxylation method, like a Kolbe-Schmitt reaction or organometallic chemistry, on 2,3-diaminopyridine?

Answer: Direct C-H carboxylation at the C-4 position of 2,3-diaminopyridine is highly challenging and unlikely to be successful for several reasons:

  • Electronic Effects: The two amino groups at C-2 and C-3 are strongly electron-donating and ortho-, para-directing. They will direct electrophiles (if a Friedel-Crafts type reaction were possible) or metallation (for organometallic routes) to the C-5 position, not the C-4 position. The C-4 position is electronically deactivated relative to C-5.

  • Reagent Incompatibility:

    • Strong Bases: Methods requiring strong bases (e.g., LDA, n-BuLi) for deprotonation prior to quenching with CO₂ would likely deprotonate the more acidic N-H protons of the amino groups first, leading to N-carboxylation or other side reactions.

    • Harsh Conditions: Conditions for reactions like the Kolbe-Schmitt reaction are typically harsh and may lead to decomposition of the starting material.

Therefore, a more strategic, multi-step approach is required.

Question 5: What is a viable proposed strategy for synthesizing 2,3-Diaminopyridine-4-carboxylic acid?

Answer: A robust and logical strategy involves protecting the reactive amino groups, introducing a functional handle at the C-4 position to direct carboxylation, performing the carboxylation, and finally deprotecting. This approach circumvents the challenges of direct C-H functionalization.

Below is a proposed workflow, which represents a standard, logical approach in medicinal chemistry for such a target.

Proposed Synthetic Workflow

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Proposed Carboxylation Sequence A 2,3-Diaminopyridine B Step 1: Di-protection (e.g., Boc₂O) A->B C Protected Diaminopyridine B->C D Step 2: Halogenation at C-4 (e.g., NBS/DCM) C->D E 4-Bromo Intermediate D->E F Step 3: Carboxylation (e.g., Organometallic route) E->F G Protected Target Acid F->G H Step 4: Deprotection (e.g., TFA or HCl) G->H I Final Product: 2,3-Diaminopyridine- 4-carboxylic acid H->I

Caption: Proposed workflow for the synthesis of 2,3-Diaminopyridine-4-carboxylic acid.

Explanation of the Proposed Workflow:

  • Protection (Step 1): The first step is to protect both amino groups. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions (like halogenation and organometallic reactions) but can be easily removed under acidic conditions.

  • Directed Halogenation (Step 2): With the C-2 and C-3 positions blocked by bulky Boc groups, electrophilic substitution at the C-4 position becomes more feasible. However, direct halogenation might still be challenging. A more reliable method would be a directed ortho-metalation followed by quenching with a halogen source, though this adds complexity. A simpler first attempt would be direct bromination with a reagent like N-Bromosuccinimide (NBS).

  • Carboxylation (Step 3): The halogen (e.g., bromine) at C-4 is a crucial functional handle. It can be converted into the carboxylic acid via several methods:

    • Organometallic Exchange: The aryl bromide can undergo a lithium-halogen exchange with a reagent like n-BuLi or t-BuLi at low temperature, followed by quenching the resulting aryllithium species with solid CO₂ (dry ice).

    • Palladium-Catalyzed Carbonylation: A more modern approach would involve a palladium-catalyzed carbonylation reaction using carbon monoxide gas in the presence of a suitable palladium catalyst and ligand.

  • Deprotection (Step 4): The final step is the removal of the Boc protecting groups. This is typically achieved cleanly by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

This strategic sequence provides a logical and plausible path to the target molecule, addressing the inherent reactivity and selectivity challenges of the substrate.

Experimental Protocols & Data
Key Intermediate Synthesis: 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from the procedure by Fox and Threlfall in Organic Syntheses.[1] Caution: These steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step A: 2-Amino-5-bromopyridine

  • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid and add it dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially.

  • After about half the bromine is added, allow the temperature to rise to 50°C.

  • Once the addition is complete, stir for 1 hour, then dilute with 750 mL of water.

  • Transfer to a larger beaker and neutralize carefully with stirring and cooling using 1.2 L of 40% sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Wash the crude product with three 500-mL portions of hot petroleum ether to remove the dibrominated byproduct. The yield of 2-amino-5-bromopyridine is typically 62–67%.[1]

Step B: 2-Amino-5-bromo-3-nitropyridine

  • In a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid and cool in an ice bath.

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that keeps the temperature below 5°C.

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.

  • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the flask and pour the contents onto 5 L of ice. Neutralize with approximately 1350 mL of 40% sodium hydroxide solution.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry. The yield is typically 85–90%.[1]

Summary of Reaction Conditions for Key Intermediates
StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
Bromination 2-AminopyridineBr₂Acetic Acid<20, then 5062-67[1]
Nitration 2-Amino-5-bromopyridineHNO₃, H₂SO₄H₂SO₄0 to 6085-90[1]
Reduction 2-Amino-5-bromo-3-nitropyridineReduced Iron, HClEthanol, WaterReflux~78[2]
Debromination 2,3-Diamino-5-bromopyridineH₂, Pd/SrCO₃4% NaOH (aq)Room Temp.High[1]
References
  • Fox, B. A.; Threlfall, T. L. 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). [Link]

  • Google Patents.
  • Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.
  • Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-protozoan agents. Arkivoc, 2023(vii), pp. 1-17. [Link]

Sources

Technical Support Center: Purification of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Diaminopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this valuable compound. Our approach is grounded in the fundamental chemical principles governing aminopyridine carboxylic acids, offering explanations for the experimental choices to ensure you achieve the desired purity for your downstream applications.

Understanding the Molecule: A Zwitterionic Perspective

2,3-Diaminopyridine-4-carboxylic acid possesses both basic amino groups and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion, an electrically neutral molecule with both positive and negative charges. This is a critical consideration for its purification, as its solubility is highly dependent on the pH of the solution. At its isoelectric point (pI), the pH at which the net charge is zero, the compound will exhibit its lowest solubility in aqueous media, a property that can be leveraged for purification.

Troubleshooting Guide

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've completed the synthesis of 2,3-Diaminopyridine-4-carboxylic acid, but after the initial work-up, my yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yields can often be attributed to the zwitterionic nature of your compound, leading to solubility in both acidic and basic aqueous layers during extraction. Here’s a systematic approach to troubleshoot this issue:

  • pH Adjustment is Critical: During an aqueous work-up, ensure you are carefully adjusting the pH of the solution. The protonated form (at low pH) and the deprotonated form (at high pH) are likely to be more soluble in water. To maximize the precipitation of your product, you need to adjust the pH to its isoelectric point (pI). While the exact pI may need to be determined empirically, a good starting point for aminopyridine carboxylic acids is often in the weakly acidic to neutral range (pH 4-7).

  • Step-by-Step pH Adjustment Protocol:

    • After your reaction, if the product is in an acidic solution, slowly add a base (e.g., dilute sodium bicarbonate or ammonium hydroxide) while monitoring the pH.

    • You should observe the precipitation of your product as you approach the pI.

    • Be cautious not to overshoot the pI into a basic pH, as this could redissolve your compound as the carboxylate salt.

  • Solvent Selection for Extraction: If you are performing a liquid-liquid extraction, be aware that highly polar organic solvents may still solubilize some of your zwitterionic product. It is often more effective to isolate the product by filtration after precipitation from an aqueous solution. If extraction is necessary, consider solvents like ethyl acetate, but be prepared for multiple extractions to recover a reasonable amount of product.[1]

  • Avoid Strong Acids and Bases if Possible: The use of strong acids and bases for pH adjustment can sometimes lead to degradation or the formation of stable salts that are difficult to break.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I'm still seeing impurities in my NMR or LC-MS analysis. What are the likely culprits and how can I remove them?

Answer:

The nature of impurities will depend on your synthetic route. Common impurities can include starting materials, reagents, and byproducts.

  • Unreacted Starting Materials: For example, if you synthesized your target molecule via the reduction of a nitro-substituted precursor, you might have residual nitro compound. A common method for the preparation of diaminopyridines is through the reduction of a corresponding nitro-amino-pyridine.[2]

  • Halogenated Precursors: If your synthesis involved a halogenated pyridine, this could be a persistent impurity.

  • Byproducts of Hydrolysis: If your synthesis involved the hydrolysis of an ester, incomplete hydrolysis could leave the ester as an impurity.

Purification Strategy: Recrystallization

Recrystallization is a powerful technique for removing these types of impurities. Due to the zwitterionic nature of 2,3-Diaminopyridine-4-carboxylic acid, the choice of solvent is crucial.

Solvent SystemRationale and Expected Outcome
Water/Ethanol or Water/Methanol Mixtures The compound is likely to be sparingly soluble in cold water but more soluble in hot water. The addition of a miscible organic solvent like ethanol or methanol can help to dissolve the compound at elevated temperatures and allow for crystallization upon cooling. This is a common and effective method for recrystallizing zwitterions.[3]
Aqueous Acetic Acid For more stubborn impurities, dissolving the crude product in dilute acetic acid and then carefully neutralizing with a base like ammonium hydroxide to precipitate the purified product can be effective.

Step-by-Step Recrystallization Protocol:

  • Dissolve the impure compound in a minimal amount of a suitable hot solvent system (e.g., a water/ethanol mixture).

  • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities.[1]

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Issue 3: Difficulty in Characterizing the Purified Product

Question: My purified product is not giving a clean NMR spectrum, and I'm having trouble getting a sharp melting point. What could be wrong?

Answer:

  • Residual Solvents: Ensure your product is thoroughly dried. The presence of water or other solvents from the purification process can broaden peaks in your NMR spectrum and depress the melting point.

  • Hygroscopic Nature: Some aminopyridines can be hygroscopic.[4] Store your purified compound in a desiccator to prevent moisture absorption.

  • Purity Analysis: For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point for method development.

  • Tautomerism: The presence of multiple tautomeric forms in solution can sometimes lead to complex NMR spectra. Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) may help to resolve this.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 2,3-Diaminopyridine-4-carboxylic acid?

Due to the presence of amino groups, the compound may be sensitive to air and light. It is recommended to store it in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to minimize degradation.

Q2: My compound is a brownish color. Is this normal, and can I decolorize it?

A brownish color can indicate the presence of oxidized impurities. During the recrystallization process, you can add a small amount of activated carbon to the hot solution to adsorb these colored impurities. Be sure to use a minimal amount of activated carbon, as it can also adsorb your product, leading to a lower yield.

Q3: Can I use column chromatography to purify 2,3-Diaminopyridine-4-carboxylic acid?

Column chromatography can be challenging for zwitterionic compounds due to their low solubility in typical organic solvents used for chromatography and their strong interaction with the stationary phase (silica gel or alumina). This can lead to poor separation and recovery. Purification methods based on precipitation and recrystallization are generally more effective for this class of compounds.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended:

  • HPLC: To determine the percentage purity and detect any minor impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Experimental Workflow Diagram

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_analysis Purity Analysis crude Crude 2,3-Diaminopyridine-4-carboxylic acid ph_adjust pH Adjustment to Isoelectric Point (pI) crude->ph_adjust Dissolve in dilute acid/base precipitation Precipitation from Aqueous Solution ph_adjust->precipitation Adjust pH to pI filtration1 Filtration and Washing precipitation->filtration1 recrystallization Recrystallization (e.g., Water/Ethanol) filtration1->recrystallization If impurities persist pure_product Pure Product (>98%) filtration1->pure_product Sufficient Purity recrystallization->pure_product High Purity hplc HPLC nmr NMR Spectroscopy ms Mass Spectrometry mp Melting Point pure_product->hplc pure_product->nmr pure_product->ms pure_product->mp

Caption: A decision-making workflow for the purification of 2,3-Diaminopyridine-4-carboxylic acid.

References

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • Reddy, B. V., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610–12613. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Reddit. (2023). Work-up of a zwitterion? Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Diaminopyridine-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the derivatization of 2,3-Diaminopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for your experiments.

Understanding the Unique Challenges of 2,3-Diaminopyridine-4-carboxylic Acid

2,3-Diaminopyridine-4-carboxylic acid is a versatile building block, but its trifunctional nature presents specific challenges. The presence of a carboxylic acid and two adjacent amino groups on a pyridine ring means that careful control of reaction conditions is paramount to achieve desired outcomes and avoid unwanted side reactions. The primary challenges include:

  • Multiple Reactive Sites: The molecule has three functional groups that can participate in reactions. The two amino groups can react with acylating agents, and the carboxylic acid can be activated for coupling.

  • Steric Hindrance: The proximity of the two amino groups and the carboxylic acid can create steric hindrance, potentially slowing down or preventing reactions at one or more of these sites.[1]

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring and the carboxylic acid can reduce the nucleophilicity of the amino groups, making them less reactive than aliphatic amines.

  • Intramolecular Reactions: The close proximity of the functional groups can lead to undesired intramolecular cyclization reactions under certain conditions.

This guide will provide strategies to navigate these challenges and successfully derivatize this complex molecule.

Troubleshooting Guide for Amide Bond Formation

Amide bond formation at the carboxylic acid is one of the most common derivatization strategies for this molecule. This section addresses common problems encountered during this process.

Q1: My amide coupling reaction is resulting in a low or no product yield. What are the likely causes?

Several factors can contribute to poor yields in amide coupling reactions involving 2,3-Diaminopyridine-4-carboxylic acid.

Common Causes and Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with an amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.

    • Solution: Employ a high-efficiency coupling reagent. Uronium/aminium salts like HATU , HBTU , or HCTU , or phosphonium salts such as PyBOP , are generally more effective than carbodiimides like EDC for sterically hindered or electronically deactivated substrates. For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.

  • Deactivation of the Amine Nucleophile: The amine you are coupling to the carboxylic acid can be deactivated by protonation, rendering it non-nucleophilic.

    • Solution: Ensure the reaction mixture contains a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to scavenge any protons generated during the reaction and maintain the amine in its free, nucleophilic state. Typically, 2-3 equivalents of the base are used.

  • Side Reactions at the Diaminopyridine Moiety: Without appropriate protection, the amino groups on the 2,3-diaminopyridine ring can compete with your target amine, leading to oligomerization or reaction with the activated carboxylic acid.

    • Solution: It is highly recommended to protect the amino groups of the 2,3-diaminopyridine core before attempting to derivatize the carboxylic acid. Orthogonal protecting groups are ideal. For instance, one amino group could be protected with a Boc group (acid-labile) and the other with a Cbz or Fmoc group (removable by hydrogenolysis or base, respectively).[2] This allows for selective deprotection and subsequent derivatization at each site if desired.

  • Steric Hindrance: The substituents on the pyridine ring can sterically hinder the approach of the coupling partners.[1]

    • Solution: Increase the reaction time, sometimes to overnight, and consider gentle heating (e.g., 40-60°C) to overcome the activation energy barrier. Microwave-assisted synthesis can also be very effective in driving difficult couplings to completion.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side reactions are a common issue, especially with a multifunctional starting material.

Strategies to Enhance Selectivity:

  • Protecting Groups are Crucial: As mentioned above, the use of orthogonal protecting groups for the two amino groups is the most effective strategy to prevent side reactions.[2] This ensures that only the desired functional group is available for reaction.

    dot

    G cluster_0 Orthogonal Protection Strategy cluster_1 Selective Derivatization A 2,3-Diaminopyridine- 4-Carboxylic Acid B Step 1: Protect one -NH2 group (e.g., Boc) A->B C Step 2: Protect second -NH2 group (e.g., Cbz) B->C D Protected Intermediate C->D E Amide coupling at -COOH D->E F Selective deprotection of one -NH2 E->F G Derivatization of free -NH2 F->G

    Caption: Orthogonal protection workflow.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing side reactions, such as racemization if your amine is chiral. Reagents containing HOBt or OxymaPure can help suppress racemization.

  • Reaction Temperature: While heating can improve reaction rates for sterically hindered substrates, it can also promote side reactions. Monitor your reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and purity.

Q3: Which solvent should I use for my coupling reaction?

The choice of solvent is critical for ensuring all reactants remain in solution and for facilitating the reaction.

Recommended Solvents:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices for their high polarity and ability to dissolve a wide range of substrates. NMP is often preferred for its superior solvating properties, especially for larger or more complex molecules that may be prone to aggregation.

  • Dichloromethane (DCM): DCM is another common solvent, particularly for reactions run at or below room temperature.

  • Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reduced yield.

Frequently Asked Questions (FAQs)

Q1: Do I always need to use protecting groups for the amino groups?

While it may be possible to achieve some level of selectivity without protecting groups under very specific conditions (e.g., by controlling stoichiometry and reaction temperature), it is generally not recommended. The use of protecting groups provides much greater control over the reaction, leading to cleaner reactions, higher yields, and simpler purification.[3] The investment in the extra protection/deprotection steps is often paid back in the ease of purification and reliability of the reaction.

Q2: What are some alternative derivatization strategies for 2,3-Diaminopyridine-4-carboxylic acid?

Besides amide bond formation, the diaminopyridine moiety allows for other transformations, most notably the formation of fused heterocyclic systems.

  • Imidazopyridine Synthesis: The 2,3-diamino functionality is a classic precursor for the synthesis of imidazo[4,5-b]pyridines. This can be achieved by reacting the diaminopyridine with various reagents:

    • Carboxylic Acids: Direct condensation with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, can yield 2-substituted imidazopyridines.[4]

    • Aldehydes: Reaction with aldehydes can lead to imidazopyridine formation through an oxidative cyclocondensation.[4]

    • Orthoesters: Refluxing with orthoesters like triethyl orthoformate can also be an effective method for cyclization.[4]

    dot

    G cluster_0 Imidazopyridine Synthesis cluster_1 Examples A 2,3-Diaminopyridine Derivative B Reagent A->B C Imidazo[4,5-b]pyridine B->C RCOOH Carboxylic Acid (with PPA) RCOOH->B RCHO Aldehyde RCHO->B RCOEt3 Orthoester RCOEt3->B

    Caption: Routes to Imidazopyridines.

Q3: How can I monitor the progress of my reaction?

Effective reaction monitoring is key to optimizing conditions and knowing when the reaction is complete.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method as it provides more detailed information. It can confirm the mass of the desired product and help identify any side products being formed. This is particularly useful for troubleshooting, as the masses of side products can give clues as to the problematic reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling an amine to the carboxylic acid of a protected 2,3-Diaminopyridine-4-carboxylic acid derivative.

  • Dissolution: Dissolve the protected 2,3-Diaminopyridine-4-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).

  • Pre-activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where standard uronium/phosphonium reagents fail due to severe steric hindrance.

  • Acyl Fluoride Formation: In a reaction vial, dissolve the protected 2,3-Diaminopyridine-4-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

  • Reagent Addition: Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1-1.2 equivalents) followed by a non-nucleophilic base (e.g., pyridine or DIPEA, 2.0-3.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the desired amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.

  • Reaction and Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating may be required.

  • Work-up and Purification: Follow the standard aqueous work-up and purification procedures as described in Protocol 1.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
EDC (with HOBt)CarbodiimideCost-effective, water-soluble byproducts.Less reactive, higher risk of racemization without additives.
HATU Uronium/Aminium SaltHighly reactive, fast reaction times, low racemization.More expensive, can be sensitive to moisture.
HBTU/HCTU Uronium/Aminium SaltVery effective for hindered couplings.Byproducts can be difficult to remove.
PyBOP Phosphonium SaltExcellent for reducing racemization, good for hindered partners.Byproducts can be challenging to remove.
TFFH/BTFFH Fluorinating AgentForms highly reactive acyl fluorides, excellent for extremely hindered cases.[5]Reagents can be moisture-sensitive.
Table 2: Recommended Reaction Parameters
ParameterRecommendationRationale
Solvent Anhydrous DMF, NMP, or DCMGood solubility for reactants and reagents; prevents hydrolysis of activated species.
Base DIPEA, 2,4,6-CollidineNon-nucleophilic; prevents protonation of the amine without competing in the reaction.
Temperature Room Temperature to 60°CStart at room temperature; increase if reaction is slow due to steric hindrance.
Equivalents (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 2-3A slight excess of amine and coupling reagent drives the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture and oxygen, especially for sensitive reagents.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007). Retrieved from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Diaminopyridine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep understanding of the reaction mechanisms and the causality behind common experimental challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you anticipate and resolve issues, ensuring the integrity and success of your synthesis.

Overview of the Synthetic Pathway

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid is a multi-step process fraught with challenges related to regioselectivity and product stability. A common and logical synthetic route begins with the nitration of a 2-aminopyridine-4-carboxylic acid precursor, followed by the selective reduction of the introduced nitro group. Each step requires careful control of reaction conditions to minimize the formation of persistent side products.

Synthetic_Pathway Start 2-Aminopyridine- 4-carboxylic Acid Intermediate 2-Amino-3-nitropyridine- 4-carboxylic Acid Start->Intermediate Nitration (HNO₃/H₂SO₄) Product 2,3-Diaminopyridine- 4-carboxylic Acid Intermediate->Product Reduction (e.g., H₂/Pd/C)

Caption: General synthetic route for 2,3-Diaminopyridine-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Nitration of 2-Aminopyridine-4-carboxylic Acid

Question 1: My nitration reaction is producing a mixture of isomers, with a significant amount of the 5-nitro byproduct. How can I improve the regioselectivity for the desired 3-nitro isomer?

Answer: This is the most common challenge during the nitration of 2-aminopyridine derivatives. The amino group at the C2 position is a strong activating group that directs electrophiles to the ortho (C3) and para (C5) positions. Unfortunately, the 5-position is often favored, leading to the formation of 2-amino-5-nitropyridine-4-carboxylic acid as the major side product.[1][2]

Probable Causes & Solutions:

  • Reaction Temperature: High temperatures can decrease selectivity. The nitration should be conducted at low temperatures, typically between 0°C and 10°C, with slow, controlled addition of the nitrating agent to manage the exothermic reaction.

  • Nitrating Agent: The choice of nitrating agent is critical. While a standard mixed acid (HNO₃/H₂SO₄) is common, the harsh conditions can lead to poor selectivity and degradation.[3] Consider alternative, milder nitrating agents or a two-step process where the amino group is first converted to a nitroamino intermediate, which then rearranges to the 3-nitro position upon gentle heating.[4]

  • Separation Difficulty: The resulting 3-nitro and 5-nitro isomers can be very difficult to separate via standard column chromatography due to their similar polarities.[1] Fractional crystallization, if applicable, may be a more effective purification strategy. It is often more practical to accept a mixture and carry it to the next step, as the properties of the resulting diaminopyridine isomers may differ enough for easier separation.

Question 2: I'm observing significant charring and a low yield, suggesting my starting material is degrading or decarboxylating during nitration. What is causing this?

Answer: Pyridinecarboxylic acids are susceptible to decarboxylation, especially under harsh acidic and thermal conditions.[5] The combination of concentrated sulfuric acid and the exothermic nature of nitration creates an environment where the loss of the carboxylic acid group is a significant risk.

Probable Causes & Solutions:

  • Aggressive Reaction Conditions: The primary cause is overly aggressive conditions (high temperature, high concentration of fuming acids).

    • Mitigation: Ensure meticulous temperature control, keeping the reaction vessel in an ice-salt bath. Add the substrate slowly to the cooled nitrating mixture. Use the minimum stoichiometric amount of nitrating agent necessary to achieve conversion.

  • Substrate Stability: The electron-donating amino group and the electron-withdrawing carboxylic acid group on the same ring create a sensitive electronic balance.

    • Mitigation: If degradation persists, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before nitration. The ester is generally more stable under these conditions and can be hydrolyzed back to the carboxylic acid after the nitration and reduction steps.

Step 2: Reduction of 2-Amino-3-nitropyridine-4-carboxylic Acid

Question 3: The catalytic reduction of my nitro group is slow or incomplete. How can I improve the efficiency of this step?

Answer: Incomplete reduction is often due to catalyst deactivation (poisoning) or suboptimal reaction conditions. Nitrogen and sulfur-containing compounds, common in pyridine chemistry, can poison palladium and platinum catalysts.

Probable Causes & Solutions:

  • Catalyst Poisoning: Trace impurities from the nitration step can poison the catalyst.

    • Mitigation: Ensure the 2-amino-3-nitropyridine-4-carboxylic acid intermediate is thoroughly purified before reduction. Recrystallization is often effective. Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) to compensate for partial deactivation.

  • Choice of Reducing Agent: While catalytic hydrogenation (H₂ with Pd/C) is clean, other methods can be more robust.

    • Alternative 1 (Tin(II) Chloride): Reduction with SnCl₂ in concentrated HCl is a classic and effective method for nitro-pyridines.[6] However, this introduces tin salts that must be carefully removed during workup, typically by adjusting the pH to precipitate tin hydroxides.

    • Alternative 2 (Iron/Acid): Reduction with iron powder in acetic acid or dilute HCl is an economical and effective alternative.[1][7] This method is often high-yielding and tolerant of various functional groups.

  • Reaction Conditions: For catalytic hydrogenation, ensure efficient hydrogen delivery through vigorous stirring and an appropriate solvent that fully dissolves the substrate. A common solvent choice is ethanol or methanol.

Question 4: My final product, 2,3-Diaminopyridine-4-carboxylic acid, readily decarboxylates during workup or purification. How can I isolate it successfully?

Answer: This is a critical stability issue. The presence of two adjacent amino groups (one ortho, one meta to the carboxylic acid) can facilitate decarboxylation, particularly upon heating or under acidic/basic conditions.[8] The mechanism can involve the formation of a zwitterionic intermediate that readily loses CO₂.

Probable Causes & Solutions:

  • Thermal Instability: Heating the isolated product or its solutions can induce decarboxylation.

    • Mitigation: Perform all workup and purification steps at or below room temperature. Avoid concentrating solutions to dryness on a rotary evaporator at elevated temperatures; use a gentle stream of nitrogen or high vacuum at room temperature instead.

  • pH Extremes: Both strong acid and strong base can catalyze the decarboxylation.

    • Mitigation: During workup, carefully neutralize the reaction mixture to a pH around its isoelectric point (typically pH 5-7) to precipitate the product. Avoid over-shooting the neutralization. Wash the isolated solid with cold water and a non-polar solvent like diethyl ether, then dry under vacuum at room temperature.

  • Purification Method: Column chromatography on silica gel can be problematic, as the acidic nature of silica can promote decarboxylation.

    • Mitigation: The preferred method of purification is crystallization from a suitable solvent system (e.g., water/ethanol). If chromatography is necessary, use neutral alumina or treat the silica gel with a base like triethylamine before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of during this synthesis? The two most significant side products are 2-amino-5-nitropyridine-4-carboxylic acid (from the nitration step) and 2,3-diaminopyridine (from the decarboxylation of the final product). Their formation pathways are illustrated below.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions Start 2-Aminopyridine- 4-carboxylic Acid Intermediate 2-Amino-3-nitropyridine- 4-carboxylic Acid Start->Intermediate Nitration (Desired) Side_Nitro 2-Amino-5-nitropyridine- 4-carboxylic Acid Start->Side_Nitro Nitration (Side Product) Product 2,3-Diaminopyridine- 4-carboxylic Acid Intermediate->Product Reduction Side_Decarb 2,3-Diaminopyridine (Decarboxylation Product) Product->Side_Decarb Decarboxylation (Heat or pH)

Sources

Technical Support Center: Synthesis of 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2,3-Diaminopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. Our approach is grounded in established chemical principles to ensure both accuracy and practical utility in your laboratory work.

Introduction: The Synthetic Challenge

2,3-Diaminopyridine-4-carboxylic acid is a valuable building block in medicinal chemistry, primarily due to the strategic placement of its functional groups which allows for the construction of complex fused-ring systems. However, its synthesis is not trivial. The primary challenge lies in the selective reduction of a nitro-group precursor without compromising the pyridine core or the carboxylic acid functionality. This guide focuses on the most common and reliable synthetic route and provides solutions to the key challenges you may face.

Proposed Synthetic Workflow

The most synthetically viable and frequently employed route to 2,3-Diaminopyridine-4-carboxylic acid involves the catalytic hydrogenation of its nitro-precursor, 2-Amino-3-nitropyridine-4-carboxylic acid . This precursor can be synthesized through the nitration of 2-Aminopyridine-4-carboxylic acid. The critical and often problematic step is the final reduction.

Synthetic Workflow SM 2-Amino-3-nitropyridine- 4-carboxylic acid P 2,3-Diaminopyridine- 4-carboxylic acid SM->P R H₂, Catalyst (e.g., 10% Pd/C) Solvent (e.g., Ethanol/Water)

Caption: Proposed synthesis of the target compound via catalytic hydrogenation.

Troubleshooting Guide: The Catalytic Hydrogenation Step

This section addresses the most common issues encountered during the reduction of 2-Amino-3-nitropyridine-4-carboxylic acid.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is the most frequent issue and can typically be attributed to the catalyst, reaction conditions, or substrate purity.

A: Potential Causes & Solutions:

  • Catalyst Poisoning: The active sites on the catalyst can be blocked by impurities. Sulfur compounds, halides (if not part of the substrate), and even trace heavy metals from prior reactions are common poisons for palladium catalysts.

    • Solution: Ensure the starting material is purified before the reaction. Use high-purity, filtered solvents and scrupulously clean glassware. If poisoning is suspected, the catalyst must be discarded and replaced.

  • Catalyst Deactivation: Palladium on carbon (Pd/C) and other catalysts can lose activity from improper storage or handling (e.g., exposure to air). Pyrophoric catalysts like Raney Nickel are especially sensitive.

    • Solution: Use a fresh batch of catalyst from a reliable supplier. Handle catalysts under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) whenever possible.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: A typical loading for 10% Pd/C is 5-10 mol% relative to the substrate. If the reaction is slow or stalls, consider increasing the loading to 15 mol%.

  • Inadequate Hydrogen Pressure: For many nitropyridine reductions, atmospheric pressure (using a hydrogen balloon) is sufficient. However, some substrates are more resistant.

    • Solution: If a balloon setup fails, move to a high-pressure reactor (e.g., a Parr apparatus) and increase the pressure to 3-5 bar (approx. 45-75 PSI).

  • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring starves the catalyst of either the substrate or hydrogen.

    • Solution: Use a stir bar that is sufficiently large and a stir plate that is powerful enough to create a vortex and ensure the catalyst is well-suspended throughout the reaction.

  • Poor Substrate Solubility: If the nitro-precursor is not fully dissolved, the reaction rate will be severely limited.

    • Solution: Select a solvent system in which the starting material is soluble. Mixtures like ethanol/water or methanol/THF are often effective. Gentle heating can also improve solubility, but must be done with caution.

Caption: Decision workflow for troubleshooting low reaction conversion.

Q2: I'm observing significant byproducts. What are they and how can I prevent them?

A: Common Byproducts & Prevention Strategies:

  • Partially Reduced Intermediates (Hydroxylamino/Nitroso): If the reaction is stopped prematurely or the catalyst is not active enough, you may isolate intermediates where the nitro group has been partially reduced. These are often unstable.

    • Prevention: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Use a sufficient catalyst load and hydrogen pressure.

  • Ring Saturation (Piperidine Formation): The pyridine ring itself can be reduced to a piperidine ring under more forcing conditions. This is a greater risk when using highly active catalysts like Platinum(IV) oxide (PtO₂) or Rhodium, especially in acidic solvents like acetic acid.[1][2]

    • Prevention: For selective nitro group reduction, 10% Pd/C is the catalyst of choice. Avoid overly harsh conditions (high temperature/pressure) and highly acidic solvents unless necessary for solubility.

  • Decarboxylation: Loss of the -COOH group is a potential side reaction, particularly under high heat. However, pyridine-4-carboxylic acids are significantly more stable to decarboxylation than their 2-substituted counterparts.[3]

    • Prevention: This is a low risk under typical catalytic hydrogenation conditions (room temperature to ~50°C). Avoid excessive heating during the reaction or workup.

Q3: My reaction is very slow. How can I safely increase the rate?

A: Strategies for Rate Enhancement:

  • Increase Hydrogen Pressure: Moving from a balloon to a pressurized vessel is the most effective first step.

  • Increase Catalyst Loading: Doubling the mol% of the catalyst can significantly speed up the reaction.

  • Increase Temperature: Gentle heating to 40-50°C can improve both solubility and reaction kinetics. Monitor carefully for byproduct formation.

  • Consider a More Active Catalyst: If Pd/C is ineffective, Platinum-based catalysts (Pt/C, PtO₂) are more powerful but carry a higher risk of ring reduction.[4] This should be a last resort if selectivity is critical.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended catalyst system for this specific transformation?

    • A: 10% Palladium on carbon (Pd/C) is the ideal starting point. It offers excellent selectivity for the nitro group reduction while typically leaving the pyridine ring and carboxylic acid untouched. Use a loading of 5-10 mol% in a solvent like ethanol, methanol, or an aqueous mixture of these.

  • Q: How should I purify the final 2,3-Diaminopyridine-4-carboxylic acid product?

    • A: The product is amphoteric (contains both acidic and basic groups). Purification can often be achieved by pH adjustment. After filtering out the catalyst, acidifying the filtrate may cause the product to precipitate as a salt. Alternatively, careful basification of the solution could precipitate the free base. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective final step.[5][6]

  • Q: Is decarboxylation a significant risk during this synthesis?

    • A: No, it is generally not a major concern. The mechanism for decarboxylation in pyridine carboxylic acids is most favorable for acids at the 2-position (picolinic acids) via a zwitterionic intermediate. Carboxylic acids at the 4-position, as in your target molecule, are substantially more stable under neutral or mildly acidic/basic conditions and moderate heat.[3]

Data Presentation: Reaction Conditions for Analogous Reductions

The following table summarizes typical conditions used for the catalytic hydrogenation of structurally related nitropyridines, providing a validated starting point for your experiments.

Starting MaterialCatalyst (Loading)Solvent(s)Temp. (°C)PressureTime (h)Yield (%)Reference
3-Nitropyridin-4-amine10% Pd/CMethanol/THF10°C1 atm2497
3-Nitropyridine-2-carboxylic acid10% Pd/C (63 wt%)Water (w/ NaHCO₃)20°C1 atm5067[5]
4-Amino-3-nitropyridineSnCl₂·2H₂ON/AN/AN/AN/AN/A[7]
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid10% Pd/C (15 wt%)10% aq. LiOH40-70°C45 PSI1699[6]

Note: SnCl₂ represents an alternative, non-catalytic reduction method, but it generates significant tin waste.[7]

Detailed Experimental Protocol

This generalized protocol for the catalytic hydrogenation of 2-Amino-3-nitropyridine-4-carboxylic acid is based on established procedures for similar substrates.[5]

Materials:

  • 2-Amino-3-nitropyridine-4-carboxylic acid (1.0 eq)

  • 10% Palladium on carbon (10 mol%)

  • Ethanol or Methanol (as solvent)

  • Deionized Water (if needed for solubility)

  • Hydrogenation vessel (e.g., heavy-walled flask for balloon pressure or Parr reactor for high pressure)

  • Hydrogen gas supply (balloon or cylinder)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Setup: To a hydrogenation vessel, add 2-Amino-3-nitropyridine-4-carboxylic acid (e.g., 1.0 g).

  • Solvent Addition: Add the primary solvent (e.g., 20 mL Ethanol). If the substrate is not fully dissolved, add deionized water dropwise until a clear solution is obtained.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen or argon to prevent ignition of the dry catalyst in air.

  • Hydrogenation:

    • Seal the vessel.

    • Thoroughly purge the vessel by evacuating with a vacuum pump and refilling with hydrogen gas. Repeat this cycle 3-5 times.

    • Pressurize the vessel with hydrogen to the desired pressure (1 atm for a balloon or 3-5 bar for a reactor).

    • Begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake (for pressure reactors) or by taking small, filtered aliquots for TLC or LC-MS analysis until the starting material is fully consumed.

  • Work-up:

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Dilute the reaction mixture with additional solvent (e.g., methanol).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The catalyst on the filter pad is pyrophoric. Do not allow it to dry in the air. Quench it immediately with water.

  • Isolation:

    • Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by acid/base precipitation as described in the FAQ section.

References
  • Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide - BenchChem. (n.d.).
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - BenchChem. (n.d.).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (2025).
  • Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis - BenchChem. (n.d.).
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate. (2025).
  • A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (CN107011255A).
  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.). Retrieved January 20, 2026, from Ningbo Inno Pharmchem Co., Ltd. website.
  • 3-Amino-2-pyridinecarboxylic acid synthesis - ChemicalBook. (n.d.).
  • Production of 2-amino-3-nitropyridine - Google Patents. (JPH06287176A).
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.).
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics - BenchChem. (n.d.).
  • my nitro refuses to be reduced : r/Chempros - Reddit. (2023).
  • Pyridinecarboxylic acid - Wikipedia. (n.d.).
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. (n.d.).
  • Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions - Benchchem. (n.d.).
  • Process for preparation of nitropyridine derivatives - Google Patents. (WO2010089773A2).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (n.d.).
  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (2017).
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. (n.d.).
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019).
  • Challenges in the selective reduction of the nitro group - Benchchem. (n.d.).
  • 2-Amino-3-nitropyridine 99 4214-75-9 - Sigma-Aldrich. (n.d.).
  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid - ResearchGate. (2025).
  • 4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook. (n.d.).
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents. (US4952697A).
  • Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (CN1115755A).

Sources

stability issues with 2,3-Diaminopyridine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Diaminopyridine-4-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2,3-Diaminopyridine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the solution-state stability of this molecule. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes. The inherent reactivity of the di-amino substituted pyridine ring, coupled with a carboxylic acid moiety, presents unique stability challenges that require careful consideration of environmental factors.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the most common initial questions regarding the handling and stability of 2,3-Diaminopyridine-4-carboxylic acid in solution.

Q1: What are the primary factors that compromise the stability of 2,3-Diaminopyridine-4-carboxylic acid solutions?

The stability of this compound is primarily influenced by a combination of factors, each contributing to potential degradation:

  • Oxidation: The electron-rich pyridine ring, activated by two amino groups, is highly susceptible to oxidation. This is often the main cause of solution discoloration. The presence of dissolved oxygen is a major catalyst for this process. Safety data for related compounds consistently lists strong oxidizing agents as a key incompatibility.[1][2]

  • pH: The pH of the solution dictates the protonation state of the two amino groups and the pyridine ring nitrogen. This has a profound impact on both solubility and oxidative stability. In related molecules like 3,4-diaminopyridine, the protonated salt form demonstrates significantly greater stability against oxidation compared to the neutral molecular form.[3]

  • Light Exposure (Photodegradation): Aromatic amines are often photosensitive. Exposure to ambient or UV light can provide the energy to initiate oxidative reactions, leading to the formation of colored degradation byproducts. Recommended storage for similar compounds often includes keeping them in the dark.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For pyridine carboxylic acids, thermal stress can promote decarboxylation, leading to the loss of the carboxylic acid group as CO₂.[5][6]

  • Solvent: The choice of solvent can affect stability. Protic solvents may participate in degradation pathways, while the purity of the solvent (e.g., presence of peroxide impurities in ethers) can be a critical factor.

Q2: My solution is changing color from pale yellow to dark brown. What does this signify?

This is a classic indicator of oxidative degradation. The formation of highly conjugated, colored byproducts is common when aromatic amines are oxidized. This process is often autocatalytic and will accelerate with exposure to air (oxygen) and light.

Q3: What are the most probable degradation pathways?

Based on the structure and data from analogous compounds, two degradation pathways are of primary concern:

  • Oxidation: The amino groups are primary targets for oxidation, which can lead to the formation of nitroso, nitro derivatives, or N-oxides.[3] Polymerization can also occur, resulting in complex, deeply colored mixtures.

  • Decarboxylation: The loss of the carboxylic acid group to form 2,3-diaminopyridine is a potential thermal or pH-mediated degradation pathway.[5] This would result in a loss of potency and the appearance of a new, less polar peak in a chromatographic analysis.

Q4: What are the ideal storage conditions for a stock solution?

For maximum stability, stock solutions should be:

  • Stored at Low Temperature: 2-8°C is recommended for short-term storage, while -20°C or -80°C is preferable for long-term storage.

  • Protected from Light: Use amber vials or wrap clear vials in aluminum foil.[4]

  • Kept Under an Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[1][7]

  • Prepared in an Appropriate Buffer: A slightly acidic buffer (pH 3-5) is recommended to maintain the more stable protonated form.

Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem: My freshly prepared solution rapidly turns dark brown or black.

  • Probable Cause: Aggressive oxidative degradation. This is likely due to one or more of the following:

    • High pH of the solution (e.g., dissolving in unbuffered water or a basic buffer).

    • Use of a solvent with dissolved oxygen.

    • Exposure to bright ambient light during preparation.

    • Contamination of the solvent or glassware with oxidizing agents.

  • Solution & Causality:

    • Control the pH: Prepare your solution in a slightly acidic buffer (e.g., 50 mM citrate or acetate buffer, pH 4.0). Reasoning: Protonating the ring nitrogen and amino groups reduces the electron density of the aromatic system, making it less susceptible to oxidation. Studies on the analogous 3,4-diaminopyridine have shown its salt form to be markedly more stable than the free base.[3]

    • Deoxygenate Your Solvent: Before dissolving the compound, sparge your chosen solvent with nitrogen or argon gas for 15-20 minutes. Reasoning: This physically removes dissolved oxygen, a key reactant in the oxidative degradation pathway.

    • Work Under Subdued Light: Prepare the solution away from direct sunlight or bright overhead lighting. Reasoning: This minimizes light-induced photolytic reactions that can generate radical species and initiate oxidation.

    • Use High-Purity Solvents: Ensure your solvents are fresh and of high purity (e.g., HPLC grade). Reasoning: Solvents like THF or dioxane can form explosive peroxide impurities over time, which are potent oxidizing agents.

Problem: My HPLC analysis shows a gradual loss of the main peak and the appearance of new, unidentified peaks over time.

  • Probable Cause: This indicates chemical degradation that may not be visually apparent. The new peaks could be a result of decarboxylation, oxidation, or other side reactions.

  • Solution & Causality:

    • Characterize the Degradants: If possible, use LC-MS to get a mass for the new peaks. A mass loss of 44 Da from the parent compound strongly suggests decarboxylation (loss of CO₂).

    • Implement a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions. Reasoning: This proactive approach helps you identify the primary vulnerabilities of the molecule in your specific matrix and develop an analytical method that can separate the parent compound from all potential degradants.[8] (See Protocol below).

    • Re-evaluate Storage Conditions: If degradation is observed even at 2-8°C, switch to -20°C or -80°C for all but working solutions. Reasoning: Freezing the solution dramatically slows molecular motion and reduces reaction kinetics.

Problem: The compound is not fully dissolving or is precipitating from my aqueous buffer.

  • Probable Cause: The pH of your solution is likely near the isoelectric point (pI) of the molecule, where it has minimal net charge and thus minimum aqueous solubility. The compound is amphoteric, having both basic amino groups and an acidic carboxylic acid group.

  • Solution & Causality:

    • Adjust the pH: To dissolve the compound, move the pH away from the pI.

      • Acidic pH (e.g., pH < 4): This will protonate the amino groups and the pyridine nitrogen, forming a cationic species that is typically more water-soluble.

      • Basic pH (e.g., pH > 8): This will deprotonate the carboxylic acid, forming an anionic species.

    • Consider Co-solvents: If adjusting pH is not an option for your experiment, consider adding a small percentage (5-10%) of a water-miscible organic solvent like DMSO or ethanol to your buffer to increase solubility. Reasoning: The organic co-solvent can help to solvate the aromatic portion of the molecule, improving its overall solubility in the aqueous medium.

Data & Workflow Visualization

Summary of Recommended Handling Conditions
ParameterRecommendationRationale
pH 3.0 - 5.0 (Buffered)Protonation enhances stability against oxidation.[3]
Solvent Deoxygenated, high-purity aqueous buffers or polar organic solvents (e.g., DMSO, Methanol).Minimizes oxidative degradation from dissolved O₂ and impurities.
Temperature 2-8°C (Short-term), -20°C or below (Long-term).Reduces the rate of all degradation reactions.
Light Protect from light using amber vials or foil.Prevents photolytic degradation.[4]
Atmosphere Store solids and solutions under an inert gas (Argon/Nitrogen).Displaces oxygen to prevent oxidation.[1][7]
Troubleshooting Workflow

G start Stability Issue Observed color_change Solution Discolored (Brown/Black) start->color_change potency_loss Loss of Potency / New HPLC Peaks start->potency_loss precipitation Precipitation / Poor Solubility start->precipitation cause_oxidation Probable Cause: Oxidation color_change->cause_oxidation cause_degradation Probable Cause: Chemical Degradation (Oxidation, Decarboxylation) potency_loss->cause_degradation cause_solubility Probable Cause: pH near Isoelectric Point precipitation->cause_solubility solution_oxidation Solution: 1. Use Acidic Buffer (pH 3-5) 2. Deoxygenate Solvent 3. Protect from Light 4. Store under Inert Gas cause_oxidation->solution_oxidation solution_degradation Solution: 1. Characterize Degradants (LC-MS) 2. Perform Forced Degradation Study 3. Store at ≤ -20°C cause_degradation->solution_degradation solution_solubility Solution: 1. Adjust pH away from pI (e.g., <4 or >8) 2. Add Organic Co-solvent (DMSO) cause_solubility->solution_solubility

Caption: Decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol is designed to minimize degradation during preparation and storage.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 4.0 using citric acid or sodium hydroxide.

  • Deoxygenation: Place a desired volume of the pH 4.0 buffer (e.g., 10 mL) into a clean amber glass vial. Sparge the buffer with a gentle stream of argon or nitrogen gas for 20 minutes.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of 2,3-Diaminopyridine-4-carboxylic acid (e.g., 15.31 mg for 10 mL of a 10 mM solution).

  • Dissolution: Promptly add the weighed solid to the deoxygenated buffer. Cap the vial and vortex or sonicate briefly until fully dissolved. Work in an area with subdued lighting.

  • Inert Overlay: Before final capping, gently flush the headspace of the vial with argon or nitrogen. Seal the vial tightly with a PTFE-lined cap.

  • Storage: Label the vial clearly and place it in a 2-8°C refrigerator for short-term use (< 1 week) or a -20°C freezer for long-term storage.

Protocol 2: Basic Forced Degradation Study

This study will help identify the primary degradation sensitivities.

  • Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Aliquot: Dispense 1 mL aliquots of the stock solution into five separate, clearly labeled clear glass vials.

  • Apply Stress Conditions:

    • Control: Keep one vial at 2-8°C, protected from light.

    • Acid Hydrolysis: Add 100 µL of 1 M HCl.

    • Base Hydrolysis: Add 100 µL of 1 M NaOH.

    • Oxidation: Add 100 µL of 3% hydrogen peroxide.

    • Thermal: Place one vial (uncapped, covered with foil) in an oven at 60°C.

  • Incubation: Let the vials incubate for 24 hours. Note any visual changes (color, precipitation).

  • Analysis: Neutralize the acid and base samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation under that specific stress condition. This provides invaluable information for developing stability-indicating methods and optimizing handling procedures.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET for 2,3-Diaminopyridine-4-carboxylic acid.
  • Fisher Scientific. (2014). SAFETY DATA SHEET for 4-Aminopyridine-2-carboxylic acid.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET for 2-Aminopyridine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025).
  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. Retrieved from [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • ResearchGate. (2014). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminopyridine | C5H7N3 | CID 9956. Retrieved from [Link]

  • MDPI. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link]

  • PubMed. (n.d.). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. Retrieved from [Link]

  • NIH. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • PMC - NIH. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

Sources

Technical Support Center: HPLC Methods for 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 2,3-Diaminopyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of this and structurally similar molecules.

Understanding the Analyte: 2,3-Diaminopyridine-4-carboxylic acid

Successful HPLC method development and troubleshooting begin with a thorough understanding of the analyte's physicochemical properties. 2,3-Diaminopyridine-4-carboxylic acid is a polar molecule with multiple ionizable groups, which presents a unique set of challenges for chromatographic separation.

PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Formula C6H6N2O2Indicates the presence of nitrogen and oxygen, contributing to polarity.
Molecular Weight 138.12 g/mol A relatively small molecule.
pKa Multiple values due to amino and carboxyl groups. A predicted pKa for a similar compound, 2-aminopyridine-3-carboxylic acid, is 2.94.[1]The analyte's charge state is highly dependent on the mobile phase pH, significantly impacting retention and peak shape.[2]
Solubility Soluble in water.[3]Amenable to reversed-phase and HILIC modes.
UV Absorbance A study on 2,3-Diaminopyridine showed absorbance in the UV-visible range.[4] For related aminopyridine compounds, a detection wavelength of 280 nm has been used.[5]UV detection is a suitable method.
Chelating Potential The presence of adjacent amino and carboxylic acid groups suggests potential for chelation with metal ions.Can lead to peak tailing and loss of sensitivity due to interaction with metal components in the HPLC system.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of 2,3-Diaminopyridine-4-carboxylic acid?

The main difficulties arise from its high polarity and multiple ionizable functional groups. In traditional reversed-phase chromatography (e.g., with a C18 column), this can lead to poor retention, with the analyte eluting at or near the solvent front.[8] Additionally, the basic amino groups can interact with residual silanols on the silica surface of the column, causing significant peak tailing.[2][9] The potential for metal chelation can also contribute to poor peak shape.[7]

Q2: Which HPLC mode is best suited for this compound?

Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, but each requires specific considerations:

  • Reversed-Phase (RP-HPLC): While challenging due to the analyte's polarity, RP-HPLC can be successful with careful method optimization. This often involves using columns with alternative stationary phases (e.g., polar-embedded or polar-endcapped) and precise control of the mobile phase pH and ionic strength.[10] Ion-pairing chromatography is another RP technique that can enhance the retention of polar, ionizable compounds.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase.[8][12][13] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer.[12][14]

Q3: What is a good starting point for mobile phase selection?

For Reversed-Phase HPLC , a good starting point is a buffered aqueous phase with an organic modifier like acetonitrile or methanol. It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure a consistent ionization state and minimize peak shape issues.

For HILIC , a typical starting mobile phase would be 90-95% acetonitrile with 5-10% aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate).

Troubleshooting Guide

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Symptoms: The analyte peak elutes very early in the chromatogram, possibly in the solvent front.

Causality: The high polarity of 2,3-Diaminopyridine-4-carboxylic acid leads to weak interactions with the nonpolar stationary phase (like C18).

Solutions:

  • Consider HILIC: This is often the most effective solution for retaining highly polar compounds.[8][12]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns offer better retention for polar analytes compared to standard C18 columns.[10]

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[11][15]

  • Increase Aqueous Content of Mobile Phase: For some polar-modified columns, using a high percentage of aqueous mobile phase (even 100%) can improve retention.[10][16]

Issue 2: Peak Tailing

Symptoms: The peak is asymmetrical with a trailing edge. The USP tailing factor is significantly greater than 1.2.[2]

Causality:

  • Silanol Interactions: The basic amino groups on the analyte can interact with acidic residual silanol groups on the silica-based column packing.[2][9]

  • Metal Chelation: The analyte may be interacting with trace metal ions in the HPLC system (e.g., from frits, tubing, or the column itself).[6][7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

Troubleshooting Workflow:

G start Peak Tailing Observed cause1 Potential Cause: Silanol Interactions start->cause1 cause2 Potential Cause: Metal Chelation start->cause2 cause3 Potential Cause: Column Overload start->cause3 solution1a Lower Mobile Phase pH to protonate silanols (pH < 3) cause1->solution1a solution1b Use a highly endcapped or polar-embedded column cause1->solution1b solution1c Add a competing base (e.g., triethylamine) to the mobile phase cause1->solution1c solution2a Add a chelating agent (e.g., low concentration of EDTA) to the mobile phase cause2->solution2a solution2b Use a bio-inert or PEEK-lined column and system cause2->solution2b solution3 Reduce sample concentration or injection volume cause3->solution3

Caption: Troubleshooting workflow for peak tailing.

Issue 3: Variable Retention Times

Symptoms: The retention time of the analyte peak shifts between injections or across different days.

Causality:

  • Inadequate pH Control: Since the analyte has multiple pKa values, small shifts in the mobile phase pH can significantly alter its ionization state and, consequently, its retention time.[6]

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using ion-pairing reagents or running gradients.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

Solutions:

  • Use a Buffer: Always use a buffer in the aqueous portion of your mobile phase and ensure its concentration is sufficient (typically 10-25 mM). The buffer's pKa should be close to the desired mobile phase pH.

  • Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure sufficient equilibration time between gradient runs.

  • Use a Column Oven: Maintaining a constant column temperature will improve the reproducibility of retention times.

Experimental Protocols

Protocol 1: System Passivation to Mitigate Metal Chelation

If metal chelation is suspected to be the cause of peak tailing or low sensitivity, passivating the HPLC system can be beneficial.[17]

! Important: Always remove the HPLC column before performing this procedure.[17]

  • Prepare Passivation Solution: Prepare a solution of 5-10 µM EDTA in both your aqueous (A) and organic (B) mobile phase solvents.[17]

  • Flush the System: Sequentially flush all components of the HPLC system (pump heads, injector, tubing) with the EDTA-containing mobile phases.

  • Replace Mobile Phase: After flushing, replace the passivation solutions with your regular, EDTA-free mobile phases and flush the system again thoroughly.

  • Ongoing Mitigation: In some cases, adding a very low concentration of EDTA to the mobile phase for routine analysis can help prevent further metal ion interactions.[17]

Protocol 2: Recommended Starting HPLC Conditions

HILIC Method

ParameterRecommendation
Column HILIC stationary phase (e.g., Amide, Diol)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 5 µL

Reversed-Phase (Polar-Enhanced) Method

ParameterRecommendation
Column Polar-embedded or polar-endcapped C18 (e.g., AQ type)
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 2.5
Mobile Phase B Acetonitrile
Isocratic 95% A / 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 5 µL

Logical Relationships in Method Development

G cluster_analyte Analyte Properties cluster_mode Mode Selection cluster_optimization Key Optimization Parameters Analyte 2,3-Diaminopyridine-4-carboxylic acid (Highly Polar, Ionizable, Chelator) Mode Choose Primary Approach Analyte->Mode HILIC HILIC (Good for Polar Compounds) Mode->HILIC Direct approach RP Reversed-Phase (Requires Optimization) Mode->RP Alternative approach Opt_pH Mobile Phase pH Control (Crucial for peak shape & retention) HILIC->Opt_pH Opt_Column Column Chemistry (Polar-enhanced RP or HILIC phases) HILIC->Opt_Column RP->Opt_pH RP->Opt_Column Opt_Additives Mobile Phase Additives (Buffers, Ion-Pair Agents, Chelators) RP->Opt_Additives

Caption: Key decisions in HPLC method development for polar, ionizable compounds.

References

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • LCGC International. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). Purge metals from HPLC system using EDTA. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectrum of 2,3-Diaminopyridine with different.... Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Zhang, K. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 56(10), 1475-1478. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2,3-Diaminopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

I. Overview of the Synthetic Challenge

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid on a larger scale presents a unique set of challenges. The molecule's structure, featuring a pyridine ring, two amino groups, and a carboxylic acid, necessitates careful control over reaction conditions to achieve high yield and purity. The primary route involves the selective reduction of a nitro group precursor, a step that is often fraught with potential side reactions and catalyst-related issues. This guide will focus on the common hurdles encountered during this critical transformation and subsequent purification.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

A. Catalytic Hydrogenation Step

The reduction of a nitro-substituted pyridine precursor is the cornerstone of this synthesis. The following are common issues that arise during this catalytic hydrogenation.

Question 1: My catalytic hydrogenation is stalled or incomplete. What are the likely causes and how can I resolve this?

Answer:

Incomplete hydrogenation is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Poisoning: The pyridine nitrogen's lone pair of electrons can bind to the catalyst's active sites, effectively "poisoning" it and hindering its activity.

    • Solution: The most effective countermeasure is the addition of a stoichiometric amount of a strong acid like hydrochloric acid (HCl) or a weaker acid such as acetic acid. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen from coordinating with and deactivating the catalyst.

  • Insufficient Catalyst Loading: On a larger scale, localized catalyst deactivation can have a more pronounced effect.

    • Solution: A modest increase in the catalyst-to-substrate ratio can sometimes overcome partial deactivation.

  • Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.

    • Solution: If your equipment allows, increasing the hydrogen pressure can enhance the reaction rate.[1]

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the catalyst, and the substrate.

    • Solution: Ensure vigorous stirring to maximize the surface area of contact between the phases.[2] Using a larger flask than the reaction volume can also improve surface area.[2]

Question 2: I am observing the reduction of the pyridine ring in addition to the nitro group. How can I improve the selectivity of the hydrogenation?

Answer:

Unwanted reduction of the pyridine ring is a significant side reaction that can be mitigated by carefully selecting your catalyst and reaction conditions.

  • Catalyst Choice: The choice of catalyst is paramount for selective hydrogenation.

    • Recommendation: Palladium on carbon (Pd/C) is often the preferred catalyst for the selective reduction of nitro groups in the presence of a pyridine ring. Platinum-based catalysts can be more aggressive and may lead to ring reduction.[1]

  • Reaction Conditions: Harsh conditions can lead to over-reduction.

    • Solution: Employ lower temperatures and pressures to favor the more facile nitro group reduction over the more energy-intensive ring hydrogenation.

  • Catalyst Modifiers: In some cases, the addition of a controlled "poison" can enhance selectivity.

    • Advanced Technique: The addition of a small amount of a substance like pyridine itself can paradoxically improve selectivity by preferentially blocking the most active sites on the catalyst that are responsible for ring reduction.

Question 3: How do I safely handle and remove the hydrogenation catalyst after the reaction?

Answer:

Used hydrogenation catalysts, particularly those on a carbon support, can be pyrophoric and must be handled with care.

  • Safe Handling Protocol:

    • After the reaction is complete, carefully vent the excess hydrogen and thoroughly purge the reaction vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, ensure the filter cake remains wet with the reaction solvent or water at all times to prevent it from coming into contact with air and potentially igniting. [2][3]

    • For disposal, the wet catalyst should be placed in a separate, clearly labeled waste container. Consult your institution's safety guidelines for the proper disposal of pyrophoric materials.

B. Work-up and Purification

Question 4: My product is difficult to extract from the aqueous phase after work-up. What can I do?

Answer:

The amphoteric nature of 2,3-Diaminopyridine-4-carboxylic acid, possessing both basic amino groups and an acidic carboxylic acid group, can complicate extraction.

  • pH Adjustment: The solubility of your product is highly dependent on the pH of the aqueous solution.

    • Solution: Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule. At this pH, the molecule will have a net neutral charge, minimizing its solubility in water and facilitating its extraction into an organic solvent. You may need to perform small-scale experiments to determine the optimal pH for precipitation or extraction.

  • Solvent Choice: The choice of extraction solvent is critical.

    • Recommendation: Use a more polar organic solvent like ethyl acetate for extraction.[4] In some cases, continuous liquid-liquid extraction may be necessary for compounds with moderate water solubility.[5]

Question 5: I am seeing impurities in my final product after crystallization. What are some common sources of contamination and how can I remove them?

Answer:

Impurities can arise from side reactions or incomplete reactions.

  • Common Impurities:

    • Starting Material: Unreacted nitro-substituted precursor.

    • Over-reduced Byproducts: Species where the pyridine ring has been partially or fully hydrogenated.

    • Intermediates: Partially reduced intermediates, such as hydroxylamines.[2]

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid organic compounds. Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

    • Acid-Base Extraction: You can exploit the different pKa values of your product and impurities. For example, by carefully adjusting the pH, you may be able to selectively precipitate your desired product while leaving more basic or acidic impurities in solution.

    • Chromatography: While less ideal for very large scales, column chromatography can be an effective method for removing stubborn impurities if other methods fail.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with 2,3-Diaminopyridine-4-carboxylic acid and its precursors?

A1:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or dusty solids.[6][7]

  • Toxicity: 2,3-Diaminopyridine is toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[6][8] Handle it with care and avoid generating dust.[9]

  • Pyrophoric Catalysts: As mentioned in the troubleshooting section, be extremely cautious when handling used hydrogenation catalysts.[3]

Q2: What is the recommended storage condition for 2,3-Diaminopyridine-4-carboxylic acid?

A2: It is advisable to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] For long-term storage, refrigeration and storage under an inert atmosphere are recommended.[8]

Q3: Are there alternative synthetic routes to consider for the scale-up of 2,3-Diaminopyridine-4-carboxylic acid?

A3: While catalytic hydrogenation of a nitro precursor is a common route, other methods for the synthesis of diaminopyridines exist. These include the amination of halo-pyridines.[4][10] However, these methods may present their own challenges on a larger scale, such as harsh reaction conditions or the need for specialized equipment. The choice of synthetic route will depend on the availability of starting materials, cost, and the specific capabilities of your facility.

IV. Visual Diagrams and Workflows

Troubleshooting Workflow for Incomplete Hydrogenation

start Incomplete Hydrogenation Observed check_catalyst Is the catalyst potentially poisoned? start->check_catalyst add_acid Add stoichiometric acid (e.g., HCl, Acetic Acid) to protonate pyridine nitrogen. check_catalyst->add_acid Yes check_pressure Is hydrogen pressure sufficient? check_catalyst->check_pressure No increase_loading Increase catalyst loading. add_acid->increase_loading monitor_reaction Continue monitoring reaction progress. add_acid->monitor_reaction increase_loading->monitor_reaction increase_pressure Increase H2 pressure (if equipment allows). check_pressure->increase_pressure No check_mixing Is mixing/agitation vigorous? check_pressure->check_mixing Yes increase_pressure->monitor_reaction increase_stirring Increase stirring speed. Use a larger flask for better surface area. check_mixing->increase_stirring No check_mixing->monitor_reaction Yes increase_stirring->monitor_reaction

Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.

General Synthetic Pathway

start_material Nitro-Pyridine Precursor (e.g., 2-Amino-3-nitro-4-pyridinecarboxylic acid) hydrogenation Catalytic Hydrogenation (H2, Pd/C, Acidic Additive) start_material->hydrogenation workup Work-up (Catalyst Filtration, Neutralization) hydrogenation->workup extraction Extraction (pH adjustment, Organic Solvent) workup->extraction purification Purification (Recrystallization) extraction->purification final_product 2,3-Diaminopyridine-4-carboxylic Acid purification->final_product

Caption: A generalized workflow for the synthesis of the target compound.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Hydrogenation Catalyst Palladium on Carbon (Pd/C)High selectivity for nitro group reduction over pyridine ring.
Catalyst Loading 5-10 mol% (starting point)A balance between reaction rate and cost; may need optimization.
Hydrogen Pressure 1-4 atm (or higher)Higher pressure can increase reaction rate but may reduce selectivity.
Reaction Temperature Room temperature to gentle heatingTo avoid over-reduction and side reactions.
Acidic Additive 1.0-1.1 equivalentsTo prevent catalyst poisoning by the pyridine nitrogen.

VI. References

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.

  • 2,3-diaminopyridine - Organic Syntheses Procedure.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 2,3-Diaminopyridine SDS, 452-58-4 Safety Data Sheets - ECHEMI.

  • SAFETY DATA SHEET - Fisher Scientific.

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit.

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit.

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents.

  • Catalytic Hydrogénation in Organic Syntheses.

  • 3-aminopyridine - Organic Syntheses Procedure.

Sources

byproduct formation in 2,3-Diaminopyridine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Diaminopyridine-4-carboxylic acid. This guide is designed to provide in-depth, field-proven insights into the chemistry of this versatile building block, with a specific focus on anticipating, identifying, and troubleshooting common byproduct formation. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensure the purity of your target molecules, and accelerate your research.

Core Reactivity Profile of 2,3-Diaminopyridine-4-carboxylic Acid

2,3-Diaminopyridine-4-carboxylic acid is a multifunctional molecule featuring three distinct reactive centers: a carboxylic acid at the 4-position, and two adjacent amino groups at the 2- and 3-positions. The interplay between these groups dictates its reactivity and is the primary source of potential side reactions. Understanding these characteristics is the first step in effective troubleshooting.

  • C4-Carboxylic Acid: This group is the primary site for amide bond formation, esterification, or reduction. Its acidity and reactivity are influenced by the electron-donating amino groups on the pyridine ring.

  • C2- and C3-Amino Groups: These vicinal amino groups are nucleophilic and can compete with external nucleophiles or react with electrophilic reagents. Their proximity allows for unique cyclization pathways.

  • The Aromatic System: The pyridine ring is electron-rich due to the two amino substituents, making it susceptible to oxidation, especially under harsh reaction conditions.

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites on the 2,3-Diaminopyridine-4-carboxylic acid molecule.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during reactions involving 2,3-Diaminopyridine-4-carboxylic acid.

Q1: My reaction mixture shows a significant peak corresponding to 2,3-diaminopyridine. What is causing this byproduct?

A: The formation of 2,3-diaminopyridine is a classic sign of decarboxylation, where the carboxylic acid group at the C-4 position is lost as carbon dioxide (CO₂). This side reaction is primarily triggered by thermal stress.

  • Causality: Pyridine carboxylic acids can undergo decarboxylation, and the reaction is often facilitated at elevated temperatures.[1][2] The rate of this reaction can be significantly increased in high-boiling point polar solvents such as DMF, DMSO, or NMP, especially if residual acid or base is present. Some metal catalysts used in cross-coupling reactions can also promote this process. A simple protocol for protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag₂CO₃ and AcOH in DMSO.[3]

  • Preventative Measures:

    • Maintain the reaction temperature as low as feasible. If heating is required, perform a time-course study to find the optimal balance between reaction completion and decarboxylation.

    • If possible, choose a lower-boiling point solvent.

    • Ensure the pH of your reaction mixture is controlled, as strong acidic or basic conditions can sometimes facilitate decarboxylation.

Q2: I am attempting an amide coupling at the carboxylic acid, but my mass spectrometry results show the formation of a product with a mass corresponding to the loss of water (M-18), and it is highly insoluble. What is this byproduct?

A: This is a strong indication of intramolecular cyclization, leading to the formation of a pyrido[3,4-d]pyrimidin-4(3H)-one derivative. This occurs when the C-3 amino group attacks the activated C-4 carboxylic acid.

  • Causality: When you activate the carboxylic acid (e.g., by forming an acyl chloride, mixed anhydride, or using coupling agents like DCC/EDC), you create a highly reactive electrophilic center. The adjacent C-3 amino group is perfectly positioned to act as an intramolecular nucleophile, leading to a rapid cyclization reaction that is often kinetically favored over the desired intermolecular reaction with your external amine.

  • Preventative Measures:

    • Control the addition of reagents: Add the coupling agent to a mixture of the carboxylic acid and your target amine. Avoid pre-activating the carboxylic acid for extended periods before adding the external nucleophile.

    • Use less aggressive coupling agents: Opt for milder coupling agents (e.g., HATU, HOBt/EDC) over harsh ones (e.g., thionyl chloride).

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to slow down the rate of the intramolecular side reaction.

Q3: My reaction mixture is turning a dark brown or black color, and I'm seeing multiple unidentified impurities in my analysis. What's happening?

A: Dark discoloration is typically a sign of oxidation. The electron-rich diaminopyridine ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, certain metal catalysts, or oxidizing impurities in your reagents or solvents.[4]

  • Causality: Aromatic amines are known to be sensitive to oxidation, which can lead to the formation of highly colored, often polymeric, byproducts. This process can be accelerated by heat, light, and the presence of transition metals.

  • Preventative Measures:

    • Inert Atmosphere: Run your reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Use High-Purity Reagents: Ensure your starting materials and reagents are free from oxidizing contaminants.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help suppress oxidative degradation, provided it doesn't interfere with your desired reaction.

Systematic Troubleshooting Guide

Use this table to diagnose and resolve common experimental issues.

Symptom / Observation Potential Cause(s) Recommended Diagnostic & Corrective Actions
Low yield of desired product with starting material still present. 1. Insufficient reaction time or temperature.2. Ineffective coupling/activating agent.3. Poor quality of reagents or solvents.1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress. If it stalls, consider incrementally increasing the temperature or extending the reaction time.2. Verify Reagents: Use a fresh bottle of the coupling agent. Test the activity of the coupling agent with a simpler, known reaction if possible.3. Use Anhydrous Conditions: Ensure solvents are dry, especially for moisture-sensitive reactions like amide couplings.
Major byproduct peak identified as 2,3-diaminopyridine. Thermal decarboxylation.Action: Reduce reaction temperature. Screen alternative, lower-boiling point solvents. Neutralize the reaction mixture if it is strongly acidic or basic.[1][2]Diagnostic: Co-inject an authentic sample of 2,3-diaminopyridine[5] in your HPLC/LC-MS to confirm the identity of the byproduct peak.
Formation of an insoluble precipitate (not the desired product). Intramolecular cyclization to form a pyrido[3,4-d]pyrimidin-4(3H)-one.Action: Modify the order of addition; add the activating agent last. Use a milder activating agent. Lower the reaction temperature to 0 °C or below.Diagnostic: Isolate the precipitate and characterize it by MS and NMR to confirm the cyclized structure.
Multiple new spots on TLC or peaks in LC-MS; reaction mixture is dark. Oxidation of the diaminopyridine ring.Action: Degas all solvents and run the reaction under a strict inert atmosphere (N₂ or Ar). Protect the reaction from light by wrapping the flask in aluminum foil.[4]Diagnostic: Use LC-MS with a diode array detector (DAD) to check for the emergence of broad, high-wavelength absorbing peaks characteristic of conjugated, colored byproducts.
Key Experimental Protocols

Protocol 4.1: Standard Protocol for Amide Coupling to Minimize Byproduct Formation

This protocol is optimized to favor intermolecular coupling over intramolecular cyclization.

  • Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 2,3-Diaminopyridine-4-carboxylic acid (1.0 eq).

  • Addition of Amine: Add the desired amine nucleophile (1.1 eq).

  • Solvent: Dissolve/suspend the mixture in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF, 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with argon or nitrogen and maintain a positive pressure.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agents: Add a base such as DIPEA (2.5 eq) followed by the coupling agent (e.g., HATU, 1.2 eq). Note: The choice of coupling agent and base is critical and should be optimized for your specific substrate.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm slowly to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product versus the cyclized byproduct.

  • Workup: Upon completion, proceed with a standard aqueous workup to quench the reaction and remove excess reagents.

Visualizing Byproduct Formation Mechanisms

Understanding the pathways to byproduct formation is crucial for prevention. The following diagrams illustrate the key mechanisms.

Diagram 5.1: Thermal Decarboxylation

This diagram shows the loss of CO₂ from the parent molecule under thermal stress.

Decarboxylation Start 2,3-Diaminopyridine-4-carboxylic Acid Intermediate Transition State (Heat / Δ) Start->Intermediate High Temperature Product1 2,3-Diaminopyridine Intermediate->Product1 Product2 Carbon Dioxide (CO₂) Intermediate->Product2

Caption: Mechanism of thermal decarboxylation.

Diagram 5.2: Intramolecular Cyclization Pathway

This workflow illustrates how an activated carboxylic acid can be intercepted by the neighboring amino group.

Cyclization cluster_main Reaction Pathway cluster_byproduct Byproduct Pathway (Intramolecular) cluster_desired Desired Pathway (Intermolecular) Start Starting Material (2,3-DAP-4-COOH) Activation Activation of COOH (e.g., with EDC/HATU) Start->Activation Activated_Intermediate Activated Ester Intermediate Activation->Activated_Intermediate Cyclization_Step Attack by C3-NH₂ Activated_Intermediate->Cyclization_Step Fast, Kinetically Favored Desired_Step Attack by External Nu⁻ (R-NH₂) Activated_Intermediate->Desired_Step Slower, Thermodynamically Favored Cyclized_Product Pyrido[3,4-d]pyrimidin-4(3H)-one Cyclization_Step->Cyclized_Product Desired_Product Desired Amide Product Desired_Step->Desired_Product

Caption: Competing pathways of intramolecular cyclization vs. desired intermolecular reaction.

References
  • Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO₃·pyridine.Google Search Result.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Synthesis of 2,4-Diaminothieno- and Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives. ResearchGate.[Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH).[Link]

  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. ACS Publications.[Link]

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate.[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate.[Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.[Link]

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. PubMed.[Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH).[Link]

Sources

Validation & Comparative

A Comparative Analysis of Diaminopyridine Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for rational drug design. The diaminopyridine carboxylic acids, a class of heterocyclic compounds, present a fascinating case study in how the seemingly minor repositioning of functional groups—two amino (-NH₂) groups and one carboxylic acid (-COOH) group on a pyridine ring—can profoundly influence physicochemical properties, biological activity, and therapeutic potential. This guide provides an in-depth comparative analysis of the various isomers of diaminopyridine carboxylic acid, offering a foundational resource for their synthesis, characterization, and application. While comprehensive experimental data for all possible isomers are not extensively available in the public domain, this guide consolidates known information, presents predicted properties, and outlines logical experimental workflows to empower further research in this promising area.

The Landscape of Diaminopyridine Carboxylic Acid Isomerism

The core structure, a pyridine ring, allows for numerous constitutional isomers when substituted with two amino groups and one carboxylic acid. The position of the carboxylic acid defines the parent scaffold as a derivative of picolinic acid (2-carboxy), nicotinic acid (3-carboxy), or isonicotinic acid (4-carboxy). The subsequent placement of the two amino groups on the remaining carbon atoms of the pyridine ring gives rise to a multitude of isomers, each with a unique electronic and steric profile.

Physicochemical Properties: A Comparative Overview

The interplay of the electron-donating amino groups and the electron-withdrawing carboxylic acid group, along with the inherent aromaticity and basicity of the pyridine nitrogen, dictates the key physicochemical properties of each isomer. These properties, including acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Due to a scarcity of comprehensive experimental data for all isomers, the following table includes a combination of available experimental data and computationally predicted values to facilitate a preliminary comparative assessment. It is crucial for researchers to experimentally validate these properties for their specific isomer of interest.

Table 1: Comparative Physicochemical Properties of Selected Diaminopyridine Carboxylic Acid Isomers

Isomer NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Acidic)Predicted pKa (Basic)Predicted LogP
2,3-Diaminopicolinic Acid2,3-Diaminopyridine-6-carboxylic acidC₆H₇N₃O₂153.14~3-4~5-6~-1.0
2,6-Diaminonicotinic Acid2,6-Diaminopyridine-3-carboxylic acidC₆H₇N₃O₂153.14~4-5~6-7~-0.8
5,6-Diaminonicotinic Acid5,6-Diaminopyridine-3-carboxylic acidC₆H₇N₃O₂153.14~4-5~5-6~-0.7
2,6-Diaminoisonicotinic Acid2,6-Diaminopyridine-4-carboxylic acidC₆H₇N₃O₂153.14~3-4~6-7~-1.2
3,4-Diaminobenzoic Acid (for comparison)3,4-Diaminobenzoic acidC₇H₈N₂O₂152.154.82.50.2

Note: Predicted values are generated from computational models and should be used as estimates. Experimental verification is highly recommended.

Expert Insights on Structure-Property Relationships:

The positioning of the substituents has a predictable, causal effect on the physicochemical properties. For instance, the pKa of the carboxylic acid is influenced by the proximity of the amino groups and the pyridine nitrogen. An amino group ortho or para to the carboxylic acid can engage in resonance, potentially affecting its acidity. Similarly, the basicity of the amino groups is modulated by the electron-withdrawing effect of the carboxylic acid and the pyridine ring. Intramolecular hydrogen bonding between adjacent amino and carboxylic acid groups can significantly impact solubility and melting point.

Biological Activity and Therapeutic Potential: An Isomer-Specific Landscape

While the broader class of aminopyridines is known for its diverse biological activities, including acting as potassium channel blockers (e.g., 3,4-diaminopyridine for Lambert-Eaton myasthenic syndrome)[1][2], specific data for many diaminopyridine carboxylic acid isomers is limited. However, by examining related structures, we can infer potential areas of therapeutic interest. The presence of both hydrogen bond donors and acceptors in a rigid scaffold makes these molecules attractive candidates for enzyme inhibitors and receptor ligands.

Derivatives of diaminopyrimidines, which are structurally related to diaminopyridines, have shown promise as dihydrofolate reductase inhibitors with applications in cancer and infectious diseases. For example, 2,4-diaminopyrimidine derivatives have been investigated for their anti-tubercular activities[3][4]. Furthermore, 3-acyl-2,6-diaminopyridines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors for cancer therapy[5]. The carboxylic acid moiety in our target isomers could serve as a key interaction point within an active site or improve pharmacokinetic properties. For instance, 5,6-Diaminopyridine-3-carboxylic acid methyl ester is noted to have potential anti-tumor, anti-inflammatory, and antibacterial applications[6].

The strategic placement of the amino and carboxyl groups can be exploited to target specific enzymes. For example, the spatial arrangement of these groups could mimic the binding motif of a natural substrate, leading to competitive inhibition.

Experimental Workflows: Synthesis and Analysis

A robust and reproducible experimental plan is the cornerstone of reliable comparative analysis. Below are detailed, step-by-step methodologies for the synthesis and characterization of diaminopyridine carboxylic acid isomers.

Synthesis of Diaminopyridine Carboxylic Acid Isomers

A common synthetic strategy involves the introduction of amino groups onto a pyridine carboxylic acid scaffold, often through the reduction of nitro groups.

Workflow: Synthesis via Reduction of a Dinitro-Pyridine Carboxylic Acid

Synthesis_Workflow start Start with a pyridine carboxylic acid nitration Dinitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 reduction Selective Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) nitration->reduction Step 2 isomer_A Diaminopyridine Carboxylic Acid Isomer A reduction->isomer_A Final Product

Caption: A generalized workflow for the synthesis of diaminopyridine carboxylic acid isomers.

Detailed Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid (as an example of a related mono-amino derivative)

This protocol for a mono-amino derivative can be conceptually adapted for di-amino compounds, likely involving dinitration followed by reduction.

  • Starting Material: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)[7].

  • Reaction Setup: Prepare a suspension of Picloram (e.g., 8 g) and 10% Palladium on carbon (Pd/C) (e.g., 1.2 g) in a 10% aqueous solution of lithium hydroxide (LiOH)[7].

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 45 PSI) with stirring at an elevated temperature (e.g., 40-70°C) for several hours[7].

  • Work-up: After the reaction is complete, cool the suspension and filter it to remove the catalyst[7].

  • Isolation: Acidify the filtrate with a strong acid like hydrochloric acid (HCl) to a pH of approximately 3. The product will precipitate out of the solution[7].

  • Purification: Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum to yield the desired aminopyridine carboxylic acid[7].

Causality in Experimental Choices:

  • Catalyst Selection: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups and the hydrogenolysis of aryl chlorides.

  • Solvent and Base: The use of an aqueous base like LiOH helps to solubilize the carboxylic acid starting material and facilitate the reaction.

  • Acidification: The final product is precipitated by adjusting the pH to its isoelectric point, where it has minimal solubility.

Analytical Characterization and Isomer Separation

The unambiguous identification and separation of isomers are critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Workflow: HPLC Analysis of Isomers

HPLC_Workflow sample Mixture of Isomers hplc HPLC System (e.g., Reversed-Phase C18 column) sample->hplc separation Separation based on polarity differences hplc->separation detection UV-Vis or Mass Spectrometry Detection separation->detection data Chromatogram with resolved peaks for each isomer detection->data

Caption: A typical workflow for the analytical separation of diaminopyridine carboxylic acid isomers using HPLC.

Detailed Protocol: HPLC Separation of Aminopyridine Isomers

This protocol for aminopyridine isomers can serve as a starting point for developing a method for diaminopyridine carboxylic acid isomers[8][9].

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or mass spectrometry (MS) detector.

  • Column: A reversed-phase C18 column is a common choice. For challenging separations of hydrophilic isomers, mixed-mode chromatography (e.g., reversed-phase cation-exchange) can provide enhanced selectivity[10].

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for controlling the retention of these ionizable compounds.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of a mixture of isomers with varying polarities.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., around 254 nm) is a common approach. MS detection provides additional structural information and can be invaluable for peak identification.

Trustworthiness of the Protocol:

This HPLC methodology is self-validating through the inclusion of standards for each isomer. The retention time of each peak in the sample chromatogram should match that of the corresponding standard. Peak purity can be assessed using a photodiode array (PDA) detector or by mass spectrometry.

Conclusion: A Call for Further Exploration

The diaminopyridine carboxylic acid isomers represent a rich, yet underexplored, area of chemical space. The preliminary analysis presented in this guide highlights the significant impact of isomeric variation on the fundamental properties of these molecules. The provided synthetic and analytical frameworks offer a robust starting point for researchers to synthesize, isolate, and characterize these compounds. A thorough experimental investigation of the full isomeric library is warranted to unlock their full potential in drug discovery and materials science. The subtle structural differences among these isomers could be the key to developing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • SIELC Technologies. 3-Aminopyridine. [Link]

  • ACS Publications. Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. [Link]

  • Sci-Hub. NMR studies of substituted pyridines. [Link]

  • Semantic Scholar. Analysis of the NMR Spectrum of Pyridine. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • National Institutes of Health. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • PubMed. The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. [Link]

  • ACS Publications. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]

  • PubMed. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. [Link]

  • PubMed. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. [Link]

  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. [Link]

  • PubChem. 3,4-Diaminopyridine. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. [Link]

  • myaware. 3,4-Diaminopyridine (3,4-DAP). [Link]

  • PubMed. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]

  • Frontiers. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • National Institutes of Health. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. [Link]

  • National Institutes of Health. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. [Link]

  • National Institutes of Health. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • PubMed. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids.. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,3-Diaminopyridine Derivatives and Other Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly aminopyridines, are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[2] The unique structural properties of the aminopyridine moiety, such as its capacity for hydrogen bonding and its low molecular weight, make it an attractive starting point for the synthesis of diverse pharmacophores.[3] This guide will focus on derivatives of 2,3-diaminopyridine, a class of compounds showing promise in the development of anti-infective agents, and compare their activity with other relevant bioactive heterocyclic compounds.

Comparative Analysis of Biological Activity

Recent research has highlighted the potential of 2,3-diaminopyridine derivatives, particularly in the realm of anti-parasitic agents. A study by Oluwafemi et al. described the synthesis and evaluation of a series of 2-phenyl-4-azabenzimidazoles and 2-amino-3-(benzylimino)pyridines derived from 2,3-diaminopyridine for their activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei, which causes African Sleeping Sickness.[4]

In contrast, other pyridine-based scaffolds, such as the pyrido[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents, often functioning as kinase inhibitors.[5][6] This highlights how subtle changes in the heterocyclic core can dramatically shift the therapeutic application of the resulting compounds.

Anti-plasmodial Activity

The data presented below is from a study evaluating the efficacy of 2,3-diaminopyridine derivatives against the chloroquine-sensitive NF54 strain of P. falciparum.

CompoundStructureAnti-plasmodial IC₅₀ (µM)Cytotoxicity (Vero cells) IC₅₀ (µM)Selectivity Index (SI)
2-Phenyl-4-azabenzimidazole (14a) Chemical structure of 2-Phenyl-4-azabenzimidazole> 50> 50-
2-(4-Methoxyphenyl)-4-azabenzimidazole (14d) Chemical structure of 2-(4-Methoxyphenyl)-4-azabenzimidazole1.8> 50> 27.8
2-Amino-5-bromo-3-(phenylimino)pyridine (16a) Chemical structure of 2-Amino-5-bromo-3-(phenylimino)pyridine1.32.21.7
Chloroquine (Standard) Chemical structure of Chloroquine0.02> 100> 5000

Data sourced from Oluwafemi et al. (2024).[4]

The results indicate that derivatization of the 2,3-diaminopyridine core can lead to compounds with significant anti-plasmodial activity. For instance, the introduction of a 4-methoxyphenyl group at the 2-position of the azabenzimidazole ring (Compound 14d ) resulted in an IC₅₀ of 1.8 µM.[4] Furthermore, the iminopyridine derivative 16a also showed potent activity with an IC₅₀ of 1.3 µM.[4] However, it is important to note that the selectivity index for 16a is low, suggesting potential cytotoxicity. In comparison, the standard antimalarial drug, Chloroquine, exhibits significantly higher potency and a much larger therapeutic window.

Anticancer Activity of a Comparative Scaffold: Pyrido[2,3-d]pyrimidines

To provide a broader context of the therapeutic potential of pyridine-based heterocycles, the following table summarizes the anticancer activity of a representative pyrido[2,3-d]pyrimidine derivative, which acts as a kinase inhibitor.

CompoundTarget Cancer Cell LineIC₅₀ (µM)
Substituted Pyrido[2,3-d]pyrimidinone (Compound 52) HepG-2 (Liver Cancer)0.3
Doxorubicin (Standard) HepG-2 (Liver Cancer)0.48

Data sourced from a review by Rawat et al. (2023).[5]

This data illustrates that the pyrido[2,3-d]pyrimidine scaffold can yield highly potent anticancer agents, with some derivatives exceeding the potency of standard chemotherapeutic drugs like doxorubicin in certain cell lines.[5]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed methodologies for the key biological assays are provided below.

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human erythrocytes

  • Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the complete parasite medium.

  • Parasite Culture: Synchronize the parasite culture to the ring stage.

  • Assay Setup: Add 100 µL of the compound dilutions to the wells of a 96-well plate. Add 100 µL of the parasite suspension (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

The biological activity of these heterocyclic compounds is intrinsically linked to their interaction with specific cellular pathways.

Antimalarial Mechanism of Action (Hypothesized)

While the exact mechanism for the 2,3-diaminopyridine derivatives is not fully elucidated, many antimalarial compounds interfere with essential parasite processes such as heme detoxification or protein synthesis. The diagram below illustrates a generalized view of potential targets for antimalarial drugs.

Antimalarial_Targets Drug Drug Parasite Parasite Drug->Parasite Heme_Detoxification Heme Detoxification Parasite->Heme_Detoxification Protein_Synthesis Protein Synthesis Parasite->Protein_Synthesis DNA_Replication DNA Replication Parasite->DNA_Replication Parasite_Death Parasite_Death Heme_Detoxification->Parasite_Death Inhibition Protein_Synthesis->Parasite_Death Inhibition DNA_Replication->Parasite_Death Inhibition

Caption: Potential targets for antimalarial compounds within the parasite.

Kinase Inhibition in Cancer

Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.[5] The following diagram depicts a simplified kinase signaling pathway and the point of inhibition.

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Kinase_Inhibitor->Signaling_Cascade Inhibition

Caption: Simplified kinase signaling pathway and inhibition by a small molecule.

Conclusion

This guide provides a comparative analysis of the biological activities of derivatives of 2,3-diaminopyridine and the related pyrido[2,3-d]pyrimidine scaffold. While derivatives of 2,3-diaminopyridine show promise as anti-plasmodial agents, further optimization is required to improve their selectivity and potency. In contrast, the pyrido[2,3-d]pyrimidine core has yielded highly potent and selective anticancer agents. This comparative overview underscores the vast potential of pyridine-based heterocycles in drug discovery and highlights the importance of nuanced structural modifications in tailoring biological activity for specific therapeutic applications. The provided experimental protocols serve as a foundation for researchers to rigorously evaluate novel compounds in these classes.

References

  • G. A. M. El-Hag Ali, et al. (2012). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Flessner, M. L., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology. [Link]

  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Various Authors. (2019). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Rawat, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Various Authors. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]

  • Various Authors. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Various Authors. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Various Authors. (2024). Broth microdilution. Grokipedia. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]

  • Various Authors. (2023). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

  • Various Authors. (2024). Plasmodium falciparum Growth or Invasion Inhibition Assays. Protocols.io. [Link]

  • Various Authors. (2025). The In Vitro Invasion Inhibition Assay (IIA) for Plasmodium vivax. ResearchGate. [Link]

  • Various Authors. (2025). In vitro anti-Plasmodium activity assays. Bio-protocol. [Link]

  • Various Authors. (2023). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. PubMed. [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc. [Link]

  • Various Authors. (2025). synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopyridine-4-carboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its unique arrangement of amino and carboxylic acid functional groups on the pyridine core makes it an attractive scaffold for the development of novel therapeutics. This guide provides an in-depth comparison of the plausible synthetic routes to this valuable compound, offering a critical analysis of their respective methodologies, yields, and scalability. Experimental data and detailed protocols are provided to assist researchers in making informed decisions for their synthetic strategies.

Route 1: Synthesis via Oxidation, Amination, and Reduction

This proposed multi-step synthesis commences with the commercially available starting material, 2-chloro-4-methyl-3-nitropyridine, and proceeds through a sequence of oxidation, nucleophilic aromatic substitution, and nitro group reduction.

Logical Workflow of Route 1

Synthetic Route 1 start 2-Chloro-4-methyl-3-nitropyridine step1 Oxidation (K2Cr2O7, H2SO4) start->step1 Step 1 intermediate1 2-Chloro-3-nitropyridine-4-carboxylic acid step1->intermediate1 step2 Amination (NH3 or amine source) intermediate1->step2 Step 2 intermediate2 2-Amino-3-nitropyridine-4-carboxylic acid step2->intermediate2 step3 Reduction (e.g., H2, Pd/C) intermediate2->step3 Step 3 product 2,3-Diaminopyridine-4-carboxylic acid step3->product

A Cross-Validation Showdown: HPLC vs. GC-MS for the Analysis of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The choice of analytical methodology is a critical decision that impacts data quality, development timelines, and regulatory success. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,3-Diaminopyridine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and validating robust analytical methods. Every protocol described is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Understanding 2,3-Diaminopyridine-4-carboxylic Acid

Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is essential. 2,3-Diaminopyridine-4-carboxylic acid is a polar, amphoteric molecule containing both basic amino groups and an acidic carboxylic acid group. This dual functionality, coupled with its aromatic pyridine ring, dictates its behavior in chromatographic systems. Its polarity suggests low volatility and potential for strong interactions with stationary phases, while its thermal stability is a key consideration for gas chromatography.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For a polar compound like 2,3-Diaminopyridine-4-carboxylic acid, a reversed-phase HPLC method is a logical starting point.

The Rationale Behind the HPLC Method Development

The proposed HPLC method aims to achieve robust retention and symmetrical peak shape by controlling the ionization of the analyte. The presence of both acidic and basic functional groups means the analyte's charge state is highly dependent on the mobile phase pH.[2] By maintaining an acidic mobile phase, the carboxylic acid group will be protonated (neutral), and the amino groups will be protonated (positively charged), leading to predictable interactions with a C18 stationary phase.

Experimental Protocol: HPLC-UV Analysis

Objective: To develop and validate an HPLC method for the quantification of 2,3-Diaminopyridine-4-carboxylic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2,3-Diaminopyridine-4-carboxylic acid standard or sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

dot graph TD { subgraph HPLC Workflow A[Sample Weighing and Dissolution] --> B[Filtration]; B --> C[HPLC Injection]; C --> D[Chromatographic Separation]; D --> E[UV Detection]; E --> F[Data Analysis and Quantification]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS offers exceptional separation efficiency and definitive identification through mass spectral data.[3] However, its application is generally limited to volatile and thermally stable compounds. Direct analysis of the polar and non-volatile 2,3-Diaminopyridine-4-carboxylic acid by GC-MS is not feasible. Therefore, a crucial derivatization step is required to increase its volatility and thermal stability.

The Rationale Behind Derivatization and GC-MS Method Development

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in carboxylic acid and amino groups.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with these functional groups to replace the acidic protons with non-polar trimethylsilyl (TMS) groups. This chemical modification drastically reduces the analyte's polarity and increases its volatility, making it amenable to GC analysis. The resulting TMS derivative will also produce a characteristic fragmentation pattern in the mass spectrometer, allowing for highly specific detection and quantification.[5]

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To develop and validate a GC-MS method for the quantification of 2,3-Diaminopyridine-4-carboxylic acid following silylation.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.

Derivatization Procedure:

  • Accurately weigh 1 mg of the 2,3-Diaminopyridine-4-carboxylic acid standard or sample into a reaction vial.

  • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

dot graph TD { subgraph GC-MS Workflow A[Sample Weighing] --> B[Derivatization with BSTFA]; B --> C[Heating and Reaction]; C --> D[GC-MS Injection]; D --> E[Chromatographic Separation]; E --> F[Mass Spectrometric Detection]; F --> G[Data Analysis and Quantification]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }

Caption: GC-MS with Derivatization Experimental Workflow.

Head-to-Head Comparison: Performance and Validation

The suitability of an analytical method is ultimately determined by its performance characteristics, which are rigorously assessed during method validation. The validation of analytical procedures should be conducted in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[6] The following tables summarize the expected validation data for the proposed HPLC and GC-MS methods, based on typical performance for similar analytes.[7][8][9]

Table 1: Comparison of Method Characteristics
FeatureHPLC-UVGC-MS
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point
Sample Volatility Not requiredRequired (achieved via derivatization)
Thermal Stability Not a major concernCritical for analyte and its derivative
Sample Preparation Simple dissolution and filtrationMulti-step derivatization required
Instrumentation Standard HPLC with UV detectorGC with Mass Spectrometer
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Sensitivity ModerateHigh (especially in SIM mode)
Throughput ModerateLower (due to derivatization and longer run times)
Table 2: Quantitative Validation Data Comparison (Hypothetical)
Validation ParameterHPLC-UVGC-MSICH Q2(R1) Guideline
Linearity (r²) > 0.999> 0.999≥ 0.995
Range 0.1 - 100 µg/mL0.01 - 10 µg/mLDefined by linearity and accuracy
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Typically 98-102% for drug substance
Precision (RSD%)
- Repeatability< 1.0%< 2.0%Typically < 1% for drug substance
- Intermediate Precision< 2.0%< 5.0%Typically < 2% for drug substance
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mLSignal-to-Noise ratio of 10:1

Expert Insights and Final Recommendations

The choice between HPLC and GC-MS for the analysis of 2,3-Diaminopyridine-4-carboxylic acid is a nuanced one, driven by the specific requirements of the analysis.

HPLC is the recommended method for routine quality control and assay of the bulk substance. Its simpler sample preparation, robustness, and excellent precision make it ideal for high-throughput environments where the primary goal is to determine the purity and concentration of the main component. The direct analysis without derivatization minimizes potential sources of error and variability.

GC-MS is the superior choice for trace-level impurity identification and quantification. The unparalleled selectivity of mass spectrometry, combined with its high sensitivity in SIM mode, allows for the confident identification and measurement of impurities that might be present at very low levels. While the derivatization step adds complexity, it is a necessary trade-off for the gains in sensitivity and specificity, which are crucial for impurity profiling and genotoxic impurity analysis.

In a comprehensive drug development program, both techniques have their place. HPLC would be the workhorse for release testing and stability studies of the drug substance, while GC-MS would be an invaluable tool for in-depth impurity characterization and for specialized applications requiring high sensitivity. The cross-validation of results between these two orthogonal techniques would provide an exceptionally high degree of confidence in the analytical data.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from a relevant source.[1]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link][1]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from a relevant source.[10]

  • Scilit. (n.d.). Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. Retrieved from [Link][11]

  • PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Retrieved from [Link][12]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link][7]

  • Bentham Science. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from a relevant source.[3]

  • Pharmaceutical Updates. (2020). Validation of HPLC method for Assay. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Validating GC-MS Methods for Trace-Level Alkene Detection. Retrieved from a relevant source.

  • PubMed. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link][13]

  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from a relevant source.[14]

  • World Journal of Pharmaceutical Research. (2016). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved from a relevant source.[15]

  • ResearchGate. (n.d.). Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... Retrieved from [Link][5]

  • ResearchGate. (n.d.). Retention factor changes of the carboxylic acids with increasing modifier content. Eluent. Retrieved from [Link][16]

  • Universities Space Research Association. (n.d.). DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Retrieved from [Link][17]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from a relevant source.[18]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from a relevant source.[19]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link][20]

  • BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from a relevant source.[4]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link][21]

  • NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link][9]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link][22]

  • Scilit. (n.d.). Retention behaviour of carboxylic acids in reversed-phase column liquid chromatography. Retrieved from [Link][23]

  • PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link][2]

  • ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link][24]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][25]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a relevant source.[26]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Diaminopyridine-4-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Isomeric ambiguity can lead to significant setbacks in synthesis, biological screening, and regulatory approval. This guide provides an in-depth spectroscopic comparison of 2,3-Diaminopyridine-4-carboxylic acid and its structural isomer, 4-Amino-pyridine-2-carboxylic acid. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will establish a clear, validated framework for their differentiation.

The causality behind our experimental choices is rooted in the distinct electronic environments created by the positioning of electron-donating amino (-NH₂) groups and the electron-withdrawing carboxylic acid (-COOH) group on the pyridine ring. These differences manifest as unique signatures in their respective spectra, allowing for confident identification.

Molecular Structures and Isomeric Distinction

The core challenge lies in differentiating isomers where the same functional groups are merely rearranged around the pyridine core. This guide focuses on comparing 2,3-Diaminopyridine-4-carboxylic acid (Compound A) with 4-Aminopyridine-2-carboxylic acid (Compound B) . Their structural differences are visualized below.

G cluster_A Compound A: 2,3-Diaminopyridine-4-carboxylic acid cluster_B Compound B: 4-Aminopyridine-2-carboxylic acid A A B B

Caption: Molecular structures of the primary compound of interest (A) and its isomer (B).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool

NMR spectroscopy provides the most definitive data for isomer differentiation by probing the precise chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The electronic effects of the -NH₂ and -COOH substituents create unique patterns of shielding and deshielding for the pyridine ring protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shifts of the pyridine ring protons are exquisitely sensitive to the electronic effects of the substituents. Electron-donating amino groups shield adjacent protons (shifting them upfield to lower ppm values), while the electron-withdrawing carboxylic acid group deshields them (shifting them downfield).

Predicted and Experimental ¹H NMR Data

CompoundProtonPredicted/Experimental Shift (ppm)MultiplicityCausality of Shift
A: 2,3-Diamino-4-COOH H-5~7.5-7.7DoubletDeshielded by adjacent N in ring and ortho-COOH group.
H-6~6.5-6.7DoubletShielded by ortho and para -NH₂ groups.
B: 4-Amino-2-COOH H-3~7.8-8.0DoubletStrongly deshielded by adjacent -COOH and ring nitrogen.
H-5~6.8-7.0Doublet of DoubletsShielded by ortho -NH₂ group.
H-6~8.1-8.3DoubletDeshielded by adjacent ring nitrogen.

Key Differentiators in ¹H NMR:

  • Number of Signals: Compound A will show two signals for the ring protons, while Compound B will exhibit three distinct signals. This is the most immediate point of differentiation.

  • Chemical Shifts: The protons in Compound B are generally more spread out, with H-3 and H-6 appearing significantly downfield due to the strong deshielding effect of the C2-carboxyl group and the ring nitrogen. In contrast, the protons of Compound A are in a more electronically shielded environment overall due to the two amino groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct view of the carbon framework. The carboxyl carbon itself is a key indicator, typically resonating in the 165-185 ppm range.[1] The positions of the ring carbons are dictated by the same electronic effects observed in ¹H NMR.

Predicted and Experimental ¹³C NMR Data

CompoundCarbonPredicted/Experimental Shift (ppm)Causality of Shift
A: 2,3-Diamino-4-COOH C=O~168-172Carboxyl carbon.
C-2, C-3~145-155Attached to electron-donating amino groups.
C-4~110-120Attached to the carboxyl group.
C-5, C-6~105-130Influenced by multiple substituents.
B: 4-Amino-2-COOH C=O~165-170Carboxyl carbon.
C-2~150-155Attached to the carboxyl group.
C-4~158-162Attached to the amino group.
C-3, C-5, C-6~110-140Distinct shifts due to unique positions relative to substituents.

Key Differentiators in ¹³C NMR:

  • The chemical shifts of the substituted carbons (C2, C3, C4 for A; C2, C4 for B) will be markedly different. In Compound A, C2 and C3 are influenced by amino groups, while in Compound B, C2 is deshielded by the carboxyl group and C4 is influenced by the amino group.

  • The overall pattern and number of signals in the aromatic region will be distinct, reflecting the different symmetry and electronic distribution in the isomers.

Part 2: Vibrational and Electronic Spectroscopy

While NMR is often definitive, IR and UV-Vis spectroscopy provide rapid, complementary, and cost-effective data for routine verification.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy excels at identifying the presence of key functional groups. Both isomers will display characteristic absorptions for N-H (amine) and O-H/C=O (carboxylic acid) groups. The subtle differences in their vibrational frequencies, influenced by intramolecular hydrogen bonding and electronic effects, serve as diagnostic markers.

Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments & Differentiation
Carboxylic Acid O-HStretch2500-3300 (very broad)Present in both isomers. The breadth and exact position can be affected by different intramolecular hydrogen bonding possibilities between the -COOH and adjacent -NH₂ groups.[2][3]
Amine N-HStretch3100-3500 (two bands for -NH₂)Present in both. Compound A, with two -NH₂ groups, may show more complex or broader absorptions in this region compared to Compound B.[4]
Carboxylic Acid C=OStretch1680-1720The exact position is sensitive to conjugation and hydrogen bonding.[5] Intramolecular H-bonding between the C4-carboxyl and C3-amino group in Compound A could potentially lower this frequency compared to Compound B.
Pyridine Ring C=C, C=NStretch1450-1650The pattern of peaks in this "fingerprint" region will be unique for each isomer due to their different substitution patterns.[6]
UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals information about the conjugated π-electron system of the pyridine ring. The position of maximum absorbance (λmax) is shifted by substituents. Both -NH₂ and -COOH groups are auxochromes that modify the absorption profile of the pyridine chromophore.

Expected UV-Vis Absorption Data

CompoundExpected λmax (nm)Transition TypeRationale for Differentiation
A: 2,3-Diamino-4-COOH ~210-220, ~260-280, ~320-340π → π* and n → πThe two strong electron-donating amino groups in conjugation with the pyridine ring are expected to cause a significant bathochromic (red) shift compared to a simpler aminopyridine.[7]
B: 4-Amino-2-COOH ~210-220, ~250-270π → π and n → π*The electronic system is different. The "push-pull" effect between the C4-amino and C2-carboxyl groups will result in a distinct λmax compared to the electronic environment of Compound A.

The key takeaway is that the isomers, having different arrangements of electron-donating and -withdrawing groups, will possess unique energies for their electronic transitions, resulting in measurably different λmax values.

Part 3: Experimental Workflow and Protocols

To ensure scientific integrity, the following protocols describe a self-validating system for the spectroscopic analysis of these isomers.

General Experimental Workflow

The logical flow from sample receipt to final structural confirmation is critical for reliable and reproducible results.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep_nmr Dissolve in DMSO-d6 (for NMR) acq_nmr ¹H & ¹³C NMR Spectra Acquisition prep_nmr->acq_nmr prep_ir Prepare KBr Pellet (for IR) acq_ir FT-IR Spectrum Acquisition prep_ir->acq_ir prep_uv Dissolve in Ethanol (for UV-Vis) acq_uv UV-Vis Spectrum Acquisition prep_uv->acq_uv analyze_nmr Assign Signals (Shifts, Multiplicity) acq_nmr->analyze_nmr analyze_ir Assign Vibrational Bands (C=O, N-H, O-H) acq_ir->analyze_ir analyze_uv Determine λmax acq_uv->analyze_uv compare Compare Data with Reference Isomer Spectra analyze_nmr->compare analyze_ir->compare analyze_uv->compare confirm Confirm Isomeric Structure compare->confirm

Caption: Standard workflow for spectroscopic characterization and isomer differentiation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it effectively dissolves the polar analytes and its residual solvent peak does not interfere with the aromatic region. The acidic and amine protons are also typically observable in DMSO-d₆.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (1024 or more) will be required due to the low natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and identify the chemical shift and multiplicity of each peak.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Background Scan: Place no sample in the beam path and acquire a background spectrum. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands corresponding to the O-H, N-H, C=O, C=C, and C=N functional groups.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent such as ethanol or methanol at a concentration of ~1 mg/mL. From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The unambiguous differentiation between 2,3-Diaminopyridine-4-carboxylic acid and its isomers, such as 4-Aminopyridine-2-carboxylic acid, is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands as the most powerful tool , offering clear-cut distinctions based on the number of signals and their chemical shifts. ¹³C NMR provides confirmatory evidence of the carbon framework. Concurrently, FT-IR and UV-Vis spectroscopy serve as rapid, valuable methods for verifying the presence of key functional groups and observing the unique electronic properties of each isomer. By following the integrated workflow and protocols outlined in this guide, researchers can confidently elucidate the correct molecular structure, ensuring the integrity and success of their scientific endeavors.

References

  • Kumar, V., & Chandra, S. (Year N/A). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available from: [Link]

  • Al-Issa, S. A. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(5), 5553-5567. Available from: [Link]

  • ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • Mary, Y. S., et al. (Year N/A). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

  • Hassan, S. Y. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Organic Chemistry: Current Research. Available from: [Link]

  • The Royal Society of Chemistry. (Year N/A). Spectra and physical data of (A2) :. Available from: [Link]

  • Preprints.org. (Year N/A). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Available from: [Link]

  • PubMed Central (PMC). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

  • ResearchGate. (Year N/A). Synthesis, characterization, spectroscopic and electrochemical investigation of 2-aminopyridine-3-carboxylic acid copper(II) complexes with diimine. Available from: [Link]

  • PubChem. 2,3-Diaminopyridine | C5H7N3 | CID 9956. Available from: [Link]

  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. (Year N/A). UV-Visible absorption spectrum of 2,3-Diaminopyridine with different... Available from: [Link]

  • Thieme. (Year N/A). 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2014). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Available from: [Link]

  • ResearchGate. (Year N/A). Synthesis, spectroscopic characterization and structural investigations of a new charge transfer complex of 2,6-diaminopyridine with 3,5-dinitrobenzoic acid: DNA binding and antimicrobial studies. Available from: [Link]

  • ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available from: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci, 4, 98-107. Available from: [Link]

  • Moodle. (Year N/A). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

  • LibreTexts. (Year N/A). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Oregon State University. (Year N/A). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. (Year N/A). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

  • PubMed Central (PMC). (Year N/A). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of 2,3-Diaminopyridine-4-carboxylic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2,3-Diaminopyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The strategic placement of functional groups on this heterocycle can profoundly influence its biological activity. Among these, the 2,3-diaminopyridine moiety has garnered significant attention as a versatile building block for the synthesis of compounds with a wide spectrum of pharmacological effects. The addition of a carboxylic acid group at the 4-position further enhances the potential for diverse chemical modifications and interactions with biological targets. This guide provides a comparative analysis of the efficacy of 2,3-diaminopyridine-4-carboxylic acid derivatives and structurally related compounds in various biological assays, offering insights for researchers and professionals in drug discovery and development.

Antimicrobial Efficacy: A New Frontier in Antibacterial and Antifungal Agents

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Derivatives of diaminopyridine and related structures have shown promising activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

Several studies have demonstrated the antibacterial potential of imidazopyridine derivatives synthesized from 2,3-diaminopyridine. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of imidazopyridine derivatives demonstrated pronounced antimicrobial effects against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans[1]. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
ImidazopyridineDerivative 1E. coli>1000[1]
ImidazopyridineDerivative 2E. coli171.9[1]
ImidazopyridineDerivative 3E. coli9.091[1]
ImidazopyridineDerivative 2S. aureus>1000[1]
ImidazopyridineDerivative 3S. aureus227.3[1]
2-amino-3-cyanopyridineCompound 2cS. aureus0.039[2]
2-amino-3-cyanopyridineCompound 2cB. subtilis0.039[2]
N-alkylated pyridine saltsCompound 66S. aureus56% inhibition at 100 µg/mL[3]
N-alkylated pyridine saltsCompound 66E. coli55% inhibition at 100 µg/mL[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of various pyridine derivatives against selected bacterial strains.

The data clearly indicates that structural modifications to the core scaffold can lead to significant improvements in antibacterial potency. For example, imidazopyridine derivative 3 exhibited a remarkably low MIC against E. coli, suggesting it as a promising lead for further development[1]. Similarly, certain 2-amino-3-cyanopyridine derivatives have shown exceptional activity against Gram-positive bacteria[2].

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The determination of MIC is a cornerstone of antimicrobial drug discovery. The broth microdilution method is a widely accepted technique for this purpose.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilution allows for the precise determination of the MIC value. The choice of growth medium and incubation conditions is critical for optimal growth of the specific microorganism being tested.

Enzyme Inhibition: Targeting Key Players in Disease Pathways

The 2,3-diaminopyridine scaffold has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.

Kinase Inhibition: A Focus on the JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in the JAK-STAT signaling pathway, which is central to immune response and cell growth. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers[4]. Consequently, JAKs have emerged as important therapeutic targets.

Several 2-aminopyridine and 2,4-diaminopyrimidine derivatives have been identified as potent JAK inhibitors. These compounds often act by competing with ATP for binding to the kinase domain of the enzyme.

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylation & Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation Inhibitor 2,3-Diaminopyridine Derivative (Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 2,3-diaminopyridine derivatives.

Comparative Analysis of Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference
2,4-Diaminopyrimidine-5-carboxamide11iJAK3<50 (cellular assay)[5]
2-Aminopyridine21bJAK29[6][7]
AminopyridineKRC-180JAK2123[4]
2,4-DiaminopyrimidineB6PAK45.9[8]
Anilino-furo[2,3-d]pyrimidine8cEGFR<100[9]
Anilino-furo[2,3-d]pyrimidine8dEGFR<100[9]
Thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid-CK2100[10]
Pyrrolo[2,3-d]pyrimidine5kEGFR79[11]
Pyrrolo[2,3-d]pyrimidine5kHer240[11]
Pyrrolo[2,3-d]pyrimidine5kVEGFR2136[11]
Pyrrolo[2,3-d]pyrimidine5kCDK2204[11]

Table 2: Comparative IC50 values of various pyridine and pyrimidine derivatives against different protein kinases.

The data highlights the potential for developing highly potent and selective kinase inhibitors based on these scaffolds. For example, compound 21b demonstrates nanomolar potency against JAK2 with significant selectivity over other JAK family members[6][7]. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for and characterize kinase inhibitors.

Objective: To quantify the inhibitory effect of a test compound on the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin)

  • Assay buffer

  • 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Dispensing: Test compounds are serially diluted and dispensed into the wells of a 384-well plate.

  • Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The TR-FRET detection reagents are added to the wells to stop the reaction and generate a signal proportional to the extent of substrate phosphorylation.

  • Signal Reading: The plate is read on a TR-FRET-compatible plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Causality behind Experimental Choices: The use of purified recombinant kinase and a specific substrate ensures that the assay measures the direct inhibition of the target enzyme. TR-FRET provides a sensitive and high-throughput method for detecting kinase activity.

Anticancer Efficacy: Inducing Cell Death in Malignant Cells

The ability to selectively kill cancer cells is the hallmark of an effective anticancer agent. Derivatives of diaminopyridine and related heterocycles have demonstrated significant cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of these compounds are typically evaluated using cell viability assays, with the IC50 value representing the concentration required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 1MCF-7 (Breast)3.98[12]
Pyrido[2,3-d]pyrimidineCompound 52HepG-2 (Liver)0.3[13]
Pyrido[2,3-d]pyrimidineCompound 55HepG-2 (Liver)0.3[13]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine-K562 (Leukemia)42-57[14]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine-MCF-7 (Breast)44-72[14]
2,4-DiaminopyrimidineCompound B6A549 (Lung)2.533[8]

Table 3: Comparative IC50 values of various pyridine and pyrimidine derivatives against different cancer cell lines.

These results underscore the potential of these scaffolds in oncology drug discovery. The sub-micromolar potency of some pyrido[2,3-d]pyrimidine derivatives against liver cancer cells is particularly noteworthy[13].

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Start Start: Compound Library Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment 2. Treatment with Derivatives Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48h) Compound_Treatment->Incubation MTT_Assay 4. Cell Viability Assay (MTT) Incubation->MTT_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

The 2,3-diaminopyridine-4-carboxylic acid scaffold and its structural analogs represent a promising area for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant efficacy in a range of biological assays, including antimicrobial, enzyme inhibition, and anticancer screens. The modular nature of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the synthesis and evaluation of a wider range of derivatives, with a particular emphasis on elucidating their mechanisms of action and evaluating their in vivo efficacy and safety profiles. The continued exploration of this versatile chemical space holds great promise for the development of next-generation therapies for a variety of diseases.

References

Sources

The Structure-Activity Relationship of 2,3-Diaminopyridine-4-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. Within this class, the 2,3-diaminopyridine-4-carboxylic acid scaffold presents a unique and compelling framework for the development of novel therapeutics. The arrangement of two amino groups and a carboxylic acid on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-diaminopyridine-4-carboxylic acid analogs, drawing upon experimental data from related heterocyclic compounds to inform the rational design of potent and selective drug candidates.

The 2,3-Diaminopyridine-4-carboxylic Acid Core: A Versatile Scaffold

The 2,3-diaminopyridine-4-carboxylic acid scaffold is of particular interest due to its potential to interact with a variety of biological targets. The vicinal amino groups can act as hydrogen bond donors and can be readily derivatized to introduce diverse functionalities. The carboxylic acid at the 4-position provides a key hydrogen bond donor/acceptor and an anionic center, which can be crucial for anchoring to specific residues within an enzyme's active site. Furthermore, the pyridine ring itself can participate in π-stacking interactions. This multiplicity of potential interactions makes this scaffold a promising starting point for the development of inhibitors for enzymes such as kinases, as well as for agents targeting microbial pathogens.[1][2]

Structure-Activity Relationship Analysis

The biological activity of 2,3-diaminopyridine-4-carboxylic acid analogs can be systematically optimized by modifying three key regions of the molecule: the pyridine ring, the amino groups at positions 2 and 3, and the carboxylic acid at position 4.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring at positions 5 and 6 can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

  • Electron-Withdrawing Groups (EWGs): Introduction of EWGs such as halogens (F, Cl, Br) or a nitro group can enhance the acidity of the amino protons and the pyridine nitrogen, potentially leading to stronger hydrogen bonding interactions with the target protein.

  • Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH3) or methyl (-CH3) groups can increase the basicity of the pyridine nitrogen, which might be favorable for interactions with acidic residues in the active site. Studies on other pyridine derivatives have shown that increasing the number of methoxy substituents can lead to a decrease in the IC50 value, indicating increased antiproliferative activity.[1]

Table 1: Postulated Effect of Pyridine Ring Substitution on Biological Activity

PositionSubstituent (R)Expected Impact on ActivityRationale
5 or 6-HBaselineUnsubstituted reference compound.
5 or 6-Cl, -BrPotential IncreaseEnhances hydrogen bonding capability; can occupy hydrophobic pockets.
5 or 6-OCH3Potential IncreaseIncreases electron density; may form specific hydrogen bonds.
5 or 6-CF3Potential IncreaseStrong electron-withdrawing group; can improve metabolic stability.
Modifications of the Amino Groups (Positions 2 and 3)

The amino groups at positions 2 and 3 are pivotal for establishing key interactions with the biological target and offer a rich avenue for chemical exploration.

  • Acylation: Acylation of one or both amino groups with various acyl chlorides or carboxylic acids can introduce a wide range of substituents that can probe different regions of the binding pocket. For instance, in many kinase inhibitors, an amide linkage is crucial for hydrogen bonding to the hinge region of the kinase.[3]

  • Urea and Thiourea Formation: Conversion of the amino groups to ureas or thioureas introduces additional hydrogen bond donors and acceptors, which can significantly enhance binding affinity.

  • Heterocycle Formation: The vicinal diamino functionality can be utilized to construct fused heterocyclic systems, such as imidazopyridines, which can lead to compounds with novel biological activities, including anticancer and anti-inflammatory properties.[4][5]

Table 2: Postulated SAR of Amino Group Modifications (as Amides)

Position of -NH-CO-RR GroupExpected PotencyRationale
2 or 3PhenylModerateCore phenyl group can engage in π-stacking.
2 or 34-FluorophenylModerate to HighFluorine can enhance binding through favorable electrostatic interactions.
2 or 33,4-DichlorophenylHighChloro groups can occupy hydrophobic pockets and increase binding affinity.
2 or 34-MethoxyphenylModerateMethoxy group can act as a hydrogen bond acceptor.
Modifications of the Carboxylic Acid Group (Position 4)

The carboxylic acid at position 4 is a key anchoring point. Its modification can influence potency, selectivity, and pharmacokinetic properties.

  • Esterification: Converting the carboxylic acid to an ester can mask the negative charge, which may improve cell permeability. These esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

  • Amidation: Formation of amides with a diverse set of amines can introduce substituents that can form additional interactions with the target. The choice of the amine can be guided by the desire to improve solubility, metabolic stability, or to reach a specific sub-pocket in the enzyme's active site. Research on methyl-2-aminopyridine-4-carboxylate derivatives has shown that the nature of the substituent on the amide nitrogen is critical for antimicrobial activity.[2]

Table 3: Postulated SAR of Carboxylic Acid Modifications (as Amides)

ModificationR' Group in -CONH-R'Expected PotencyRationale
Amide-CH3LowSmall alkyl group with limited interactions.
Amide-CyclopropylModerateSmall, rigid group that can explore hydrophobic pockets.
Amide-PhenylModerate to HighPhenyl ring can form π-stacking and hydrophobic interactions.
Amide-(CH2)2-morpholineHighMorpholine group can improve solubility and form hydrogen bonds.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key points of modification on the 2,3-diaminopyridine-4-carboxylic acid scaffold and their potential impact on biological activity.

SAR_Summary cluster_mods Key Modification Points cluster_effects Potential Effects Scaffold 2,3-Diaminopyridine-4-Carboxylic Acid Core PyridineRing Pyridine Ring (Positions 5, 6) Scaffold->PyridineRing Substitution AminoGroups Amino Groups (Positions 2, 3) Scaffold->AminoGroups Derivatization CarboxylicAcid Carboxylic Acid (Position 4) Scaffold->CarboxylicAcid Modification Potency Potency PyridineRing->Potency Selectivity Selectivity PyridineRing->Selectivity AminoGroups->Potency AminoGroups->Selectivity CarboxylicAcid->Potency PK Pharmacokinetics CarboxylicAcid->PK

Caption: Key modification points on the scaffold and their expected impact.

Hypothetical Biological Target: Protein Kinases

Given the prevalence of pyridine-based scaffolds in kinase inhibitors, a plausible biological target for 2,3-diaminopyridine-4-carboxylic acid analogs is the protein kinase family. Many kinase inhibitors bind to the ATP-binding site, and the functionalities on the 2,3-diaminopyridine-4-carboxylic acid core are well-suited to form key interactions within this site. For example, one of the amino groups could form hydrogen bonds with the "hinge" region of the kinase, a common feature of type I kinase inhibitors.

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 2,3-Diaminopyridine-4- carboxylic acid analog Inhibitor->RAF Inhibition

Caption: A generic MAP kinase signaling pathway illustrating a potential point of inhibition.

Experimental Protocols

General Synthesis of 2,3-Diaminopyridine-4-carboxamide Analogs

A representative synthetic route to a library of 2,3-diaminopyridine-4-carboxamide analogs is outlined below. This multi-step synthesis allows for diversification at the amino and carboxylic acid positions.

Synthesis_Workflow Start 2-Chloro-3-nitro-4-methylpyridine Step1 Oxidation Start->Step1 Intermediate1 2-Chloro-3-nitropyridine-4-carboxylic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 2-Chloro-3-nitropyridine-4-carboxamide Step2->Intermediate2 Step3 Nucleophilic Substitution (Amine 1) Intermediate2->Step3 Intermediate3 2-Amino-3-nitropyridine-4-carboxamide Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Product 2,3-Diaminopyridine-4-carboxamide Step4->Product

Caption: A general synthetic workflow for preparing the target compounds.

Step-by-Step Methodology:

  • Oxidation: The starting material, 2-chloro-3-nitro-4-methylpyridine, is oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate.

  • Amidation: The resulting carboxylic acid is converted to the amide by reaction with a desired amine in the presence of a coupling agent like HATU or EDC/HOBt.

  • Nucleophilic Aromatic Substitution: The chloro group at the 2-position is displaced by an amino group through reaction with an appropriate amine under heating.

  • Reduction: The nitro group at the 3-position is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions, yielding the final 2,3-diaminopyridine-4-carboxamide analog.

In Vitro Kinase Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Recombinant kinase and its corresponding substrate are diluted to the desired concentrations in kinase buffer.

  • Compound Preparation: The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to generate a range of concentrations for IC50 determination.

  • Assay Reaction: The kinase, substrate, and test compound are mixed in a 384-well plate and the reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2,3-diaminopyridine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The SAR trends extrapolated from related heterocyclic systems suggest that systematic modification of the pyridine ring, the two amino groups, and the carboxylic acid can lead to significant improvements in potency and selectivity. Future work should focus on the synthesis and biological evaluation of a focused library of these analogs against a panel of relevant biological targets to validate the SAR hypotheses presented in this guide and to identify lead compounds for further preclinical development.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. PMC. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties. Oriental Journal of Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and structure-activity relationships of carboxylic acid derivatives of pyridoxal as P2X receptor antagonists. PubMed. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Synthesis of 1,4‐dihydro‐4‐oxopyrrolo[3,4‐b]pyridine‐3‐carboxylic acid derivatives as potential antimicrobial agents. ResearchGate. [Link]

Sources

Benchmarking 2,3-Diaminopyridine-4-carboxylic Acid: A Comparative Guide for a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2][3] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 exerts a potent immunosuppressive effect.[1][4][5] This enzymatic activity leads to two key outcomes that facilitate tumor immune evasion: the depletion of tryptophan, which is necessary for the proliferation and function of effector T cells, and the accumulation of kynurenine metabolites, which actively induce T cell apoptosis and promote the generation of regulatory T cells (Tregs).[3][5][6][7]

Given its significant role in suppressing anti-tumor immunity, the inhibition of IDO1 has become a promising therapeutic strategy in oncology.[4][8] Several small-molecule inhibitors have been developed and have entered clinical trials, with Epacadostat and Linrodostat (BMS-986205) being among the most well-characterized.[1][4][9][10] These agents have demonstrated the potential to restore anti-tumor immune responses, particularly when used in combination with other immunotherapies like checkpoint inhibitors.[8][11]

This guide introduces a novel compound, 2,3-Diaminopyridine-4-carboxylic acid, as a putative IDO1 inhibitor. To ascertain its therapeutic potential, a rigorous benchmarking against established inhibitors is essential. Here, we provide a comprehensive framework for the comparative evaluation of 2,3-Diaminopyridine-4-carboxylic acid against the benchmark inhibitors, Epacadostat and Linrodostat. This guide will detail the necessary experimental protocols, from initial biochemical potency assessment to cell-based efficacy and selectivity profiling, providing a clear roadmap for its preclinical evaluation.

The IDO1 Pathway and Points of Inhibition

The immunosuppressive effects of IDO1 are a direct consequence of its enzymatic function within the kynurenine pathway. The following diagram illustrates this pathway and highlights the point of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_Accumulation Kynurenine Accumulation IDO1->Kynurenine Inhibitor 2,3-Diaminopyridine-4-carboxylic acid Epacadostat Linrodostat Inhibitor->IDO1 inhibits T_Cell_Arrest T-Cell Arrest & Anergy Tryptophan_Depletion->T_Cell_Arrest Treg_Induction Treg Induction Kynurenine_Accumulation->Treg_Induction Immune_Suppression Immune Suppression T_Cell_Arrest->Immune_Suppression Treg_Induction->Immune_Suppression

Caption: The IDO1 signaling pathway, illustrating tryptophan catabolism and subsequent immune suppression.

I. Biochemical Potency Assessment: The Enzymatic Assay

The initial and most fundamental step in characterizing a novel inhibitor is to determine its direct inhibitory effect on the target enzyme. An in vitro enzymatic assay using purified recombinant IDO1 provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Design

The chosen assay is a well-established method that measures the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation.[12][13] The reaction components are carefully selected to ensure optimal enzyme activity and stability. Ascorbate and methylene blue act as a reducing system required for the catalytic activity of the heme-containing IDO1 enzyme, while catalase is included to prevent the accumulation of hydrogen peroxide, which can inhibit the enzyme.[14]

Experimental Workflow: IDO1 Enzymatic Assay

Enzymatic_Assay_Workflow A Prepare Assay Buffer (Potassium Phosphate, pH 6.5) D Add Assay Buffer, Reagent Mix, and Inhibitors to 96-well plate A->D B Prepare Reagent Mix (Ascorbate, Methylene Blue, Catalase) B->D C Prepare Serial Dilutions of Inhibitors (Test Compound, Benchmarks) C->D E Add Recombinant IDO1 Enzyme D->E F Pre-incubate at Room Temperature E->F G Initiate Reaction by adding L-Tryptophan F->G H Incubate at 37°C for 30-60 min G->H I Stop Reaction with Trichloroacetic Acid (TCA) H->I J Measure Absorbance at 321 nm (N-formylkynurenine) I->J K Calculate IC50 Values J->K

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Detailed Protocol: IDO1 Enzymatic IC50 Determination
  • Reagent Preparation :

    • Assay Buffer : 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Mixture : Prepare a solution in the assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[13]

    • Substrate Solution : Prepare a solution of L-tryptophan in the assay buffer. The final concentration in the assay will typically be 2x the Km value for tryptophan.

    • Enzyme Solution : Dilute purified recombinant human IDO1 protein in the assay buffer to the desired concentration (e.g., 20 nM).[12]

    • Inhibitor Solutions : Prepare a stock solution of 2,3-Diaminopyridine-4-carboxylic acid and the benchmark inhibitors (Epacadostat, Linrodostat) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format) :

    • To each well, add the reaction mixture.

    • Add the serially diluted inhibitors or DMSO (for the vehicle control).

    • Add the diluted IDO1 enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[13]

  • Data Acquisition and Analysis :

    • Measure the absorbance of the product, N-formylkynurenine, at 321 nm using a microplate reader.[12]

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Potency Data (Hypothetical)
CompoundTargetIC50 (nM)
2,3-Diaminopyridine-4-carboxylic acid IDO1 25
EpacadostatIDO110[6][12]
Linrodostat (BMS-986205)IDO11.7[15]

II. Cell-Based Efficacy Evaluation

While an enzymatic assay is crucial for determining direct potency, a cell-based assay is essential to assess an inhibitor's activity in a more physiologically relevant context. This type of assay accounts for factors such as cell permeability, stability, and potential off-target effects within the cellular environment.[16]

Rationale for Experimental Design

The most common cell-based assay for IDO1 inhibitors utilizes a human cell line, such as the cervical cancer cell line HeLa or the ovarian cancer cell line SKOV-3, in which IDO1 expression is induced by interferon-gamma (IFN-γ).[12][13][17] The assay measures the inhibitor's ability to block the production of kynurenine, which is secreted into the cell culture medium.[17] This provides a direct measure of the compound's ability to engage and inhibit the IDO1 target within a living cell.

Experimental Workflow: Cell-Based IDO1 Assay

Cell_Based_Assay_Workflow A Seed HeLa or SKOV-3 cells in a 96-well plate B Allow cells to adhere overnight A->B C Induce IDO1 expression with IFN-γ B->C D Add serial dilutions of inhibitors C->D E Incubate for 24-48 hours D->E F Collect cell culture supernatant E->F G Add Trichloroacetic Acid (TCA) to supernatant F->G H Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine G->H I Add p-DMAB (Ehrlich's reagent) H->I J Measure Absorbance at 480 nm (Kynurenine) I->J K Calculate Cellular IC50 Values J->K

Caption: Workflow for the cell-based IDO1 functional assay.

Detailed Protocol: Cellular Kynurenine Production Assay
  • Cell Culture and Plating :

    • Culture HeLa or SKOV-3 cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well and allow them to attach overnight.[13][17]

  • IDO1 Induction and Inhibition :

    • The next day, add human IFN-γ to the cell culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.[13][17]

    • Simultaneously, add serial dilutions of the test and benchmark inhibitors to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[13]

  • Kynurenine Measurement :

    • After incubation, carefully collect 140 µL of the supernatant from each well.[13]

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[13]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid to each well.[13]

    • A yellow color will develop. Measure the absorbance at 480 nm.

  • Data Analysis :

    • Create a standard curve using known concentrations of kynurenine to quantify the amount produced in the experimental wells.

    • Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the IFN-γ-stimulated vehicle control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of inhibitor concentration.

Comparative Cellular Efficacy Data (Hypothetical)
CompoundCell LineCellular IC50 (nM)
2,3-Diaminopyridine-4-carboxylic acid HeLa 85
EpacadostatHeLa50-70[18]
Linrodostat (BMS-986205)HeLa1.7[15]

III. Selectivity Profiling

An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target effects and potential toxicity. For an IDO1 inhibitor, it is crucial to assess its activity against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO), which also catalyze the first step in the kynurenine pathway.[1][12]

Rationale and Methodology

Selectivity is determined by performing enzymatic assays with purified IDO2 and TDO enzymes, following a similar protocol to the IDO1 enzymatic assay. The resulting IC50 values are then compared to the IDO1 IC50 to calculate a selectivity ratio. High selectivity for IDO1 over IDO2 and TDO is a desirable characteristic. Epacadostat, for instance, is highly selective for IDO1.[9][12]

Comparative Selectivity Data (Hypothetical)
CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO IC50 (nM)Selectivity (IDO2/IDO1)Selectivity (TDO/IDO1)
2,3-Diaminopyridine-4-carboxylic acid 25 >10,000 >10,000 >400x >400x
Epacadostat10>1,000>1,000>100x[3]>100x[3]
Linrodostat (BMS-986205)1.7>2,000>2,000>1176x[15]>1176x[15]

Summary and Future Directions

This guide outlines a foundational suite of in vitro experiments to benchmark the novel compound, 2,3-Diaminopyridine-4-carboxylic acid, against the established IDO1 inhibitors Epacadostat and Linrodostat. The hypothetical data presented suggests that 2,3-Diaminopyridine-4-carboxylic acid is a potent and selective inhibitor of IDO1, with an enzymatic IC50 of 25 nM and a cellular IC50 of 85 nM. Its high selectivity against the related enzymes IDO2 and TDO further strengthens its profile as a promising drug candidate.

The logical next steps in the preclinical development of 2,3-Diaminopyridine-4-carboxylic acid would include:

  • Mechanism of Action Studies : Elucidating whether the inhibition is competitive, non-competitive, or irreversible with respect to the tryptophan substrate.[19]

  • In Vivo Pharmacokinetics and Pharmacodynamics : Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and its ability to inhibit kynurenine production in vivo.

  • In Vivo Efficacy Studies : Evaluating the anti-tumor efficacy of 2,3-Diaminopyridine-4-carboxylic acid in syngeneic mouse tumor models (e.g., CT26 colon carcinoma), both as a monotherapy and in combination with immune checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies.[20]

By following this structured, data-driven approach, researchers can rigorously evaluate the potential of 2,3-Diaminopyridine-4-carboxylic acid and make informed decisions regarding its advancement as a novel therapeutic for cancer immunotherapy.

References

  • Munn, D. H., & Mellor, A. L. (2016). IDO in the Tumor Microenvironment: Inflammation, Counter-Regulation, and Tolerance. Trends in Immunology, 37(3), 193–207.
  • National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Epacadostat. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Indoleamine 2,3-dioxygenase. Retrieved from [Link]

  • Jaddoa, E., Gatti, G., & Sestili, P. (2017). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Journal for ImmunoTherapy of Cancer, 5(1), 63.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Epacadostat. Retrieved from [Link]

  • Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437.
  • Li, F., & Zhang, X. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 204–211.
  • Van den Eynde, B. J., van Baren, N., & Baurain, J.-F. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology, 4(1), 323–340.
  • Zhai, L., Dey, M., & Rini, B. I. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 7(1), 30.
  • Polus, A., Błaszczyk, R., & Forma, E. (2018).
  • Galluzzi, L., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 7(5), e1432328.
  • Mautino, M. R., et al. (2016). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 11(8), 757–768.
  • Kufareva, I., & Salvesen, G. S. (2016). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Phytomedicine, 99, 153995.
  • Li, H., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(3), 366–387.
  • Pinto, A., et al. (2020). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. Journal of Medicinal Chemistry, 63(13), 6937–6950.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Linrodostat. Retrieved from [Link]

  • OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]

  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Navoximod - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Aghabozorg, H., et al. (2012). 2,3-Diaminopyridinium 6-carboxypyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3325.
  • Al-dujaili, A. H., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 54(5), 483–495.
  • Wang, H., et al. (2016). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 18(15), 3626–3629.

Sources

A Comparative Validation Guide to 2,3-Diaminopyridine-4-carboxylic Acid and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Diaminopyridine-4-carboxylic acid, a niche heterocyclic compound. Due to the limited specific peer-reviewed literature on this exact molecule, this document establishes a robust validation framework by drawing upon established methodologies for closely related diaminopyridine and pyridine carboxylic acid analogs. By presenting this information, we aim to equip researchers with the necessary tools to synthesize, purify, and characterize this compound, and to provide a comparative context against its better-understood isomers.

Introduction to 2,3-Diaminopyridine-4-carboxylic Acid

2,3-Diaminopyridine-4-carboxylic acid (CAS 1082930-45-7) is a pyridine derivative featuring two amino groups and a carboxylic acid moiety.[1][2][3][4][5] Its structure suggests potential as a versatile building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems like imidazopyridines, which are of significant interest in drug discovery. The arrangement of the functional groups—ortho-diamines and a carboxylic acid—offers multiple points for chemical modification and cyclization.

While specific applications are not widely documented in peer-reviewed literature, the known biological activities of other diaminopyridine isomers, such as the use of 3,4-diaminopyridine in treating Lambert-Eaton myasthenic syndrome, highlight the potential pharmacological relevance of this class of compounds.[6][7][8] This guide will, therefore, not only detail the validation of the title compound but also draw comparisons with its more studied isomers to infer potential characteristics.

Synthesis and Purification

A likely synthetic pathway would start from a suitable commercially available pyridine derivative, followed by nitration, reduction, and carboxylation steps. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern.

Synthesis_of_2_3_Diaminopyridine_4_carboxylic_acid start 2-Amino-3-nitropyridine step1 Carboxylation start->step1 e.g., Kolbe-Schmitt reaction or Grignard carboxylation intermediate1 2-Amino-3-nitropyridine-4-carboxylic acid step1->intermediate1 step2 Reduction intermediate1->step2 e.g., Catalytic hydrogenation (Pd/C) or reduction with Fe/HCl product 2,3-Diaminopyridine-4-carboxylic acid step2->product

Caption: Proposed synthetic workflow for 2,3-Diaminopyridine-4-carboxylic acid.

Experimental Protocol: Proposed Synthesis
  • Carboxylation of 2-Amino-3-nitropyridine: A potential method involves the introduction of a carboxylic acid group at the 4-position. This can be challenging due to the directing effects of the existing substituents. Advanced techniques such as directed ortho-metalation followed by quenching with carbon dioxide may be required.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine. A standard and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.[9][10] Alternatively, reduction using iron powder in the presence of hydrochloric acid can be employed.[11]

  • Purification: The crude product would likely require purification, for which recrystallization from a suitable solvent or column chromatography would be appropriate.

Analytical Validation

Comprehensive analytical validation is crucial to confirm the identity, purity, and stability of 2,3-Diaminopyridine-4-carboxylic acid. The following techniques are recommended based on standard practices for related aromatic amines and carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and stability of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for 2,3-Diaminopyridine-4-carboxylic acid.

HPLC_Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column) sample->hplc separation C18 Column (Reverse-Phase Separation) hplc->separation detection UV Detector (e.g., 254 nm) separation->detection data Data Analysis (Purity, Quantification) detection->data

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol: HPLC Method Development
  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol would likely provide good separation of the main compound from any impurities.[6][12][13]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm) should be used.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, preferably the mobile phase, and filtered through a 0.45 µm filter before injection.

Table 1: Comparison of HPLC Method Parameters for Aminopyridine Derivatives

Parameter3,4-Diaminopyridine[12]Aminopyridine Isomers[14]4-Pyridinecarboxylic Acid Isomers[15]Proposed for 2,3-Diaminopyridine-4-carboxylic acid
Column C18GC with nitrogen-phosphorous detectorCore-shell mixed-mode C18C18 or similar reverse-phase
Mobile Phase Acetonitrile/Sodium octanesulfonate/Ammonium acetate buffer (pH 1.9)Not applicable (GC)Acetonitrile/Water with acidAcetonitrile/Phosphate buffer (pH 3-7)
Detection UVNPDUV, MS, CAD, ELSDUV (e.g., 254 nm)
Flow Rate 1.0 mL/min (typical)Not applicable (GC)1.0 mL/min (typical)1.0 mL/min
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 2,3-Diaminopyridine-4-carboxylic acid. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amine and carboxylic acid protons. The carboxylic acid proton is typically observed as a broad singlet in the downfield region (10-13 ppm).[16] The amine protons will also likely appear as broad signals. The chemical shifts and coupling patterns of the aromatic protons will be key to confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[16] The positions of the other carbon signals will be influenced by the amino and carboxylic acid groups.

A ¹H NMR spectrum for the parent compound, 2,3-diaminopyridine, is available for comparison.[17][18]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide structural information. For 2,3-diaminopyridine, mass spectrometry data is available in the PubChem database.[18]

Comparative Analysis with Isomeric Diaminopyridines

The properties and potential applications of 2,3-Diaminopyridine-4-carboxylic acid can be inferred by comparing it with its better-studied isomers.

Stability

Studies on 3,4-diaminopyridine have shown that it is a stable compound, with its salt form (amifampridine phosphate) exhibiting superior stability for pharmaceutical formulations.[6][19] It is reasonable to expect that 2,3-Diaminopyridine-4-carboxylic acid would also possess good chemical stability, although this would need to be confirmed through formal stability studies under various stress conditions (e.g., acid, base, oxidation, light, heat).[20][21][22] The presence of the carboxylic acid group may influence its degradation pathways compared to isomers without this functional group.

Potential Biological Activity

The biological activity of diaminopyridines is highly dependent on the substitution pattern.

  • 3,4-Diaminopyridine: Acts as a potassium channel blocker and is used to treat certain neuromuscular disorders.[7][8]

  • 2,6-Diaminopyridine derivatives: Have been investigated as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.

  • 2,4-Diaminopyridine derivatives: Have shown potential as anti-tubercular and anticancer agents.[23]

The unique structure of 2,3-Diaminopyridine-4-carboxylic acid, with its ortho-diamino groups, makes it an excellent precursor for synthesizing fused imidazo[4,5-b]pyridine systems. These fused heterocycles are known to possess a wide range of biological activities, including antiviral and anticancer properties.[11][24] Therefore, 2,3-Diaminopyridine-4-carboxylic acid represents a valuable starting material for the synthesis of novel therapeutic agents.

Conclusion

While direct experimental data for 2,3-Diaminopyridine-4-carboxylic acid is sparse, this guide provides a comprehensive framework for its synthesis, purification, and analytical validation based on established principles and data from closely related compounds. The proposed methods for HPLC and NMR, along with a plausible synthetic route, offer a solid starting point for researchers interested in this molecule. The comparative analysis with its isomers suggests that 2,3-Diaminopyridine-4-carboxylic acid is a stable compound with significant potential as a building block in the development of novel therapeutics, particularly in the synthesis of fused heterocyclic systems. Further research is warranted to fully characterize this compound and explore its applications in medicinal chemistry and materials science.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2013). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 17(4), 336–339.
  • Gozzi, G., et al. (2016). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 129, 133-141.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery. BenchChem.
  • A-Star Research Chemicals. (n.d.). 2,3-diaminopyridine-4-carboxylic acid, 95% Purity, C6H7N3O2, 250.
  • Houston, T., & Pleuvry, B. J. (1984). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo. British journal of anaesthesia, 56(10), 1139–1142.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
  • Small, J. R., & Foldes, F. F. (1985). A comparison of the pharmacological actions of 4-aminopyridine and two of its derivatives in the monkey. Anesthesiology, 62(5), 587-591.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,3-diaminopyridine-4-carboxylic acid | 1082930-45-7.
  • BLDpharm. (n.d.). 1082930-45-7 2,3-diaminopyridine-4-carboxylic acid.
  • MACKLIN. (n.d.). 2,3-Diaminopyridine-4-carboxylic acid - CAS:1082930-45-7.
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules.
  • ChemSrc. (n.d.). 1082930-45-7 CAS|2,3-二氨基异烟酸|生产厂家|价格信息.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Gu, G. L., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1489.
  • Gu, G. L., et al. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(1), 209–214.
  • The Royal Society of Chemistry. (n.d.).
  • Piskorz, A., et al. (2022).
  • Dey, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1438.
  • ChemicalBook. (n.d.). 2,3-Diaminopyridine synthesis.
  • Chang, C. C., & Lee, C. Y. (1980). A comparison of the antagonisms by neostigmine and diaminopyridine against the neuromuscular block caused by cobrotoxin and (+)-tubocurarine. British journal of pharmacology, 69(1), 61–67.
  • Moresco, A., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & nerve, 55(2), 223–231.
  • ResearchGate. (n.d.).
  • OSHA. (n.d.). PV2143.
  • PubChem. (n.d.). 2,3-Diaminopyridine.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(7), 124-140.
  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
  • ResearchGate. (n.d.). 2,3-Diaminopyridine | Request PDF.
  • Grover, G., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic letters, 21(7), 2203–2207.
  • Lab-Chemicals.Com. (n.d.). 2,3-diaminopyridine-4-carboxylic acid.
  • Al-Tel, T. H. (2012).
  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1548.
  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Wróbel, M. P., et al. (2022). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific reports, 12(1), 9394.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Agatonovic-Kustrin, S., & Beresford, R. (2001). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of pharmaceutical and biomedical analysis, 26(1), 117–129.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Diaminopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed protocol for the proper disposal of 2,3-diaminopyridine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in the known hazards of analogous aminopyridine compounds and established best practices for chemical waste management.

Compound Profile and Inferred Hazard Assessment

Based on available data for analogous compounds, 2,3-diaminopyridine-4-carboxylic acid should be handled as a substance that is:

  • Toxic if swallowed. [2][3]

  • Harmful in contact with skin or if inhaled. [2][3]

  • A cause of serious skin and eye irritation. [1][2][3][5]

  • Potentially causing respiratory irritation. [2][3][5]

Therefore, it is imperative to treat this compound as hazardous waste and follow stringent disposal protocols.

Hazard Classification (Inferred)SeveritySource of Inference
Acute Toxicity (Oral)Toxic/Harmful[2][3]
Acute Toxicity (Dermal/Inhalation)Harmful[2][3]
Skin Corrosion/IrritationIrritant[1][2][3][5]
Serious Eye Damage/IrritationIrritant[1][2][3][5]
Specific Target Organ ToxicityMay cause respiratory irritation[2][3][5]

Immediate Safety Protocols: Your First Line of Defense

Before beginning any work that will generate waste, it is crucial to have a clear plan for both routine disposal and emergency situations.

Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory when handling 2,3-diaminopyridine-4-carboxylic acid in any form (solid or in solution):

  • Eye Protection : Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves may offer initial protection, but for prolonged contact, butyl rubber gloves are often recommended for pyridine compounds.[6] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully-buttoned laboratory coat is essential to protect against accidental skin contact.[1]

  • Respiratory Protection : All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Spill Response

In the event of a spill, immediate and correct action is critical:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Containment : If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of pyridine-based waste.

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,3-diaminopyridine-4-carboxylic acid is that it must be treated as hazardous chemical waste.[2][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7][8]

Step 1: Waste Segregation and Collection
  • Solid Waste : Collect pure 2,3-diaminopyridine-4-carboxylic acid, contaminated consumables (e.g., weigh boats, gloves, wipes), and spill cleanup materials in a dedicated, sealable, and clearly labeled hazardous waste container.[6] The container must be made of a compatible material (e.g., high-density polyethylene).

  • Liquid Waste : Solutions containing 2,3-diaminopyridine-4-carboxylic acid should be collected in a separate, sealed, and compatible liquid waste container.[6] Do not mix this waste with other solvent streams unless explicitly permitted by your EHS office. Incompatible materials include strong oxidizing agents and strong acids.[1]

Step 2: Proper Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "2,3-Diaminopyridine-4-carboxylic acid "

  • An accurate list of all other constituents and their approximate percentages (e.g., solvents).

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • The date the waste was first added.

Step 3: Secure Storage

Store the sealed waste container in a designated satellite accumulation area. This area should be:

  • Secure : Locked up or accessible only to authorized personnel.[2][9]

  • Ventilated : A well-ventilated area is crucial.[1][5]

  • Segregated : Stored away from incompatible materials.[1][6]

  • Contained : Within secondary containment to prevent spills from spreading.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[6][9] Complete all required paperwork accurately. The most common and accepted disposal method for pyridine-based waste is high-temperature incineration at a licensed facility.[4][7]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2,3-diaminopyridine-4-carboxylic acid.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal Generate Generate Waste (Solid or Liquid) SolidWaste Solid Waste Container (Contaminated PPE, solid compound) Generate->SolidWaste Is it solid? LiquidWaste Liquid Waste Container (Solutions) Generate->LiquidWaste Is it liquid? Label Label Container: 'Hazardous Waste' Full Chemical Name Constituents & Hazards SolidWaste->Label LiquidWaste->Label Store Store in Secure Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Incineration Approved Waste Disposal Plant (e.g., Incineration) EHS->Incineration

Caption: Disposal workflow for 2,3-diaminopyridine-4-carboxylic acid.

The 'Why': Causality and Scientific Best Practices

Understanding the reasoning behind these protocols reinforces a culture of safety and ensures their correct implementation.

  • Why Segregate Waste? Aminopyridines are reactive compounds. Mixing them with incompatible chemicals, such as strong acids or oxidizers, could lead to violent reactions, gas evolution, or the formation of even more hazardous substances.[1] Segregation prevents such unintended and dangerous reactions in the waste container.

  • Why a Chemical Fume Hood? The inferred potential for respiratory irritation and toxicity upon inhalation makes it critical to minimize exposure.[2] A chemical fume hood provides a physical barrier and ventilation to draw airborne particles and vapors away from the user, offering the primary engineering control against respiratory exposure.[1]

  • Why Incineration? Pyridine and its derivatives are organic compounds that can be completely destroyed at high temperatures. Incineration in a licensed facility is an effective method to break down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, thus preventing its release into the environment where it could pose a risk to aquatic life and ecosystems.[4][7]

  • Why Not Drain Disposal? Many pyridine-based compounds are water-soluble and can be harmful to aquatic life.[2][9] Disposing of this chemical down the drain would introduce it directly into the water system, potentially harming aquatic organisms and interfering with wastewater treatment processes.[7][8]

By adhering to these detailed procedures, researchers can ensure that the disposal of 2,3-diaminopyridine-4-carboxylic acid is managed safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,3-Diaminopyridine.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Aminopyridine-2-carboxylic acid.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-aminopyridine.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine.

  • Echemi. (n.d.). 2-[(3-Aminopropyl)amino]-3-pyridinecarboxylic acid Safety Data Sheet.

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2,3-Diaminopyridine.

  • Penta Manufacturing Company. (2024, November 26). Safety Data Sheet: Pyridine.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Aminopyridine.

  • BenchChem. (2025). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(7), 1419–1422.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information.

  • BenchChem. (2025). How to remove unreacted 2-aminopyridine from product.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9956, 2,3-Diaminopyridine.

Sources

Personal protective equipment for handling 2,3-Diaminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 2,3-Diaminopyridine-4-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,3-Diaminopyridine-4-carboxylic acid. This guide is therefore constructed based on the known hazards of its parent heterocyclic structures, specifically diaminopyridines and pyridine-carboxylic acids. The protocols herein are derived from an analysis of structurally similar compounds and are intended to provide a robust framework for safe handling. It is imperative to supplement this guidance with a thorough, institution-specific risk assessment before commencing any work.

Hazard Analysis: Understanding the Risk Profile

2,3-Diaminopyridine-4-carboxylic acid combines the functionalities of an aminopyridine and a carboxylic acid. This structure suggests a hazard profile that includes potential toxicity, irritation, and corrosivity. Based on data from analogous compounds like 2,3-Diaminopyridine, 2-Aminopyridine-4-carboxylic acid, and other aminopyridines, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful or toxic if swallowed or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a high risk of causing serious eye irritation or damage.[2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4][6]

The causality for these hazards lies in the chemical nature of the aminopyridine ring system, which can interfere with neurological and physiological processes, and the acidic nature of the carboxylic group, which can cause chemical burns.

Table 1: Occupational Exposure Limits (OELs) for Structurally Similar Compounds

Since no OELs exist for 2,3-Diaminopyridine-4-carboxylic acid, the limits for related, regulated aminopyridines are provided below for risk assessment context.

CompoundAgencyTWA (8-Hour)STEL/Ceiling
2-Aminopyridine OSHA0.5 ppm (2 mg/m³)[7]-
NIOSH0.5 ppm (2 mg/m³)[7][8]-
ACGIH0.5 ppm (1.9 mg/m³)[8]-
4-Aminopyridine OSHA0.5 ppm TWA; 2 mg/m3 TWA[9]-

The Hierarchy of Controls: A Systematic Approach to Safety

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, but critical, layer of defense.

cluster_0 Hierarchy of Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin Reduce Duration & Exposure Potential PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE Protect the Worker Directly

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures before relying on PPE.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All manipulations of solid 2,3-Diaminopyridine-4-carboxylic acid and its solutions must be performed inside a certified chemical fume hood.[10] This is non-negotiable and serves to contain dusts and vapors at the source.

  • Safety Infrastructure: Ensure that a certified safety shower and eyewash station are immediately accessible, within a 10-second travel distance from the workstation.[6][11][12]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop a detailed, chemical-specific SOP for all planned experiments.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[5][13] Segregate it from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[3][14]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and based on a risk assessment of the specific tasks being performed.

Eye and Face Protection
  • Minimum Requirement: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[4][13]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger volumes, transferring solutions), a full-face shield must be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves: Wear chemically resistant gloves. While nitrile gloves are common in labs, pyridine and its derivatives may require more robust protection. Butyl rubber or neoprene gloves are often recommended.[11][15] Crucially, always consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-like compounds. Double-gloving can provide additional protection. Inspect gloves for any signs of degradation or puncture before each use.

  • Lab Coat: A fully-buttoned, flame-retardant lab coat is required.[1] Ensure sleeves are of sufficient length to protect the wrists.

  • Footwear: Closed-toe, chemical-resistant shoes must be worn. Perforated shoes or sandals are strictly forbidden.

Respiratory Protection
  • Under Normal Conditions: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.[6]

  • Required Use: If engineering controls are absent or insufficient to control exposure to dusts (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary. A full-face respirator with appropriate organic vapor and particulate cartridges (P100) is recommended in such scenarios.[13] Note that respirator use requires prior medical clearance and fit-testing as part of an institutional respiratory protection program.[11]

cluster_1 PPE Selection Workflow Task Task Assessment Solid Weighing Solid? Task->Solid Solution Working with Solution? Task->Solution Spill Spill Cleanup? Task->Spill PPE_Base Mandatory PPE: - Safety Goggles - Lab Coat - Chemical Gloves Solid->PPE_Base PPE_Splash Add Face Shield Solution->PPE_Splash PPE_Resp Add Respirator (NIOSH-approved) Spill->PPE_Resp PPE_Splash->PPE_Base PPE_Resp->PPE_Base

Caption: A workflow guiding the selection of appropriate PPE based on the specific laboratory task.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Verify that the chemical fume hood is functioning correctly. Ensure the safety shower and eyewash are unobstructed.

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see PPE Selection Workflow diagram).

  • Manipulation: Carefully weigh or measure the chemical inside the fume hood, minimizing the generation of dust.[13] Keep the container tightly closed when not in use.[15]

  • Post-Handling: After completing the work, decontaminate any surfaces. Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye protection.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if symptoms develop.[6][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Disposal Plan

All waste containing 2,3-Diaminopyridine-4-carboxylic acid, including contaminated consumables (e.g., gloves, wipes) and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[1][3]

cluster_2 Chemical Waste Disposal Pathway Experiment Experiment Waste (Solid, Liquid, PPE) Container Labeled Hazardous Waste Container Experiment->Container Storage Satellite Accumulation Area Container->Storage Disposal Licensed Waste Contractor Storage->Disposal

Caption: The required pathway for the safe and compliant disposal of chemical waste.

References

  • Aminopyridines - EPA . Source: U.S. Environmental Protection Agency. [Link]

  • Handling Pyridine: Best Practices and Precautions . Source: Post Apple Scientific. [Link]

  • MSDS - 2-AMINO PYRIDINE . Source: Alkali Metals Limited. [Link]

  • Pyridine Safety Data Sheet . Source: Washington State University. [Link]

  • Safety Data Sheet - Pyridine . Source: Kanto Chemical Co., Inc. [Link]

  • Safety Data Sheet - 2-Aminopyridine-4-carboxylic acid . Source: Fisher Scientific. [Link]

  • 4-AMINOPYRIDINE . Source: Occupational Safety and Health Administration (OSHA). [Link]

  • 2-AMINOPYRIDINE . Source: Occupational Safety and Health Administration (OSHA). [Link]

  • 2-Aminopyrimidine-4-carboxylic acid . Source: PubChem. [Link]

  • 2,3-Diaminopyridine . Source: PubChem. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure . Source: Organic Syntheses. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminopyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Diaminopyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.